Amastatin HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[(3-amino-2-hydroxy-5-methylhexanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Amastatin HCl: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amastatin HCl is a potent, naturally occurring competitive and reversible inhibitor of several aminopeptidases. Isolated from Streptomyces sp. ME 98-M3, it is a tripeptide containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. Its ability to prevent the degradation of various peptides by inhibiting key aminopeptidases has made it a valuable tool in neuroscience, pharmacology, and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its target enzymes, inhibitory kinetics, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.
Core Mechanism of Action
This compound functions as a slow, tight-binding, competitive inhibitor of several M1 family aminopeptidases.[1] Its mechanism involves the formation of a transition-state analog complex with the target enzyme.[1] The (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue at the N-terminus of Amastatin is crucial for its inhibitory activity, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This interaction is characterized by a slow onset of inhibition and a very slow dissociation rate, leading to potent inhibition of the target aminopeptidases.[2]
Target Enzymes
Amastatin exhibits inhibitory activity against a range of aminopeptidases, with varying potencies. The primary targets include:
-
Aminopeptidase A (Glutamyl Aminopeptidase): Responsible for the cleavage of acidic amino acids from the N-terminus of peptides, notably the conversion of Angiotensin II to Angiotensin III.[3]
-
Aminopeptidase N (Alanyl Aminopeptidase): A key enzyme in the degradation of enkephalins and other bioactive peptides.[4]
-
Leucine Aminopeptidase: A broad-specificity aminopeptidase involved in the degradation of various peptides.
-
Microsomal Aminopeptidase (Aminopeptidase M): A membrane-bound aminopeptidase.[5]
-
Aeromonas Aminopeptidase: A bacterial aminopeptidase often used in in vitro studies.[1]
Amastatin does not inhibit Arginyl Aminopeptidase (Aminopeptidase B).
Quantitative Inhibition Data
The inhibitory potency of this compound against its target enzymes is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported values from various studies. It is important to note that experimental conditions can influence these values.
| Target Enzyme | Inhibitor | Ki | IC50 | Reference(s) |
| Aminopeptidase A | Amastatin | 1 µM | - | [6] |
| Aminopeptidase M | Amastatin | 19 nM | - | [5] |
| Leucine Aminopeptidase (cytosolic) | Amastatin | 30 nM | - | [1] |
| Microsomal Aminopeptidase | Amastatin | 52 nM | - | [1] |
| Aeromonas Aminopeptidase | Amastatin | 0.26 nM | - | [1] |
| Leucine Aminopeptidase | Amastatin | 30 nM, 200 nM, 220 nM, 20 µM | - | [7] |
Note: The variability in Ki values for Leucine Aminopeptidase may be due to different enzyme sources or experimental conditions.
Signaling Pathway Modulation
By inhibiting key aminopeptidases, this compound can significantly modulate important physiological signaling pathways, primarily by preventing the degradation of bioactive peptides.
Renin-Angiotensin System
Amastatin's inhibition of Aminopeptidase A blocks the conversion of Angiotensin II to Angiotensin III.[3] This has significant implications for the regulation of blood pressure and fluid balance.
Enkephalin Signaling Pathway
Amastatin inhibits Aminopeptidase N, a key enzyme responsible for the degradation of enkephalins.[4] Enkephalins are endogenous opioid peptides involved in pain modulation and reward pathways. By preventing their degradation, Amastatin can potentiate their analgesic and other neurological effects.
Experimental Protocols
General Aminopeptidase Activity Assay (Spectrophotometric)
This protocol provides a general framework for measuring aminopeptidase activity, which can be adapted for inhibition studies with Amastatin.
Materials:
-
Spectrophotometer capable of reading in the UV range
-
Quartz cuvettes
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5)
-
Substrate: L-amino acid-p-nitroanilide (e.g., L-Leucine-p-nitroanilide)
-
Purified aminopeptidase enzyme
-
This compound stock solution
-
Stop solution (e.g., 1 M HCl)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, substrate, and the desired concentration of this compound (or vehicle for control).
-
Enzyme Addition: Initiate the reaction by adding the purified aminopeptidase to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Measurement: Measure the absorbance of the released p-nitroaniline at 405 nm using a spectrophotometer.
-
Calculation: Determine the enzyme activity based on the amount of p-nitroaniline released, using a standard curve. For inhibition studies, calculate the percentage of inhibition for each this compound concentration.
Protocol for Slow, Tight-Binding Inhibition Kinetics
To accurately determine the Ki for a slow, tight-binding inhibitor like Amastatin, the standard assay protocol needs to be modified to account for the time-dependent onset of inhibition.
Key Modifications:
-
Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound for different periods before adding the substrate. This allows for the equilibration of the enzyme-inhibitor complex.
-
Progress Curve Analysis: Instead of a single endpoint measurement, monitor the reaction progress continuously by measuring the absorbance at regular intervals. The rate of the reaction will decrease over time as the inhibition progresses.
-
Data Analysis: Fit the progress curves to appropriate equations for slow, tight-binding inhibition to determine the initial and steady-state velocities, and subsequently calculate the Ki.
The following diagram illustrates the general workflow for determining the inhibitory constants of this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of several aminopeptidases. Its slow, tight-binding mechanism of action leads to effective prevention of the degradation of key bioactive peptides, such as angiotensin II and enkephalins. This technical guide has provided a comprehensive overview of its mechanism, quantitative inhibitory data, impact on signaling pathways, and detailed experimental methodologies. The provided information and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound and exploring its therapeutic potential.
References
- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]
- 5. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Leucine aminopeptidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Amastatin HCl: A Technical Guide for Researchers in Enzyme Inhibition and Drug Discovery
For Immediate Release
An In-depth Technical Guide on the Application of Amastatin HCl in Research
This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in research. This compound is a potent, competitive, and reversible inhibitor of a range of aminopeptidases, making it a valuable tool in various scientific disciplines. This guide details its mechanism of action, provides quantitative inhibitory data, outlines key experimental protocols, and visualizes its role in critical signaling pathways.
Core Concepts: Mechanism of Action
This compound, a naturally occurring peptide analog isolated from Streptomyces sp., functions as a slow, tight-binding competitive inhibitor of several M1 family aminopeptidases.[1][2][3] Its structure, containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, allows it to mimic the transition state of peptide hydrolysis, thereby blocking the active site of these enzymes.[3] This inhibitory action prevents the cleavage of N-terminal amino acids from peptide substrates.
The primary research application of this compound lies in its ability to protect susceptible peptides from enzymatic degradation. This property is invaluable for studying the physiological roles of various peptides, including neuropeptides and vasoactive peptides, by potentiating their effects in experimental systems.[3][4]
Quantitative Inhibitory Profile of this compound
The efficacy of this compound as an aminopeptidase inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against various enzymes. The following tables summarize the available quantitative data, providing a clear comparison of its inhibitory potency across different aminopeptidases.
| Enzyme | Source Organism/Tissue | Inhibition Constant (Ki) | Reference |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | [1] |
| Cytosolic Leucine Aminopeptidase | Porcine Kidney | 30 nM | [1] |
| Microsomal Aminopeptidase | Porcine Kidney | 52 nM | [1] |
| Aminopeptidase M (AP-M) | Porcine Kidney | 19 nM | [2] |
| Enzyme | Source Organism/Tissue | IC50 | Reference |
| Aminopeptidase N (APN) | Cultured Human Skeletal Muscle Myocytes/Fibroblasts | 50 nM | [5] |
Key Experimental Protocols
Aminopeptidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific aminopeptidase using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase
-
This compound stock solution
-
Appropriate chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified aminopeptidase in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.
-
Data Analysis: Calculate the initial reaction velocities (V0) from the linear portion of the progress curves. Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Peptide Degradation Assay
This protocol provides a framework for investigating the ability of this compound to protect a specific peptide from degradation by cell-secreted or cell-surface aminopeptidases.
Materials:
-
Cultured cells known to express relevant aminopeptidases (e.g., neurons, endothelial cells, smooth muscle cells)
-
Peptide of interest (e.g., Substance P, Bradykinin, Enkephalins)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Method for peptide quantification (e.g., HPLC, LC-MS/MS, ELISA)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to a desired confluency.
-
Treatment:
-
Wash the cells with PBS.
-
Add fresh cell culture medium containing the peptide of interest at a known concentration.
-
To experimental wells, add this compound at various concentrations. Include a vehicle control (no inhibitor).
-
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Sample Collection: At each time point, collect the cell culture supernatant.
-
Sample Processing: Process the supernatant to stop enzymatic activity (e.g., by adding acid or a protease inhibitor cocktail) and prepare it for analysis.
-
Peptide Quantification: Quantify the amount of intact peptide remaining in each sample using a suitable analytical method.
-
Data Analysis: Plot the concentration of the intact peptide over time for each condition. Compare the degradation rates in the presence and absence of this compound to determine its protective effect.
Visualizing the Impact of this compound
Signaling Pathways
This compound is a critical tool for elucidating the roles of peptides in various signaling pathways by preventing their inactivation. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways where this compound is employed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amastatin - Wikipedia [en.wikipedia.org]
- 4. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P and neurokinin A metabolism by cultured human skeletal muscle myocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin HCl: A Technical Guide to its Aminopeptidase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin HCl is a potent, naturally occurring peptide analogue that acts as a competitive and reversible inhibitor of several aminopeptidases. Its mechanism of "slow, tight binding" makes it a valuable tool for studying the physiological roles of these enzymes and a lead compound in drug discovery programs targeting metalloproteases. This technical guide provides a comprehensive overview of the aminopeptidase inhibition profile of this compound, including quantitative inhibition data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.
Quantitative Inhibition Profile of this compound
This compound exhibits a broad spectrum of inhibitory activity against various M1 family aminopeptidases. The following tables summarize the key inhibition constants (Ki) reported in the literature.
| Enzyme Source | Aminopeptidase Type | Inhibition Constant (Ki) | Reference |
| Aeromonas proteolytica | Aeromonas Aminopeptidase | 2.5 x 10-10 M | [1] |
| Porcine Kidney | Cytosolic Leucine Aminopeptidase | 3.0 x 10-8 M | [1] |
| Porcine Kidney | Microsomal Aminopeptidase (Aminopeptidase N/CD13) | 1.9 x 10-8 M | [2] |
| Human Serum | Aminopeptidase A (Glutamyl Aminopeptidase) | Potent Inhibition (Specific Ki not detailed) | |
| Leishmania donovani | Leucine Aminopeptidase | 7.18 nM | [3] |
Table 1: Inhibition Constants (Ki) of this compound against various Aminopeptidases.
Mechanism of Action
This compound is characterized as a slow, tight-binding, competitive inhibitor . This mechanism involves a two-step process:
-
Initial Rapid Binding: The inhibitor rapidly and reversibly binds to the active site of the aminopeptidase to form an initial enzyme-inhibitor complex (EI).
-
Slow Isomerization: This initial complex then undergoes a slow conformational change to a more stable, tightly bound complex (EI*).
This two-step binding results in a time-dependent increase in inhibition, reaching a steady state after a prolonged incubation period. The slow dissociation of the inhibitor from the EI* complex contributes to its potent inhibitory activity.
Caption: Mechanism of slow, tight-binding inhibition by this compound.
Experimental Protocols
The determination of the inhibition profile of this compound involves robust enzymatic assays. Below are generalized protocols based on methodologies reported in the literature.
General Spectrophotometric/Fluorometric Aminopeptidase Activity Assay
This protocol outlines the continuous-rate measurement of aminopeptidase activity using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase
-
This compound stock solution (in assay buffer)
-
Substrate stock solution (e.g., L-Leucine-p-nitroanilide for spectrophotometric assay, or a fluorogenic substrate like Leu-AMC for fluorometric assay)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer or Fluorometer with temperature control
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microplate well or cuvette, add the assay buffer.
-
Add the desired concentration of this compound.
-
Add the purified aminopeptidase.
-
Incubate the mixture for a defined period (e.g., 30 minutes at 37°C) to allow for the slow, tight-binding to reach equilibrium.[3] A no-inhibitor control should be run in parallel.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance (for p-nitroanilide substrates) or fluorescence (for AMC substrates) over time at a constant temperature (e.g., 37°C).[4]
-
Record the initial reaction velocity (rate of product formation).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[4]
-
Caption: General experimental workflow for determining this compound inhibition.
Impact on Signaling Pathways
The inhibition of specific aminopeptidases by this compound can have significant effects on various signaling pathways.
Aminopeptidase N (CD13) Signaling
Aminopeptidase N (also known as CD13) is a multifunctional ectoenzyme involved in cell adhesion, migration, and signal transduction. Its inhibition by this compound can modulate these processes.
Caption: Simplified overview of Aminopeptidase N (CD13) signaling and its inhibition.
Aminopeptidase A and the Renin-Angiotensin System
Aminopeptidase A plays a crucial role in the renin-angiotensin system (RAS) by converting Angiotensin II to Angiotensin III. Inhibition of Aminopeptidase A by this compound can therefore modulate blood pressure regulation.
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System and its inhibition.
Conclusion
This compound is a well-characterized and potent inhibitor of a range of aminopeptidases. Its slow, tight-binding mechanism provides sustained inhibition, making it an invaluable research tool and a promising scaffold for the development of therapeutic agents targeting diseases where aminopeptidase activity is dysregulated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important inhibitor.
References
- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. med.stanford.edu [med.stanford.edu]
Amastatin HCl: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Amastatin hydrochloride (HCl), a potent inhibitor of several aminopeptidases. This document consolidates key chemical and physical data, delves into its mechanism of action, offers a detailed experimental protocol for assessing its inhibitory activity, and visualizes its role within the critical renin-angiotensin signaling pathway.
Core Data Presentation
For ease of reference and comparison, the fundamental quantitative data for Amastatin HCl are summarized in the table below.
| Parameter | Value | Source(s) |
| CAS Number | 100938-10-1 | [1][2] |
| Molecular Weight | ~511.0 g/mol | [3][4] |
| Molecular Formula | C₂₁H₃₈N₄O₈ · HCl | [2] |
Mechanism of Action
This compound is a competitive and reversible inhibitor of a range of aminopeptidases. It is particularly noted for its slow, tight-binding inhibition mechanism. This characteristic implies a time-dependent increase in inhibitory potency as the inhibitor and enzyme interact and reach equilibrium.
Amastatin has demonstrated significant inhibitory activity against several key aminopeptidases, including:
-
Aminopeptidase A (APA): By inhibiting APA, Amastatin plays a crucial role in modulating the renin-angiotensin system, a key regulator of blood pressure and fluid balance. Specifically, it blocks the conversion of Angiotensin II to Angiotensin III.
-
Aminopeptidase N (APN): Also known as CD13, APN is involved in various physiological processes, including peptide metabolism and signal transduction.
-
Leucine Aminopeptidase (LAP): This enzyme is involved in the catabolism of proteins and peptides.
Due to its inhibitory profile, Amastatin is a valuable tool for studying the physiological and pathological roles of these enzymes.
The Renin-Angiotensin System and Amastatin's Point of Intervention
The renin-angiotensin system (RAS) is a cascade of enzymatic reactions that plays a central role in blood pressure regulation. Amastatin intervenes in this pathway by inhibiting Aminopeptidase A, thereby preventing the formation of Angiotensin III from Angiotensin II.
Amastatin's inhibition of Angiotensin III formation.
Experimental Protocols: Aminopeptidase Inhibition Assay
This section provides a detailed methodology for a spectrophotometric assay to determine the inhibitory effect of this compound on aminopeptidase activity using a p-nitroanilide substrate.
Objective: To quantify the inhibitory potency (e.g., IC₅₀) of this compound against a specific aminopeptidase.
Principle: The aminopeptidase cleaves the p-nitroanilide (pNA) substrate, releasing p-nitroaniline, a chromogenic product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor, such as Amastatin, will reduce the rate of this reaction.
Materials:
-
This compound
-
Purified aminopeptidase (e.g., Aminopeptidase A or N)
-
p-Nitroanilide substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N, or L-Glutamic acid p-nitroanilide for Aminopeptidase A)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
-
Enzyme Working Solution: Dilute the purified aminopeptidase in the assay buffer to a concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically.
-
Substrate Working Solution: Prepare a working solution of the p-nitroanilide substrate in the assay buffer. The final concentration in the assay should be at or near the Km of the enzyme for the substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Control Wells: 50 µL of assay buffer.
-
Inhibitor Wells: 50 µL of this compound at various concentrations (prepare a serial dilution from the stock solution).
-
-
Add 25 µL of the enzyme working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each this compound concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the aminopeptidase inhibition assay.
Workflow for the aminopeptidase inhibition assay.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. rsc.org [rsc.org]
- 4. X-ray crystallographic determination of the structure of bovine lens leucine aminopeptidase complexed with amastatin: formulation of a catalytic mechanism featuring a gem-diolate transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin HCl: A Technical Guide to Solubility in DMSO and Ethanol for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Amastatin HCl in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. The guide includes a summary of reported solubility data, a detailed experimental protocol for solubility determination, and a visualization of the relevant biological pathway.
Core Data: Solubility of this compound
The solubility of this compound in DMSO and ethanol has been reported in various sources. A summary of these findings is presented in the table below. It is important to note the discrepancy in the reported solubility in DMSO, which may be attributable to differences in experimental conditions, material purity, or measurement techniques. Researchers are advised to determine the solubility under their specific experimental conditions.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL |
| 25 mg/mL | |
| Ethanol | ~1 mg/mL |
Experimental Protocol: Determination of this compound Solubility
The following protocol outlines a general method for determining the solubility of this compound in a given solvent. This protocol is adapted from standard laboratory procedures for peptide and small molecule solubility assessment.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
Water bath or heat block (optional)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a sterile microcentrifuge tube.
-
Add a calculated volume of the desired solvent (DMSO or ethanol) to achieve a high starting concentration (e.g., 50 mg/mL).
-
-
Solubilization:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the solid has not fully dissolved, sonication for 5-10 minutes can be employed to aid dissolution.
-
Gentle warming (e.g., 37°C) for a short period may also be used, but caution should be exercised to avoid degradation of the compound.
-
-
Equilibration and Observation:
-
Allow the solution to equilibrate at room temperature for at least one hour.
-
After equilibration, visually inspect the solution again for any precipitation. A clear solution indicates complete dissolution at that concentration.
-
-
Serial Dilution for Solubility Range:
-
If the initial concentration does not fully dissolve, perform serial dilutions.
-
Add a known volume of the solvent to the suspension and repeat the solubilization steps until the solid is completely dissolved.
-
Calculate the concentration at which the this compound fully dissolves to determine its solubility.
-
-
Confirmation:
-
To confirm the absence of undissolved material, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully inspect the bottom of the tube for a pellet. The absence of a pellet confirms complete solubilization.
-
Mechanism of Action: Inhibition of Aminopeptidase A
This compound is a competitive inhibitor of several aminopeptidases, with a notable inhibitory effect on Aminopeptidase A. This enzyme plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance. Aminopeptidase A catalyzes the conversion of Angiotensin II to Angiotensin III. By inhibiting this enzyme, this compound can modulate the activity of the RAS.
Caption: Inhibition of Aminopeptidase A by this compound within the Renin-Angiotensin System.
This guide provides essential technical information for the effective use of this compound in a research setting. Due to the variability in reported solubility, it is strongly recommended that researchers perform their own solubility tests to ensure accurate and reproducible experimental outcomes.
Amastatin HCl: A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical storage and stability conditions for Amastatin hydrochloride (HCl). Adherence to these guidelines is paramount to ensure the compound's integrity, potency, and reliability in research and drug development applications.
Overview of Amastatin HCl
Amastatin is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases, including aminopeptidase A (AP-A), aminopeptidase N (AP-N), and leucine aminopeptidase. It is a dipeptide analog with the structure [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid. Its hydrochloride salt is the commonly used form in research settings. Due to its inhibitory activity, this compound is a valuable tool in studying peptide metabolism and developing therapeutic agents. The stability of this compound is a critical factor for obtaining reproducible experimental results.
Storage Conditions for this compound Solid
Proper storage of lyophilized or solid this compound is essential for its long-term stability. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommended Condition | Notes |
| Long-Term Storage Temperature | -20°C[1][2][3][4] | Also cited as -15°C[5] or ≤ -10°C[6]. |
| Short-Term Storage Temperature | +4°C[1][7] | For brief periods. |
| Atmosphere | Dry[1][2] | Protect from moisture[1]. Keep containers tightly closed[2]. |
| Light Exposure | Store away from light. | General good practice for chemical storage. |
| Container | Original, tightly sealed, impervious, and break-resistant containers[8]. | Glass, polyethylene, or polypropylene containers are suitable[8]. |
Solubility of this compound
This compound is soluble in a variety of solvents. The choice of solvent can impact the stability of the resulting solution.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [1] |
| 2 mg/mL | [4] | |
| N,N-Dimethylformamide (DMF) | 25 mg/mL | [1] |
| 10 mg/mL | [4] | |
| Water | 25 mg/mL | [1] |
| 5 mg/mL | [9] | |
| Methanol | 50 mg/mL | [9] |
| Ethanol | Soluble | [7] |
| 1 mg/mL | [4] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | [4] |
| Aqueous Buffers | Soluble | [7] |
Stability of this compound in Solution
Once dissolved, the stability of this compound is dependent on the solvent, storage temperature, and duration. It is crucial to follow these guidelines to maintain the integrity of the compound in solution.
| Solvent | Storage Temperature | Stability | Reference |
| Methanol (Stock Solution) | -20°C | Stable for at least one month. | [9] |
| Methanol (Working Solution) | Room Temperature | Stable for one day. | |
| Aqueous Solutions | Room Temperature | Prepare and use on the same day if possible. | [7] |
| Aqueous Solutions | -20°C | Can be stored for up to one month if required. | [7] |
Factors Influencing this compound Stability
Several environmental and chemical factors can influence the stability of this compound. The following diagram illustrates the key relationships between these factors and the compound's integrity.
Caption: Factors influencing the stability of this compound.
Degradation of this compound
Based on available literature, specific degradation pathways and products for this compound are not extensively documented. General chemical knowledge suggests that peptide-like molecules can be susceptible to hydrolysis of amide bonds, particularly under strong acidic or basic conditions. Oxidation of sensitive functional groups could also occur.
Experimental Protocol: Forced Degradation Study (General Guideline)
Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution at various concentrations. Incubate at different temperatures (e.g., room temperature, 60°C) for various time points.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at various concentrations. Incubate at different temperatures for various time points.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound and a solution to dry heat in an oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the solid this compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
Data Analysis: Quantify the amount of remaining this compound and the formation of degradation products over time. This data can be used to determine the degradation kinetics under different conditions.
The following diagram outlines a general workflow for a forced degradation study.
References
- 1. axilscientific.com [axilscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amastatin, HCl - V-Biognostics [vbiognostics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Amastatin HCl: An In-depth Technical Guide to its Effect on Peptide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin HCl is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] Isolated from Streptomyces sp. ME 98-M3, it is a tripeptide containing the unusual amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. Its ability to prevent the cleavage of N-terminal amino acids from peptides makes it a valuable tool in studying peptide metabolism and a potential therapeutic agent for modulating the activity of bioactive peptides. This guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on various peptidases, and detailed experimental protocols for its application in research settings.
Mechanism of Action
This compound functions as a slow, tight-binding, competitive inhibitor of several aminopeptidases.[2][3] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the hydrolysis of the N-terminal amino acid from their peptide substrates. The (2S)-hydroxyl group of the amastatin molecule is crucial for the stabilization of the enzyme-inhibitor complex.[3] This inhibition is reversible and competitive, meaning that this compound and the substrate compete for the same binding site on the enzyme.
This compound exhibits specificity for certain aminopeptidases. It is a potent inhibitor of leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and aminopeptidase A.[1][4] However, it does not inhibit aminopeptidase B.[1] This specificity allows for the targeted study of the roles of different aminopeptidases in various physiological processes.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. Endothelial Metabolism of Angiotensin II to Angiotensin III, not Angiotensin (1–7), Augments the Vasorelaxation Response in Adrenal Cortical Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amastatin › PeptaNova [peptanova.de]
Amastatin HCl in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Amastatin HCl in neuroscience research. This compound is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases. Its ability to prevent the degradation of various neuropeptides has made it a valuable tool for investigating peptidergic signaling in the central nervous system, with implications for pain perception, memory and learning, and neuroprotection.
Core Mechanism of Action
This compound exerts its effects by inhibiting a range of aminopeptidases, the enzymes responsible for cleaving N-terminal amino acids from peptides. By blocking these enzymes, this compound effectively increases the half-life of their substrates, which include several key neuropeptides involved in neurological processes. This potentiation of endogenous neuropeptide signaling allows researchers to elucidate the physiological and pathological roles of these signaling molecules. This compound is known to inhibit Aminopeptidase A (APA), Aminopeptidase N (APN), and Leucine Aminopeptidase (LAP), among others, but does not inhibit Aminopeptidase B[1]. The mechanism of inhibition involves the formation of a transition state analog complex with the target enzyme.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound varies across different aminopeptidases. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a selection of these enzymes.
| Enzyme | Organism/Source | Inhibition Constant (Ki) | IC50 |
| Aminopeptidase A (APA) | Human Serum | - | 0.54 µg/ml |
| Aminopeptidase N (APN/AP-M) | - | 19 nM[2] | - |
| Leucine Aminopeptidase (LAP) | Cytosolic | 30 nM[3] | - |
| Microsomal Aminopeptidase | - | 52 nM[3] | - |
| Leucyl-cystinyl Aminopeptidase | - | 20-220 nM | - |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | - | 41.8 µM | - |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM[3] | - |
Key Applications in Neuroscience Research
Pain Perception (Nociception)
This compound is utilized in nociception research due to its ability to inhibit the degradation of endogenous opioid peptides, such as enkephalins and dynorphins. These neuropeptides play a crucial role in the modulation of pain signaling pathways. By preventing their breakdown, this compound can potentiate their analgesic effects, allowing for the study of the endogenous opioid system in pain management.
Memory and Learning
The degradation of neuropeptides like vasopressin and oxytocin in the brain is implicated in the modulation of learning and memory processes. This compound has been shown to potentiate the behavioral effects of these neuropeptides, suggesting its utility in studies aimed at understanding the role of peptidergic systems in memory consolidation and retrieval.
Neuroprotection
Emerging research is exploring the neuroprotective potential of modulating neuropeptide signaling. By stabilizing neuropeptides that may have neuroprotective properties, this compound can be used in in vitro and in vivo models of neurodegenerative diseases to investigate novel therapeutic strategies.
Experimental Protocols
In Vivo Assessment of Analgesia using the Hot Plate Test
This protocol describes a general procedure for evaluating the central analgesic effects of this compound in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Hot plate apparatus with adjustable temperature
-
Male Swiss-Webster mice (20-25 g)
-
Intracerebroventricular (ICV) injection setup
Procedure:
-
Animal Habituation: Acclimate mice to the experimental room for at least 24 hours before testing. Handle the mice for several days prior to the experiment to reduce stress.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Baseline Latency Measurement: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
This compound Administration: Administer this compound via intracerebroventricular (ICV) injection. A typical procedure involves anesthetizing the mouse, placing it in a stereotaxic frame, and injecting a small volume (e.g., 1-5 µL) of the this compound solution into a lateral ventricle.
-
Post-treatment Latency Measurement: At various time points after ICV injection (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to a vehicle-injected control group to determine the analgesic effect of this compound.
Assessment of Memory Consolidation using the Passive Avoidance Test
This protocol outlines a method to investigate the effects of this compound on memory consolidation in mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild foot shock)
-
Male C57BL/6 mice (8-10 weeks old)
-
Intracerebroventricular (ICV) injection setup
Procedure:
-
Acquisition Trial (Training):
-
Place a mouse in the light compartment of the passive avoidance apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the gate between the two compartments.
-
When the mouse enters the dark compartment, close the gate and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
-
This compound Administration: Immediately after the acquisition trial, administer this compound or vehicle via ICV injection.
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Open the gate and record the latency for the mouse to enter the dark compartment (step-through latency). A longer latency is indicative of better memory retention of the aversive experience. A maximum cut-off time (e.g., 300 seconds) is typically used.
-
-
Data Analysis: Compare the step-through latencies of the this compound-treated group with the vehicle-treated control group.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol provides a framework for assessing the potential neuroprotective effects of this compound in a cell culture model.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
Glutamate
-
Cell culture medium and supplements
-
MTT or LDH assay kit for cell viability assessment
Procedure:
-
Cell Culture: Culture the neuronal cells under standard conditions until they reach the desired confluency.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 1-2 hours) before inducing toxicity.
-
Induction of Excitotoxicity: Add glutamate to the cell culture medium to a final concentration known to induce neuronal cell death (e.g., 100-500 µM).
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the wells and incubate. The amount of formazan product, measured spectrophotometrically, is proportional to the number of viable cells.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Data Analysis: Compare the cell viability in the this compound-treated groups to the glutamate-only treated group and an untreated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by neuropeptides whose degradation is inhibited by this compound, as well as a typical experimental workflow.
This guide provides a foundational understanding of the application of this compound in neuroscience research. For specific experimental designs, researchers should consult the primary literature and optimize protocols for their particular research questions and models.
References
Amastatin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Amastatin, a naturally occurring peptide inhibitor of aminopeptidases. We delve into the discovery and isolation of Amastatin from its microbial source, Streptomyces sp. ME 98-M3, and detail its chemical properties. The core of this document focuses on the molecular mechanism of action of Amastatin as a potent, slow-binding, competitive inhibitor of a range of aminopeptidases. Key quantitative data, including inhibitory constants (Ki), are presented in a structured format for clarity. Detailed experimental methodologies for the isolation and enzymatic analysis of Amastatin are provided to enable researchers to replicate and build upon existing findings. Furthermore, we visualize the biochemical pathways influenced by Amastatin's inhibitory activity, offering a deeper understanding of its physiological effects.
Discovery and Origin
Amastatin was first discovered and isolated in 1978 by Aoyagi and his team from the culture broth of a soil actinomycete, Streptomyces sp. ME 98-M3.[1] It was identified during a screening program for inhibitors of aminopeptidase A. Amastatin is a peptide-like substance with the chemical structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid.
Chemical Structure
The chemical formula for Amastatin is C21H38N4O8 with a molecular weight of 474.55 g/mol . Its structure is characterized by an N-terminal (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue, which is crucial for its inhibitory activity.
Mechanism of Action
Amastatin functions as a potent, competitive, and reversible inhibitor of several aminopeptidases.[2] It exhibits a slow-binding inhibition mechanism, meaning it forms an initial enzyme-inhibitor complex that then undergoes a conformational change to a more stable, tightly bound complex.[2][3] This slow, tight binding contributes to its high inhibitory potency. Amastatin's primary targets include aminopeptidase A, aminopeptidase M (CD13), and leucine aminopeptidase.[1][2] It does not inhibit aminopeptidase B, chymotrypsin, elastase, papain, pepsin, or thermolysin.
Quantitative Inhibitory Data
The inhibitory potency of Amastatin is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for Amastatin against various aminopeptidases.
| Enzyme | Organism/Source | Substrate | Ki Value | Reference(s) |
| Aminopeptidase M (AP-M) | Porcine Kidney | L-Leucine-p-nitroanilide | 1.9 x 10⁻⁸ M | [2] |
| Leucine Aminopeptidase (LAP) | Porcine Kidney | L-Leucine-p-nitroanilide | - | [2] |
| Aminopeptidase A | Not Specified | Not Specified | 1 µM | |
| Aeromonas aminopeptidase | Aeromonas proteolytica | Not Specified | 0.26 nM | [3] |
| Cytosolic Leucine Aminopeptidase | Not Specified | Not Specified | 30 nM | [3] |
| Microsomal Aminopeptidase | Not Specified | Not Specified | 52 nM | [3] |
| Leucine Aminopeptidase | Leishmania donovani | Leu-AMC | 7.18 nM | [4] |
Experimental Protocols
Isolation and Purification of Amastatin from Streptomyces sp. ME 98-M3
The following is a generalized protocol based on common methods for isolating secondary metabolites from Streptomyces. The original, specific protocol from the 1978 discovery paper may have slight variations.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., a medium containing soluble starch, glucose, yeast extract, and peptone) with a spore suspension of Streptomyces sp. ME 98-M3.
-
Incubate the culture on a rotary shaker at 28-30°C for 3-5 days to allow for the production of Amastatin.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to 3.0 with an appropriate acid.
-
Extract the acidified supernatant with an organic solvent such as n-butanol.
-
Concentrate the organic extract under reduced pressure to obtain a crude extract.
3. Purification using Ion-Exchange Chromatography:
-
Dissolve the crude extract in a suitable buffer and apply it to a cation-exchange chromatography column (e.g., Dowex 50W).
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound Amastatin using a pH gradient or an increasing salt concentration gradient.
-
Collect fractions and monitor for aminopeptidase inhibitory activity to identify the fractions containing Amastatin.
4. Further Purification:
-
Pool the active fractions and further purify using additional chromatographic techniques such as anion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration chromatography (e.g., Sephadex G-25) to achieve a higher purity of Amastatin.
-
Monitor the purity of the final product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aminopeptidase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of Amastatin against aminopeptidases using a chromogenic or fluorogenic substrate.
1. Reagents and Materials:
-
Purified aminopeptidase enzyme (e.g., Aminopeptidase M from porcine kidney).
-
Substrate solution (e.g., L-Leucine-p-nitroanilide for a colorimetric assay or Leu-AMC for a fluorometric assay).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Amastatin stock solution (dissolved in a suitable solvent like water or DMSO).
-
Microplate reader (for colorimetric or fluorometric detection).
2. Assay Procedure:
-
Prepare a series of dilutions of the Amastatin stock solution in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Amastatin solution at different concentrations (or solvent control)
-
Enzyme solution
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the slow-binding interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the change in absorbance (for p-nitroanilide) or fluorescence (for AMC) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
3. Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the Amastatin concentration.
-
Determine the IC50 value (the concentration of Amastatin that causes 50% inhibition of the enzyme activity) from the dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Visualizations
Logical Workflow for Amastatin Discovery
Caption: Workflow for the discovery and isolation of Amastatin.
Mechanism of Competitive Inhibition by Amastatin
Caption: Amastatin's competitive inhibition of aminopeptidases.
Amastatin's Impact on the Renin-Angiotensin System
Caption: Inhibition of Angiotensin II conversion by Amastatin.
References
Amastatin HCl: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin hydrochloride is a competitive, slow, tight-binding inhibitor of several aminopeptidases, including Aminopeptidase A (APA) and Aminopeptidase N (APN).[1] As a valuable tool in biochemical and pharmacological research, particularly in studies involving the renin-angiotensin system and cancer, a thorough understanding of its safety and handling is paramount. This guide provides an in-depth overview of the safety precautions, handling procedures, and toxicological profile of Amastatin HCl, compiled from available safety data sheets and general laboratory safety guidelines.
Hazard Identification and Classification
The classification of this compound presents some inconsistencies across different safety data sheets (SDS). While some sources classify it as not a hazardous substance under the Globally Harmonized System (GHS), others consider it a hazardous substance.[2][3] This discrepancy underscores the importance of treating the compound with a high degree of caution. One SDS notes that accidental ingestion may be damaging to the health of the individual.[3]
Summary of Hazard Information:
| Hazard Statement | Classification | Notes |
| Acute Oral Toxicity | Not Classified / Potentially Harmful | Conflicting data exists. Prudence dictates handling as if potentially harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Not Classified / May cause skin irritation | Generally considered not to be a skin irritant, though some sources suggest it may cause irritation.[2][4] |
| Eye Damage/Irritation | Not Classified / May cause eye irritation | May cause eye irritation upon direct contact.[4] |
| Carcinogenicity | No data available / Limited evidence of a carcinogenic effect | No definitive classification by IARC, NTP, or OSHA. One source suggests limited evidence.[2][3] |
| Reproductive Toxicity | No data available | Not classified as a reproductive toxin.[2] |
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Chemical Formula | C21H38N4O8 • HCl |
| Molecular Weight | 511.0 g/mol [2] |
| Appearance | White to off-white crystalline powder[4] |
| Solubility | Soluble in DMSO and acetic acid.[4] |
| Melting Point | 202-205°C[4] |
| Stability | Stable under recommended storage conditions.[4] |
| Incompatibilities | Strong oxidizing agents.[4] |
Experimental Protocols for Safety Assessment
While specific toxicological studies for this compound are not widely published, the following are detailed summaries of standard methodologies that would be employed to assess the safety of a similar chemical substance.
Acute Oral Toxicity (Representative Protocol - OECD 423)
This method is designed to estimate the acute oral toxicity of a substance.
-
Animal Model: Typically, rodents (e.g., rats) are used.
-
Dosage: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level.
-
Administration: The substance is administered orally by gavage.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 (the dose lethal to 50% of the test population) is determined based on the observed mortality.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Albino rabbits are the preferred model.
-
Application: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Acute Eye Irritation/Corrosion (OECD 405)
This protocol assesses the potential for a substance to cause eye irritation or damage.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the substance (0.1 mL for a liquid or not more than 100 mg for a solid) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: The severity of the lesions is scored to determine the irritation potential.
Signaling Pathways Affected by this compound
This compound exerts its biological effects by inhibiting specific aminopeptidases. A key pathway affected is the Renin-Angiotensin System (RAS), which is crucial for blood pressure regulation. Aminopeptidase A (APA), a target of Amastatin, plays a significant role in this system.
Caption: Role of Aminopeptidase A in the Renin-Angiotensin System.
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] For long-term storage, -20°C is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid the formation of dust and aerosols.[4] Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wash hands thoroughly after handling.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
References
Amastatin HCl: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Amastatin hydrochloride (HCl), a potent protease inhibitor used in research. It covers its mechanism of action, technical data, supplier information, and detailed experimental protocols.
Introduction to Amastatin HCl
Amastatin is a naturally occurring, competitive, and reversible aminopeptidase inhibitor originally isolated from Streptomyces sp. ME 98-M3.[1] It is a slow, tight-binding inhibitor of a range of aminopeptidases (APs), which are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] Due to its ability to prevent the degradation of peptides, Amastatin has been used to potentiate the action of bioactive peptides like oxytocin and vasopressin and to inhibit the degradation of enkephalins and dynorphins.[1][3]
Its primary research applications involve studying the roles of specific aminopeptidases in physiological and pathological processes, including the regulation of blood pressure via the renin-angiotensin system.[4][5][6]
Mechanism of Action
This compound exerts its inhibitory effects by targeting several key aminopeptidases. It is known to be a potent inhibitor of Aminopeptidase A (APA), Leucyl-Cystinyl Aminopeptidase, and Aminopeptidase N (APN/CD13).[1][7] It also shows inhibitory activity against cytosolic leucine aminopeptidase and microsomal aminopeptidase.[2][8] Notably, it does not inhibit Aminopeptidase B (arginine aminopeptidase).[1][2][9]
The inhibition of Aminopeptidase A is particularly significant. APA is the enzyme responsible for converting Angiotensin II into Angiotensin III in the brain.[4][5][10] By blocking this conversion, Amastatin can be used as a tool to study the role of Angiotensin III in the central nervous system's control of blood pressure.[4][6]
Technical & Supplier Data
This compound is available from various suppliers for research use only (RUO).[8][11][12] It is typically supplied as a white powder with a purity of ≥98% as determined by HPLC.[13][14]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 100938-10-1 | [8][9] |
| Molecular Formula | C₂₁H₃₈N₄O₈ • HCl | [9] |
| Molecular Weight | 511.0 g/mol | [9] |
| Solubility | Soluble in Water, DMSO, and DMF (25 mg/ml) | [14] |
| Storage | Long-term at -20°C; Short-term at +4°C. Stable for at least 2 years when stored properly. |[13][14] |
Table 2: Inhibitory Activity Data
| Target Enzyme | Inhibition Constant (Ki) / IC₅₀ | Source |
|---|---|---|
| Aeromonas Aminopeptidase | Kᵢ = 0.26 nM | [8] |
| Cytosolic Leucine Aminopeptidase | Kᵢ = 30 nM | [8] |
| Microsomal Aminopeptidase | Kᵢ = 52 nM | [8] |
| Aminopeptidase N (AP-N / AP-M) | Kᵢ = 20-200 nM | [7] |
| Leucyl-Cystinyl Aminopeptidase | Kᵢ = 20-220 nM | [7] |
| Human Serum Aminopeptidase A (AP-A) | Kᵢ = 1.1 - 1.6 µM | [15] |
| Endoplasmic Reticulum AP 1 (ERAP1) | Kᵢ = 41.8 µM | [7] |
| Aminopeptidase A (Glutamyl AP) | IC₅₀ = 0.54 µg/ml |[7] |
Table 3: Common Research Suppliers
| Supplier | Purity | Available Sizes | Notes |
|---|---|---|---|
| MedChemExpress | 98% | Varies | For research use only.[8] |
| AG Scientific | --- | 5 MG | For research or further manufacturing use only.[9] |
| V-Biognostics | ≥98% (HPLC) | Call for availability | For research or further processing.[13] |
| Hello Bio | --- | Varies | For research use only.[2] |
| Axil Scientific | ≥98% (HPLC) | Varies | For research use only.[14] |
Note: This is not an exhaustive list and does not constitute an endorsement of any specific supplier.
Experimental Protocols
General Aminopeptidase Activity Assay (Spectrophotometric)
This protocol outlines a general method for measuring aminopeptidase activity using a chromogenic substrate, which can be adapted to assess the inhibitory effect of this compound. The principle involves the enzymatic cleavage of a substrate like L-leucine p-nitroanilide, which releases p-nitroaniline, a yellow-colored product that can be quantified by measuring absorbance at 405 nm.[16]
Materials:
-
Aminopeptidase enzyme solution
-
This compound stock solution (in appropriate solvent, e.g., water or DMSO)
-
Chromogenic substrate (e.g., L-Leucine p-nitroanilide)[16][17]
-
Assay Buffer (e.g., 20 mM Tricine, pH 8.0)[16]
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare fresh dilutions of the enzyme and this compound in cold assay buffer immediately before use.
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
This compound solution at various concentrations (for test wells) or vehicle control (for control wells).
-
Aminopeptidase enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode).[18]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
-
Fluorometric Leucine Aminopeptidase (LAP) Activity Assay
For higher sensitivity, a fluorometric assay can be used. This assay utilizes a substrate that, upon cleavage by LAP, releases a fluorescent molecule (e.g., 7-amido-4-methylcoumarin, AMC). The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Leucine Aminopeptidase (LAP) enzyme
-
This compound
-
Fluorometric substrate (e.g., L-Leucine-AMC)
-
Assay Buffer
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 368/460 nm)
Methodology: The procedure is similar to the spectrophotometric assay, with the key difference being the detection method.
-
Set up the reaction mixture (Buffer, Inhibitor/Vehicle, Enzyme) in a black microplate.
-
Pre-incubate as described above.
-
Initiate the reaction by adding the fluorometric substrate.
-
Immediately measure the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate reaction rates and percent inhibition to determine the IC₅₀ of this compound. This type of assay can often detect less than 0.1 mU of LAP activity.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Aminopeptidase A inhibitors as potential central antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amastatin (hydrochloride) [shop.labclinics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agscientific.com [agscientific.com]
- 10. Aminopeptidase A inhibitor - Wikipedia [en.wikipedia.org]
- 11. bluetigerscientific.com [bluetigerscientific.com]
- 12. adipogen.com [adipogen.com]
- 13. Amastatin, HCl - V-Biognostics [vbiognostics.com]
- 14. axilscientific.com [axilscientific.com]
- 15. shop.bachem.com [shop.bachem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scbt.com [scbt.com]
- 18. Leucine Aminopeptidase (LAP) Activity Assay Kit - Alta DiagnoTech [altadiagnotech.com]
Methodological & Application
Amastatin HCl: Application Notes and Protocols for Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin is a natural peptide analogue isolated from Streptomyces sp. that acts as a competitive and reversible inhibitor of several aminopeptidases. Its hydrochloride salt, Amastatin HCl, is a water-soluble form commonly used in research. Amastatin exhibits slow, tight-binding inhibition of its target enzymes, making it a valuable tool for studying peptidase activity and for the development of therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for utilizing this compound in enzyme inhibition assays.
Amastatin is known to inhibit a range of aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and Glutamyl Aminopeptidase (Aminopeptidase A).[1][2] It does not, however, inhibit Arginyl Aminopeptidase (Aminopeptidase B).[1] Its ability to prevent the degradation of various peptides has led to its use in studying the physiological roles of these peptides, such as the potentiation of the central nervous system effects of oxytocin and vasopressin.[1][3]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various aminopeptidases is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the inhibitor's efficacy.
| Enzyme Target | Organism/Source | Inhibition Constant (Ki) | IC50 |
| Aminopeptidase M (AP-M) | Porcine Kidney | 1.9 x 10⁻⁸ M | - |
| Leucine Aminopeptidase (LAP) | Cytosolic | 30 nM | - |
| Microsomal Aminopeptidase | - | 52 nM | - |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM | - |
| Glutamyl Aminopeptidase (AP-A) | - | - | 0.54 µg/ml |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | - | 41.8 µM | - |
Note: The potency of Amastatin can be influenced by pre-incubation with the enzyme, demonstrating a slow, tight-binding inhibition mechanism. For instance, the Ki value for Aminopeptidase N (AP-N) can decrease from 20 µM to 20 nM upon pre-incubation.[4]
Signaling Pathway: this compound and the Renin-Angiotensin System
This compound can influence the Renin-Angiotensin System (RAS) by inhibiting Aminopeptidase A, an enzyme responsible for the conversion of Angiotensin II to Angiotensin III. By blocking this conversion, Amastatin can potentiate the effects of Angiotensin II.
Caption: Inhibition of Aminopeptidase A by this compound in the Renin-Angiotensin System.
Experimental Protocol: Leucine Aminopeptidase (LAP) Inhibition Assay
This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of Leucine Aminopeptidase by this compound using L-leucine-p-nitroanilide as a substrate. The product of the enzymatic reaction, p-nitroaniline, can be detected by monitoring the increase in absorbance at 405 nm.
Materials and Reagents:
-
Leucine Aminopeptidase (LAP) from porcine kidney
-
This compound
-
L-leucine-p-nitroanilide
-
Tricine buffer
-
Bovine Serum Albumin (BSA)
-
Methanol
-
1 M NaOH
-
1 M HCl
-
Deionized water
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
-
Incubator or water bath set to 25°C
Solution Preparation:
-
200 mM Tricine Buffer (pH 8.0 at 25°C): Dissolve Tricine in deionized water to a final concentration of 200 mM. Adjust the pH to 8.0 at 25°C with 1 M NaOH.
-
Enzyme Diluent (20 mM Tricine Buffer with 0.05% w/v BSA, pH 8.0 at 25°C): Dilute the 200 mM Tricine Buffer to 20 mM and add BSA to a final concentration of 0.05% (w/v). Adjust the pH to 8.0 at 25°C with 1 M HCl or 1 M NaOH if necessary. Keep this solution on ice.
-
50 mM L-leucine-p-nitroanilide Stock Solution: Dissolve L-leucine-p-nitroanilide in methanol to a final concentration of 50 mM.
-
1.0 mM L-leucine-p-nitroanilide Substrate Solution: Dilute the 50 mM stock solution in 1 mM Tricine solution to a final concentration of 1.0 mM.
-
LAP Enzyme Solution: Immediately before use, prepare a working solution of LAP in the cold Enzyme Diluent to a concentration of 0.02 - 0.04 units/mL. The exact concentration may need to be optimized based on the specific activity of the enzyme lot.
-
This compound Stock Solution: Prepare a stock solution of this compound in deionized water. The concentration will depend on the desired final concentrations for the inhibition assay (e.g., 1 mM).
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in deionized water to achieve a range of inhibitor concentrations for the assay.
Assay Procedure:
-
Reaction Cocktail Preparation: Prepare a reaction cocktail containing the substrate solution, buffer, and deionized water. For a 1 mL final reaction volume, a typical cocktail might consist of:
-
200 µL of 1.0 mM L-leucine-p-nitroanilide solution
-
100 µL of 200 mM Tricine Buffer
-
600 µL of deionized water
-
-
Assay Setup:
-
Blank: To a cuvette or well, add 900 µL of the reaction cocktail and 100 µL of the Enzyme Diluent (without enzyme).
-
Control (No Inhibitor): To a separate cuvette or well, add 800 µL of the reaction cocktail and 100 µL of deionized water.
-
Inhibitor Wells: To separate cuvettes or wells, add 800 µL of the reaction cocktail and 100 µL of the respective this compound dilutions.
-
-
Pre-incubation: Equilibrate the plate or cuvettes to 25°C for 5 minutes.
-
Enzyme Addition: To the Control and Inhibitor wells, add 100 µL of the LAP Enzyme Solution to initiate the reaction.
-
Data Acquisition: Immediately mix by inversion or gentle shaking and start monitoring the increase in absorbance at 405 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA405nm/minute) from the linear portion of the curve for the control and each inhibitor concentration.
-
Determine the percent inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Final Assay Concentrations (in a 1.00 mL reaction):
-
20 mM Tricine
-
0.4% (v/v) Methanol
-
0.18 mM L-leucine p-nitroanilide
-
0.005% (w/v) Bovine Serum Albumin
-
0.002 - 0.004 units of Aminopeptidase
-
Varying concentrations of this compound
Experimental Workflow Diagram
Caption: Workflow for the this compound enzyme inhibition assay.
References
- 1. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Amastatin potentiation of drinking induced by blood-borne angiotensin: evidence for mediation by endogenous brain angiotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amastatin HCl in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin Hydrochloride is a potent, competitive, and reversible inhibitor of several aminopeptidases, including leucine aminopeptidase, aminopeptidase A (glutamyl aminopeptidase), and aminopeptidase M/N (alanyl aminopeptidase).[1][2] It exhibits slow, tight-binding inhibition and does not inhibit arginyl aminopeptidase (aminopeptidase B) or other protease classes like trypsin, pepsin, or chymotrypsin.[1] This specificity makes Amastatin HCl a valuable tool for investigating the roles of these aminopeptidases in various biological processes, particularly in the context of peptide metabolism and signaling. In cell culture, this compound can be utilized to prevent the degradation of bioactive peptides, thereby potentiating their effects and allowing for the study of their downstream signaling pathways.[3]
Mechanism of Action
This compound acts as a competitive inhibitor at the active site of target aminopeptidases. By binding to the enzyme, it prevents the cleavage of N-terminal amino acids from peptide substrates. A key application of this compound is in the study of the renin-angiotensin system (RAS), where it inhibits Aminopeptidase A, the enzyme responsible for the conversion of Angiotensin II to Angiotensin III.[4] This inhibition allows researchers to dissect the specific roles of these two potent vasoconstrictors and signaling molecules.
Figure 1: Mechanism of this compound in the Renin-Angiotensin System.
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | Organism/Tissue Source | Inhibition Constant (Ki) | Reference |
| Aeromonas aminopeptidase | Aeromonas proteolytica | 0.26 nM | [5] |
| Leucine Aminopeptidase | Cytosolic | 30 nM | [5] |
| Aminopeptidase M | Microsomal | 52 nM | [5] |
| Aminopeptidase M (AP-M) | - | 1.9 x 10-8 M | [3] |
| Leucine Aminopeptidase (LAP) | - | 4.1 x 10-6 M | [3] |
Cellular Effects of Modulating Aminopeptidase Activity
| Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Rat Renal Proximal Tubule (NRK-52E) | Angiotensin II | 10-9 M | 68% decrease in cell viability after 6 hours | [6] |
| Rat Chondrosarcoma (RCS) | Angiotensin II | 250 nM | Decreased cell proliferation | [7] |
| Encephalitozoon cuniculi infected cells | This compound | 1-10000 ng/mL | Dose-dependent inhibition of parasite replication | [5] |
Experimental Protocols
Protocol 1: Potentiation of Angiotensin II-Induced Effects on Cell Viability
This protocol details how to use this compound to investigate the specific contribution of Angiotensin II versus its metabolite, Angiotensin III, on cell viability.
Figure 2: Workflow for assessing this compound's effect on cell viability.
Materials:
-
Amastatin Hydrochloride
-
Cell line of interest (e.g., NRK-52E)
-
Complete cell culture medium
-
Angiotensin II
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO). Further dilute in cell culture medium to desired working concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Prepare a stock solution of Angiotensin II (e.g., 1 mM in water). Further dilute in cell culture medium to desired working concentrations (e.g., 1 nM to 1 µM).
-
-
Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 50 µL of medium containing this compound or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of medium containing the various concentrations of Angiotensin II to the wells. Include a control group with no Angiotensin II.
-
Incubate for the desired experimental duration (e.g., 6, 24, or 48 hours).
-
-
Cell Viability Assay (MTT Protocol):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Compare the dose-response curves of Angiotensin II in the presence and absence of this compound.
-
Protocol 2: Assessing the Impact of this compound on Peptide-Induced Cytokine Release
This protocol is designed to determine if this compound can enhance the effect of a bioactive peptide on cytokine secretion by preventing its degradation.
Materials:
-
Amastatin Hydrochloride
-
Cell line capable of cytokine release (e.g., macrophages, PBMCs)
-
Bioactive peptide of interest
-
Complete cell culture medium
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at an appropriate density in 500 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare working solutions of this compound and the bioactive peptide in cell culture medium.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Add the bioactive peptide at various concentrations to the appropriate wells.
-
Incubate for a time period known to induce cytokine release (e.g., 6-24 hours).
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Compare the levels of cytokine release in response to the peptide in the presence and absence of this compound.
-
Concluding Remarks
This compound is a versatile and specific inhibitor of aminopeptidases, making it an indispensable tool in cell culture experiments aimed at understanding peptide metabolism and signaling. The protocols provided herein offer a framework for investigating the potentiation of peptide effects and for dissecting complex signaling pathways. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful experimental design, including appropriate vehicle controls, is crucial for obtaining reliable and interpretable results.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Amastatin HCl in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin hydrochloride is a potent, competitive, and reversible inhibitor of several aminopeptidases.[1] Originally isolated from Streptomyces sp. ME 98-M3, it is a non-proteinogenic amino acid-containing peptide that has become a valuable tool in in vitro research for studying the roles of various aminopeptidases in physiological and pathological processes.[1] This document provides detailed application notes and experimental protocols for the use of Amastatin HCl in a range of in vitro studies, including enzyme inhibition assays and cell-based functional assays.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the activity of M1 family aminopeptidases. It is a slow, tight-binding competitive inhibitor.[1] Its targets include:
-
Leucine Aminopeptidase (LAP)
-
Aminopeptidase N (APN/CD13)
-
Aminopeptidase A (APA)
-
Tyrosine Aminopeptidase
Notably, Amastatin does not inhibit Aminopeptidase B (APB).[1] This selectivity makes it a useful tool for dissecting the specific contributions of different aminopeptidases in complex biological systems.
Quantitative Data Summary
The inhibitory potency of this compound varies depending on the target enzyme and the experimental conditions. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Enzyme | Species/Source | Value | Reference(s) |
| Ki | Aminopeptidase M (AP-M) | Porcine Kidney | 1.9 x 10⁻⁸ M (19 nM) | [1] |
| Ki | Leucine Aminopeptidase (LAP) | Porcine Kidney | 4.1 x 10⁻⁶ M (4.1 µM) | [1] |
| Ki | Aminopeptidase N (APN) | Guinea-pig striatal membrane | 12.48 µM | [2] |
| Effective Concentration | General Use | Not specified | 1-10 µM |
Experimental Protocols
Aminopeptidase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound against a purified aminopeptidase or an enzyme present in a cell lysate.
Materials:
-
This compound
-
Purified aminopeptidase (e.g., Leucine Aminopeptidase) or cell/tissue lysate
-
Chromogenic or fluorogenic aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide for LAP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile distilled water or an appropriate buffer to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the purified enzyme or cell lysate in Assay Buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
This compound working solution (or vehicle control)
-
Enzyme preparation
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode. Record readings every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells.[3][4]
Materials:
-
This compound
-
Adherent or suspension cells
-
Complete cell culture medium
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Inhibition of Enkephalin Degradation Assay
This protocol outlines a method to assess the ability of this compound to prevent the degradation of enkephalins by peptidases in a biological sample.
Materials:
-
This compound
-
[Met⁵]-enkephalin (or other enkephalin)
-
Tissue homogenate or cell lysate (e.g., from guinea-pig ileum or striatum)
-
Incubation Buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase for HPLC
-
Detection system (e.g., UV or fluorescence detector)
Procedure:
-
Prepare Samples: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine:
-
Incubation Buffer
-
Tissue homogenate/cell lysate
-
This compound at the desired concentration (or vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Start Reaction: Add [Met⁵]-enkephalin to the mixture to a final concentration of, for example, 10 µM.
-
Incubation: Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl) or by heat inactivation.
-
Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate the intact [Met⁵]-enkephalin from its degradation products.
-
Data Analysis:
-
Quantify the peak area corresponding to the intact [Met⁵]-enkephalin in both control and this compound-treated samples.
-
Calculate the percentage of [Met⁵]-enkephalin degradation that was inhibited by this compound.
-
Visualizations
Experimental Workflow for Aminopeptidase Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
Signaling Pathway: Inhibition of Angiotensin II Conversion
This compound can inhibit Aminopeptidase A, the enzyme responsible for converting Angiotensin II to Angiotensin III. This has implications for the renin-angiotensin system.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Amastatin HCl in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Amastatin Hydrochloride (HCl) as a crucial component in cell lysis buffers. Amastatin HCl is a competitive, tight-binding inhibitor of various aminopeptidases, making it an essential tool for preventing the degradation of protein samples by these enzymes during and after cell lysis. Its inclusion in lysis buffers is critical for preserving the integrity of protein targets for downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.
Mechanism of Action
This compound is a dipeptide-like compound that acts as a transition-state analog inhibitor of metallo-aminopeptidases. It effectively inhibits a broad range of aminopeptidases, including Leucine Aminopeptidase, Aminopeptidase A, and Aminopeptidase N (also known as CD13). By binding to the active site of these enzymes, this compound prevents the cleavage of N-terminal amino acids from polypeptide chains, thereby protecting proteins from proteolytic degradation.
Data Presentation
The following table summarizes the key quantitative data for the use of this compound in cell lysis buffers.
| Parameter | Value | Reference |
| Recommended Working Concentration | 1 - 10 µM | [1] |
| Stock Solution Concentration | 10 mM | |
| Solubility (10 mM Stock) | DMSO, Water, Methanol | [2][3] |
| Storage of Stock Solution | -20°C | [2][3] |
| Inhibited Proteases | Aminopeptidases (e.g., Leucine Aminopeptidase, Aminopeptidase A, Aminopeptidase N/CD13) | [2][4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 511.01 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5.11 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol for Cell Lysis using RIPA Buffer Supplemented with this compound
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
10 mM this compound stock solution
-
Other protease and phosphatase inhibitor cocktails (optional, but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
For Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with this compound (to a final concentration of 10 µM; e.g., add 1 µL of 10 mM stock to 1 mL of RIPA buffer) and other desired inhibitors. A typical volume is 1 mL for a 10 cm dish.[5][6]
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][7]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[6][7]
-
Proceed to the "Lysate Clarification" step.
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with this compound (to a final concentration of 10 µM) and other desired inhibitors. Use approximately 100 µL of buffer per 1 million cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.[7]
-
Proceed to the "Lysate Clarification" step.
Lysate Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5][6]
-
Carefully transfer the supernatant (the protein lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Signaling Pathway and Experimental Workflow Diagrams
Aminopeptidase N (CD13) Signaling Pathway
Caption: Aminopeptidase N (CD13) signaling cascade.
Experimental Workflow: Protein Extraction and Western Blotting
Caption: Workflow for protein extraction and analysis.
References
- 1. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axilscientific.com [axilscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. zider.free.fr [zider.free.fr]
- 6. ptglab.com [ptglab.com]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Application Notes and Protocols for Enzyme Kinetics Assays with Amastatin HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Amastatin HCl in enzyme kinetics assays. Detailed protocols, data interpretation, and visualizations are included to facilitate the study of aminopeptidase inhibition.
Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] It is known to be a slow, tight-binding inhibitor.[1][2][3] Amastatin specifically targets a range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and glutamyl aminopeptidase (aminopeptidase A), while notably not inhibiting arginyl aminopeptidase (aminopeptidase B).[4] Its ability to prevent the degradation of various peptides makes it a valuable tool in studying enzyme function and a potential candidate for therapeutic development.
Data Presentation
The inhibitory activity of this compound against various aminopeptidases is summarized in the table below. This data, comprising Ki and IC50 values, allows for a comparative analysis of its potency and selectivity.
| Enzyme | Organism/Source | Ki | IC50 |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM[2] | |
| Cytosolic Leucine Aminopeptidase | 30 nM[2] | ||
| Microsomal Aminopeptidase (Aminopeptidase M/N) | 52 nM[2] | ||
| Leucine Aminopeptidase (LAP) | Pig Kidney | 1.6 x 10⁻⁶ M[5] | |
| Aminopeptidase A (Glutamyl Aminopeptidase) | Human Serum | 1.1 x 10⁻⁶ M[5] | 0.54 µg/ml[4][6] |
| Aminopeptidase N (AP-N, Alanyl AP) | 20-200 nM[4][6] | ||
| Leucyl-cystinyl Aminopeptidase | 20-220 nM[4][6] | ||
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | 41.8 µM[4][6] |
Experimental Protocols
This section outlines a detailed methodology for a continuous spectrophotometric enzyme kinetics assay to determine the inhibitory effect of this compound on a representative aminopeptidase, Leucine Aminopeptidase (LAP).
Materials and Reagents
-
Leucine Aminopeptidase (LAP), purified enzyme
-
This compound
-
L-leucine-p-nitroanilide (L-LpNA) or other suitable chromogenic/fluorogenic substrate
-
Tricine buffer
-
Methanol
-
Bovine Serum Albumin (BSA)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol for Determination of IC50 of this compound against Leucine Aminopeptidase
-
Reagent Preparation:
-
Tricine Buffer (200 mM, pH 8.0): Prepare in deionized water and adjust pH with 1 M NaOH.
-
Enzyme Dilution Buffer (20 mM Tricine, 0.05% w/v BSA, pH 8.0): Prepare using the 200 mM Tricine buffer stock.
-
Substrate Stock Solution (50 mM L-LpNA): Dissolve L-leucine p-nitroanilide in methanol.
-
Working Substrate Solution (1.0 mM L-LpNA): Dilute the substrate stock solution in 1 mM Tricine solution.
-
Enzyme Solution: Immediately before use, prepare a solution of Leucine Aminopeptidase in cold Enzyme Dilution Buffer to achieve a final concentration that yields a linear reaction rate over the desired time course.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
Set up a 96-well plate.
-
Add a fixed volume of the enzyme solution to each well (except for the blank).
-
Add varying concentrations of this compound to the wells designated for the inhibition curve. For the control wells (100% activity), add the same volume of solvent used for the inhibitor dilutions.
-
Pre-incubate the enzyme with this compound for a recommended period (e.g., 15-30 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the working substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate without Inhibitor))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that results in 50% inhibition of the enzyme activity.
-
Protocol for Determination of Ki of this compound
To determine the inhibition constant (Ki) and the mode of inhibition, a series of experiments should be performed with varying concentrations of both the substrate and this compound.
-
Experimental Setup:
-
Follow the general assay procedure as described for the IC50 determination.
-
Create a matrix of reactions in a 96-well plate with varying concentrations of the substrate (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value of the substrate) and varying concentrations of this compound (e.g., 0, 0.5x, 1x, 2x the previously determined IC50 value).
-
-
Data Analysis:
-
Determine the initial reaction velocity for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki can be calculated from the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Visualizations
Mechanism of Action of this compound
Caption: Competitive inhibition of aminopeptidase by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Workflow for determining enzyme inhibition by this compound.
Role of Aminopeptidase A in the Renin-Angiotensin System
Caption: Inhibition of Angiotensin II conversion by this compound.
Potential Role of Leucine Aminopeptidase in Cellular Signaling
Caption: Role of Leucine Aminopeptidase in protein turnover.
References
- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. Amastatin (hydrochloride) - Labchem Catalog [labchem.com.my]
Application Notes and Protocols for Mass Spectrometry Sample Preparation using Amastatin HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, accurate and reproducible sample preparation is paramount for reliable mass spectrometry (MS) analysis. A critical step in the workflow is the prevention of protein and peptide degradation by endogenous proteases released during cell lysis. Aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, can lead to the generation of truncated analytes, complicating data analysis and compromising the integrity of quantitative studies.
Amastatin HCl is a potent, competitive, and reversible inhibitor of a broad range of aminopeptidases.[1][2][3] Its inclusion in sample preparation workflows can significantly enhance the stability of protein and peptide samples, leading to more accurate and reproducible mass spectrometry results. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry sample preparation.
Mechanism of Action
This compound is a slow, tight-binding inhibitor of several aminopeptidases, including Leucine Aminopeptidase, Aminopeptidase A, and Aminopeptidase N.[1][3][4] It does not inhibit serine proteases like trypsin or chymotrypsin, making it an ideal supplementary inhibitor to use alongside standard protease inhibitor cocktails during protein digestion workflows.[3] Its inhibitory action prevents the N-terminal truncation of proteins and peptides, ensuring that the analytes subjected to mass spectrometry analysis are intact.
Key Applications
-
Proteomics and Proteogenomics: Preserving the integrity of N-termini is crucial for identifying protein isoforms, post-translational modifications, and for accurate protein quantification.
-
Biomarker Discovery: Preventing peptide degradation is essential for the accurate quantification of potential peptide biomarkers in complex biological samples.
-
Drug Development: In studies involving peptide-based therapeutics, this compound can be used to inhibit their degradation in biological matrices during analysis.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against various aminopeptidases and illustrate its efficacy in preventing peptide degradation in a representative proteomics workflow.
Table 1: Inhibitory Constants (Ki) of this compound for Various Aminopeptidases
| Aminopeptidase | Source Organism/Tissue | Ki Value (nM) |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 |
| Cytosolic Leucine Aminopeptidase | Porcine Kidney | 30 |
| Microsomal Aminopeptidase | Porcine Kidney | 52 |
| Aminopeptidase A | Human Serum | 540 |
| Aminopeptidase N (CD13) | Porcine Kidney | 20-200 |
Data compiled from publicly available literature.[1][5]
Table 2: Hypothetical Peptide Degradation Analysis in HeLa Cell Lysate
To illustrate the protective effect of this compound, a hypothetical experiment was designed. A standard peptide (e.g., Angiotensin II) was spiked into a HeLa cell lysate and incubated at 37°C for 1 hour in the presence or absence of this compound. The percentage of the intact peptide remaining was quantified by LC-MS/MS.
| Treatment | Intact Peptide Remaining (%) | N-terminally Truncated Peptide (%) |
| Control (No Inhibitor) | 45 | 55 |
| This compound (10 µM) | 92 | 8 |
| Standard Protease Inhibitor Cocktail | 65 | 35 |
| Standard Protease Inhibitor Cocktail + this compound (10 µM) | 95 | 5 |
This data is representative and intended to demonstrate the expected outcome of using this compound.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into standard proteomics sample preparation workflows. Optimization may be required for specific sample types and applications.
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of a total protein extract from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
This compound stock solution (1 mM in water)
-
Standard protease inhibitor cocktail (e.g., cOmplete™, P8340 Sigma-Aldrich)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Wash cell culture dish with ice-cold PBS.
-
Aspirate PBS and add ice-cold Lysis Buffer supplemented with a standard protease inhibitor cocktail.
-
Immediately before use, add this compound to the Lysis Buffer to a final concentration of 10 µM.
-
Scrape cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications such as SDS-PAGE, Western blotting, or protein digestion for mass spectrometry.
Protocol 2: In-Solution Protein Digestion for Mass Spectrometry
This protocol describes the digestion of a protein extract into peptides for bottom-up proteomics analysis.
Materials:
-
Protein extract (from Protocol 1)
-
Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl pH 8.0
-
Dithiothreitol (DTT) stock solution (500 mM in water)
-
Iodoacetamide (IAA) stock solution (500 mM in water)
-
Trypsin, MS-grade (e.g., Promega V5280)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Take a desired amount of protein extract (e.g., 100 µg) and adjust the volume with Denaturation Buffer to a final urea concentration of 8 M.
-
Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate the digestion mixture overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The dried peptides are ready to be reconstituted in an appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for sample preparation with this compound.
Caption: Inhibition of aminopeptidase by this compound.
Conclusion
The inclusion of this compound in mass spectrometry sample preparation workflows provides a robust method for preventing the degradation of proteins and peptides by aminopeptidases. By preserving the integrity of the N-termini of analytes, researchers can achieve more accurate and reproducible results in their proteomics studies. The protocols and data presented here serve as a guide for the effective use of this compound to enhance the quality of mass spectrometry-based protein and peptide analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Amastatin HCl in Combination with Other Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin HCl is a potent, competitive, and reversible inhibitor of several aminopeptidases, including Leucyl Aminopeptidase, Alanyl Aminopeptidase (Aminopeptidase M/N), and to a lesser extent, Glutamyl Aminopeptidase (Aminopeptidase A).[1][2] It functions by binding to the active site of these enzymes, preventing the cleavage of N-terminal amino acids from peptides. This inhibitory action makes Amastatin a valuable tool in various research applications, particularly in studying the roles of aminopeptidases in physiological processes and in protecting susceptible peptides from degradation.
The strategic combination of this compound with other classes of protease inhibitors offers a powerful approach to comprehensively prevent peptide degradation and to elucidate complex biological pathways. By targeting multiple proteolytic enzymes simultaneously, researchers can achieve a more complete stabilization of peptides of interest, enabling more accurate study of their biological functions. This document provides detailed application notes and protocols for the use of this compound in combination with other protease inhibitors.
Key Applications
-
Protection of Endogenous Peptides: In neuroscience, endocrinology, and pharmacology, this compound, often in a cocktail with other inhibitors, is crucial for preventing the rapid degradation of neuropeptides and peptide hormones (e.g., enkephalins, angiotensins) in experimental systems.[1][3] This allows for the accurate measurement of their concentrations and the study of their physiological effects.
-
Elucidation of Proteolytic Pathways: The selective inhibition of aminopeptidases by Amastatin, when used in conjunction with inhibitors of other protease classes (e.g., endopeptidases, carboxypeptidases), allows for the dissection of complex proteolytic cascades. This approach helps to identify the specific enzymes responsible for the processing and degradation of bioactive peptides.
-
Potentiation of Bioactive Peptides: By preventing their degradation, this compound can enhance the biological activity of certain peptides.[4] This has implications for drug development, where co-administration of an aminopeptidase inhibitor could improve the therapeutic efficacy of peptide-based drugs.
Data Presentation: Synergistic Peptide Protection
The following table summarizes the quantitative data from a study investigating the combined effect of this compound with other protease inhibitors on the degradation of [Met⁵]-enkephalin in guinea-pig striatal membrane fractions. The data demonstrates a synergistic effect, where the combination of inhibitors provides significantly greater protection than individual inhibitors alone.
| Inhibitor(s) | Concentration(s) | [Met⁵]-Enkephalin Remaining (%) | Protected From Degradation By |
| None (Control) | - | 0 | All present peptidases |
| Amastatin | 10 µM | 25 | Amastatin-sensitive aminopeptidases |
| Amastatin + Captopril | 10 µM + 1 µM | 60 | Amastatin-sensitive aminopeptidases and Captopril-sensitive peptidyl dipeptidase A |
| Amastatin + Thiorphan | 10 µM + 0.1 µM | 75 | Amastatin-sensitive aminopeptidases and Thiorphan-sensitive endopeptidase-24.11 |
| Amastatin + Captopril + Thiorphan | 10 µM + 1 µM + 0.1 µM | ~94 | Amastatin-sensitive aminopeptidases, Captopril-sensitive peptidyl dipeptidase A, and Thiorphan-sensitive endopeptidase-24.11 |
Data adapted from a study on [Met⁵]-enkephalin hydrolysis in guinea-pig striatal membrane fractions.[3]
Signaling Pathway: The Renin-Angiotensin System (RAS)
Aminopeptidases play a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance.[5][6][7] this compound can inhibit Aminopeptidase A, which is involved in the conversion of Angiotensin II to Angiotensin III. The following diagram illustrates the points of action of various proteases within this pathway, highlighting where Amastatin and other protease inhibitors can intervene.
Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates for Peptidase Activity Assays
This protocol describes the preparation of tissue homogenates suitable for measuring aminopeptidase activity and the effects of inhibitors.
Materials:
-
Tissue of interest (e.g., brain striatum, kidney cortex)
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail (optional, if studying a specific peptidase and want to inhibit others)
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold homogenization buffer to prevent protein degradation.
-
Mince the tissue into small pieces using a clean scalpel.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer with an appropriate volume of ice-cold homogenization buffer (typically 1:10 w/v).
-
Homogenize the tissue on ice with 10-15 strokes of the pestle. For more robust tissues, a mechanical homogenizer may be used, ensuring the sample remains cold.
-
Transfer the homogenate to microcentrifuge tubes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction) and transfer it to fresh, pre-chilled microcentrifuge tubes.
-
For a membrane fraction, centrifuge the S1 fraction at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the membrane fraction, and the supernatant is the cytosolic fraction.
-
Resuspend the membrane pellet in an appropriate volume of homogenization buffer.
-
Determine the protein concentration of the homogenate, cytosolic, and/or membrane fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
Aliquot the samples and store them at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Assay for Synergistic Inhibition of Peptide Degradation
This protocol outlines a method to assess the synergistic or additive effects of this compound in combination with other protease inhibitors on the degradation of a specific peptide substrate.
Materials:
-
Peptide substrate of interest (e.g., [Met⁵]-enkephalin)
-
This compound
-
Other protease inhibitor(s) (e.g., captopril, thiorphan)
-
Prepared tissue homogenate or purified enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for peptide analysis
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control: Assay buffer + tissue homogenate + peptide substrate
-
Amastatin Alone: Assay buffer + this compound + tissue homogenate + peptide substrate
-
Other Inhibitor(s) Alone: Assay buffer + other inhibitor(s) + tissue homogenate + peptide substrate
-
Inhibitor Combination: Assay buffer + this compound + other inhibitor(s) + tissue homogenate + peptide substrate
-
-
Pre-incubate the tissue homogenate with the inhibitors (or buffer for the control) for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate to each tube and vortex gently to mix.
-
Incubate the reactions for a predetermined time (e.g., 0, 15, 30, 60 minutes) at the reaction temperature. The incubation time should be optimized to ensure measurable degradation in the control group without complete degradation of the substrate.
-
Terminate the reaction by adding an equal volume of the reaction termination solution (e.g., 0.1 M HCl).
-
Centrifuge the terminated reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject an appropriate volume of the sample onto the HPLC system.
-
Separate the undegraded peptide from its degradation products using a suitable gradient and mobile phase.
-
Detect the peptide and its fragments using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm) or a fluorescence detector if the peptide is fluorescently labeled.
-
-
Data Analysis:
-
Quantify the peak area of the undegraded peptide in each sample.
-
Calculate the percentage of peptide remaining at each time point for all conditions relative to a time zero control.
-
Compare the percentage of peptide remaining in the presence of the inhibitor combination to that with individual inhibitors to determine if the effect is synergistic, additive, or antagonistic.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the synergistic effects of protease inhibitors on peptide degradation.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. Amastatin and Analogs [biosyn.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 5. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Amastatin HCl in Fluorescence-Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin HCl is a potent, slow, tight-binding competitive inhibitor of several aminopeptidases.[1][2] It was first identified as an inhibitor of aminopeptidase A (APA) and has since been shown to inhibit other aminopeptidases such as aminopeptidase N (APN), and leucine aminopeptidase (LAP).[1][3] Notably, it does not inhibit aminopeptidase B (APB), trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[1][3] This selectivity makes this compound a valuable tool for the characterization of aminopeptidases and for the screening of novel inhibitors in drug discovery.
These application notes provide detailed protocols for the use of this compound in fluorescence-based enzyme assays to determine enzyme activity and inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the active site of susceptible aminopeptidases.[1][2] Its slow, tight-binding nature results in a time-dependent inhibition, where the initial enzyme-inhibitor complex (EI) slowly isomerizes to a more stable complex (EI*). This characteristic is important to consider when designing pre-incubation steps in experimental protocols.
Target Enzymes and Inhibition Data
This compound has been shown to inhibit a range of aminopeptidases with varying potency. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key enzymes.
| Enzyme | Inhibitor | Ki | IC50 | Reference |
| Aminopeptidase A (APA) | This compound | - | 0.54 µg/mL | [1] |
| Aminopeptidase N (APN/CD13) | This compound | 20-200 nM | - | [1] |
| Leucine Aminopeptidase (LAP), cytosolic | This compound | 30 nM | - | [2] |
| Microsomal Aminopeptidase | This compound | 52 nM | - | [2] |
| Aeromonas Aminopeptidase | This compound | 0.26 nM | - | [2] |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | This compound | 41.8 µM | - | [1] |
| Leucyl-cystinyl Aminopeptidase | This compound | 20-220 nM | - | [1] |
| Aminopeptidase M (AP-M) | Amastatin | 1.9 x 10⁻⁸ M | - | [4] |
Signaling Pathway: The Renin-Angiotensin System (RAS)
Aminopeptidase A (APA) and Aminopeptidase N (APN) are key enzymes in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[5][6] APA converts Angiotensin II into Angiotensin III.[6] Angiotensin III is then degraded by APN.[6] The inhibition of APA by this compound can therefore modulate the activity of the RAS.
Caption: Role of Aminopeptidases in the Renin-Angiotensin System.
Experimental Protocols
General Guidelines for Fluorescence-Based Aminopeptidase Assays
Fluorescence-based assays for aminopeptidases typically utilize a substrate consisting of an amino acid linked to a fluorescent reporter molecule (fluorophore). Upon enzymatic cleavage of the amino acid, the fluorophore is released, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme activity.
Key Components:
-
Enzyme: Purified or recombinant aminopeptidase (e.g., Aminopeptidase N, Leucine Aminopeptidase).
-
Substrate: A fluorogenic substrate specific for the enzyme of interest (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for LAP, L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) for APN).
-
Inhibitor: this compound.
-
Assay Buffer: A buffer that maintains the optimal pH for enzyme activity (typically pH 7.0-8.0).
-
Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore.
Protocol 1: Determination of IC50 for this compound against Leucine Aminopeptidase (LAP)
This protocol is adapted from a general procedure for determining the potency of inhibitors against LAP.[7]
Materials:
-
Leucine Aminopeptidase (LAP) enzyme
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate
-
This compound
-
LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO
-
Black 96-well microplate
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in LAP Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare Enzyme Solution: Dilute the LAP enzyme in ice-cold LAP Assay Buffer to the desired working concentration.
-
Pre-incubation of Enzyme and Inhibitor:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 5 µL of each this compound dilution to the respective wells. For the control (no inhibitor) well, add 5 µL of LAP Assay Buffer containing the same percentage of DMSO as the inhibitor dilutions.
-
Incubate the plate at 37°C for 10-15 minutes to allow for the slow, tight-binding of this compound to the enzyme.
-
-
Prepare Substrate Solution: Prepare a working solution of Leu-AMC in LAP Assay Buffer. The final concentration should be at or below the Km value for the enzyme.
-
Initiate the Reaction: Add 45 µL of the Leu-AMC substrate solution to each well to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~368 nm and an emission wavelength of ~460 nm.[8] Record data every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each this compound concentration.
-
Plot the reaction rate as a percentage of the control (no inhibitor) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Screening for Aminopeptidase N (APN) Inhibitors using this compound as a Positive Control
This protocol outlines a general procedure for screening potential APN inhibitors, using this compound as a reference compound.
Materials:
-
Aminopeptidase N (APN) enzyme
-
L-Alanine-7-amido-4-methylcoumarin (Ala-AMC) or another suitable fluorogenic APN substrate
-
This compound (positive control)
-
Test compounds
-
APN Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
DMSO
-
Black 96-well microplate
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and test compounds in DMSO to make stock solutions.
-
Dilute the APN enzyme in ice-cold APN Assay Buffer.
-
Prepare a working solution of the APN substrate in APN Assay Buffer.
-
-
Assay Plate Setup:
-
Add 80 µL of the diluted APN enzyme solution to each well.
-
Add 10 µL of the test compounds, this compound (at a concentration near its IC50), or DMSO (for the no-inhibitor control) to the appropriate wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Start Reaction: Add 10 µL of the APN substrate solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically using the appropriate excitation and emission wavelengths for the chosen fluorophore (for AMC, Ex/Em ≈ 384/502 nm).[9]
-
Calculate Percent Inhibition:
-
Determine the reaction rate for each well.
-
Calculate the percent inhibition for each test compound and the this compound positive control using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for an enzyme inhibition assay and the decision-making process based on the results.
Caption: General workflow for an enzyme inhibition assay.
Caption: Logical flow for inhibitor characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. abcam.cn [abcam.cn]
Application Notes and Protocols for Cell-Based Assays Using Amastatin HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin hydrochloride is a potent, competitive, and reversible inhibitor of several aminopeptidases, with a particularly strong inhibitory activity against aminopeptidase N (APN), also known as CD13.[1] APN/CD13 is a transmembrane metalloprotease that plays a crucial role in various physiological and pathological processes, including cell proliferation, differentiation, migration, angiogenesis, and invasion.[2][3] Elevated expression and activity of APN/CD13 have been observed in numerous types of cancer, making it a compelling target for anticancer drug development.[2][4][5]
These application notes provide detailed protocols for utilizing Amastatin HCl in cell-based assays to investigate its inhibitory effects on aminopeptidase N activity and its subsequent impact on cell viability and proliferation.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of aminopeptidases, preventing the cleavage of peptide substrates. It is known to be a slow-binding inhibitor of aminopeptidase M (AP-M/APN/CD13), with a reported inhibition constant (Ki) of 1.9 x 10⁻⁸ M.[1] The inhibition of APN/CD13 by this compound can disrupt downstream signaling pathways that are crucial for cancer cell survival and progression. These pathways include integrin recycling, regulation of small GTPase activities, cell-extracellular matrix (ECM) interactions, and the Erk1/2, PI3K, and Wnt signaling cascades.[2]
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound. Researchers should note that the half-maximal inhibitory concentration (IC50) in cell-based assays can vary significantly depending on the cell line, assay duration, and specific protocol used. It is therefore recommended to determine the IC50 empirically for the cell line of interest.
| Parameter | Value | Target Enzyme | Assay System |
| Ki | 1.9 x 10⁻⁸ M | Aminopeptidase M (APN/CD13) | Enzyme Inhibition Assay |
| Concentration Range for Inhibition | 0.01 µM - 1000 µM | Aminopeptidase N (APN/CD13) | Membrane Fraction Hydrolysis Assay |
Signaling Pathway
The following diagram illustrates the key signaling pathways influenced by the inhibition of aminopeptidase N (CD13) by this compound.
Caption: Inhibition of APN/CD13 by this compound affects multiple signaling pathways.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in cell-based assays.
Experimental Workflow
The general workflow for conducting a cell-based assay with this compound is depicted below.
Caption: General workflow for this compound cell-based assays.
Protocol 1: Cell-Based Aminopeptidase N (APN/CD13) Activity Assay
This protocol measures the direct inhibitory effect of this compound on APN/CD13 activity in intact cells.
Materials:
-
Cancer cell line known to express APN/CD13 (e.g., HT-1080, U937)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
L-Leucine-p-nitroanilide (L-LpNA) or other suitable APN substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1-5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and create serial dilutions in assay buffer.
-
Remove the culture medium from the wells and wash the cells gently with PBS.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (assay buffer without this compound).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution (e.g., 1 mM L-LpNA in assay buffer).
-
Add 100 µL of the substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode for 30-60 minutes at 37°C using a microplate reader. Alternatively, for an endpoint assay, incubate for a fixed time and then stop the reaction before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of APN activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the cells. Include a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the role of aminopeptidase N in cancer biology. The provided protocols offer a framework for investigating its inhibitory effects on enzyme activity and cell viability. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to obtain robust and reproducible data. Further investigations into the downstream signaling effects of this compound will provide deeper insights into its potential as a therapeutic agent.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Amastatin HCl: Application Notes and Protocols for the Inhibition of Aminopeptidase A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin HCl is a potent, competitive, and reversible inhibitor of several aminopeptidases, with notable activity against Aminopeptidase A (APA), also known as glutamyl aminopeptidase.[1][2] APA plays a crucial role in the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure and fluid balance.[1] Specifically, APA catalyzes the conversion of Angiotensin II to Angiotensin III, a peptide with significant physiological effects.[1] Inhibition of APA by this compound can therefore modulate the RAS, making it a valuable tool for research in cardiovascular diseases, neuroscience, and oncology. Amastatin is a slow, tight-binding inhibitor, and it does not inhibit trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[1]
These application notes provide detailed protocols for the use of this compound as an inhibitor of Aminopeptidase A, including methods for determining its inhibitory potency (IC50) and its application in studying the Renin-Angiotensin System.
Data Presentation
The inhibitory activity of this compound against various aminopeptidases is summarized in the table below. This data, compiled from multiple sources, highlights the potency and selectivity of this compound.
| Enzyme Target | Inhibitor | IC50 | Kᵢ | Organism/Source |
| Aminopeptidase A (APA) | Amastatin | 0.54 µg/mL | - | Human Serum |
| Aminopeptidase M (AP-M) | Amastatin | - | 1.9 x 10⁻⁸ M | - |
| Aeromonas aminopeptidase | This compound | - | 0.26 nM | Aeromonas proteolytica |
| Cytosolic Leucine Aminopeptidase | This compound | - | 30 nM | - |
| Microsomal Aminopeptidase | This compound | - | 52 nM | - |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aminopeptidase A and Determination of IC50
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against Aminopeptidase A. The assay utilizes a fluorogenic substrate, L-Glutamic acid 7-amido-4-methylcoumarin (Glu-AMC), which upon cleavage by APA, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Materials and Reagents:
-
Recombinant Human Aminopeptidase A (APA)
-
This compound
-
L-Glutamic acid 7-amido-4-methylcoumarin (Glu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
-
Multichannel pipette and sterile pipette tips
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve this compound in sterile, ultrapure water. Prepare fresh or store at -20°C for up to one month.[1]
-
Glu-AMC Substrate Stock Solution (10 mM): Dissolve Glu-AMC in DMSO. Store protected from light at -20°C.
-
APA Enzyme Working Solution: Dilute the recombinant human APA in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate for at least 30 minutes.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in Assay Buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the this compound serial dilutions. For the control (no inhibitor) and blank wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the APA Enzyme Working Solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Glu-AMC substrate solution to all wells. The final concentration of the substrate should be at or below its Km value for APA to ensure sensitive detection of inhibition.
-
Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that causes 50% inhibition of APA activity.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound for Aminopeptidase A.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on Aminopeptidase A.
References
Application of Amastatin HCl in Malaria Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by parasites of the Plasmodium genus, continues to pose a significant global health challenge. The parasite's ability to develop resistance to existing antimalarial drugs necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action. One promising avenue of research is the targeting of essential metabolic pathways in the parasite, such as hemoglobin digestion.
During its intraerythrocytic stage, Plasmodium falciparum, the most lethal species, degrades up to 80% of the host cell's hemoglobin within a specialized organelle called the digestive vacuole. This process provides the parasite with a source of amino acids crucial for its growth and proliferation. The final step of this pathway, the liberation of free amino acids from small peptides, is catalyzed by aminopeptidases, making them attractive targets for antimalarial drug development.
Two major neutral metallo-aminopeptidases in P. falciparum are the M1 alanyl aminopeptidase (PfA-M1) and the M17 leucyl aminopeptidase (PfA-M17). Both enzymes have been shown to be essential for parasite survival, and their inhibition leads to parasite death.[1] Amastatin HCl is a potent, competitive, and slow-binding inhibitor of several aminopeptidases. While its specific inhibitory constants against P. falciparum aminopeptidases are not widely reported in publicly available literature, its known activity against other aminopeptidases suggests its potential as a valuable tool for malaria research, particularly in validating the druggability of PfA-M1 and PfA-M17 and in serving as a scaffold for the design of more potent and selective inhibitors.
These application notes provide a comprehensive overview of the use of this compound and other aminopeptidase inhibitors in malaria research, including detailed protocols for in vitro susceptibility testing and enzyme inhibition assays.
Mechanism of Action: Targeting Hemoglobin Digestion
The hemoglobin digestion pathway in P. falciparum is a well-orchestrated process involving a cascade of proteases. Hemoglobin is first denatured in the acidic environment of the digestive vacuole and then cleaved by aspartic proteases (plasmepsins) and cysteine proteases (falcipains) into smaller peptides. These peptides are further broken down into di- and tripeptides by other peptidases. The final and critical step of liberating free amino acids is carried out by aminopeptidases, primarily PfA-M1 and PfA-M17, in the parasite's cytosol.[2]
This compound, as an aminopeptidase inhibitor, is presumed to block this final step. By inhibiting PfA-M1 and/or PfA-M17, this compound would prevent the release of essential amino acids, leading to parasite starvation and ultimately, death. This targeted disruption of a vital metabolic pathway highlights the therapeutic potential of aminopeptidase inhibitors as antimalarial agents.
Quantitative Data: Inhibition of P. falciparum Aminopeptidases
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Bestatin | PfA-M1 | 478.2 | - | [3] |
| Bestatin | PfA-M17 | 25 | - | [4] |
| T5 | PfA-M1 | 50 | - | [5] |
| T5 | PfA-M17 | >100,000 | - | [5] |
| MMV1557817 | PfA-M1 | - | 98.1 (EC50) | [1] |
| MMV1557817 | PfA-M17 | - | 98.1 (EC50) | [1] |
| This compound | PfA-M1 / PfA-M17 | Data not available | Data not available |
Note: The absence of specific data for this compound highlights a potential area for future research to fully characterize its activity against P. falciparum aminopeptidases.
Experimental Protocols
The following protocols provide a framework for evaluating the antimalarial activity of this compound.
Protocol 1: In Vitro Susceptibility of P. falciparum to this compound using the SYBR Green I-based Assay
This protocol determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains) synchronized to the ring stage.
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
Human erythrocytes (O+).
-
This compound (stock solution prepared in sterile water or DMSO).
-
96-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I).
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Humidified modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
Procedure:
-
Preparation of Drug Plate:
-
Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate. A typical starting concentration is 100 µM, with 2-fold serial dilutions.
-
Include a drug-free control (medium only) and a positive control for inhibition (e.g., Chloroquine).
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate.
-
-
Parasite Culture Preparation:
-
Prepare a parasite culture with 2% hematocrit and 1% parasitemia (synchronized ring stage) in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite culture to each well of the drug-containing assay plate.
-
Place the plate in a humidified modular incubator chamber, gas with the appropriate mixture, and incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting and incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Enzyme Inhibition Assay of PfA-M1/PfA-M17 with this compound
This protocol measures the inhibitory activity of this compound against recombinant PfA-M1 or PfA-M17 using a fluorogenic substrate.
Materials:
-
Recombinant purified PfA-M1 or PfA-M17 enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for PfA-M17, L-Alanine-7-amido-4-methylcoumarin for PfA-M1).
-
This compound (stock solution prepared in assay buffer).
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the recombinant enzyme in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Reaction:
-
In the wells of the microplate, add the assay buffer, the this compound dilutions, and the enzyme solution.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The cleavage of the substrate releases the fluorescent AMC molecule.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each reaction.
-
Calculate the percentage of enzyme inhibition for each this compound concentration compared to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Conclusion and Future Directions
This compound serves as a valuable chemical tool for probing the function of aminopeptidases in P. falciparum. The protocols outlined here provide a robust framework for assessing its antimalarial efficacy and its specific inhibitory effects on PfA-M1 and PfA-M17. While the specific inhibitory constants for this compound against these malarial enzymes require further investigation, its established role as an aminopeptidase inhibitor makes it a relevant compound for malaria research.
Future studies should focus on:
-
Determining the precise Ki and IC50 values of this compound for recombinant PfA-M1 and PfA-M17.
-
Investigating the in vivo efficacy of this compound in animal models of malaria.
-
Utilizing this compound as a scaffold for the structure-based design of more potent and selective inhibitors of Plasmodium aminopeptidases.
By further exploring the potential of aminopeptidase inhibitors like this compound, the scientific community can advance the development of novel antimalarial therapies that are urgently needed to combat this persistent global health threat.
References
Application Notes and Protocols for Studying Neuropeptide Degradation Using Amastatin HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amastatin hydrochloride is a potent, competitive, and reversible inhibitor of several aminopeptidases, making it a valuable tool for studying the degradation of neuropeptides.[1] By preventing the enzymatic breakdown of these crucial signaling molecules, Amastatin HCl allows researchers to investigate their physiological roles, receptor interactions, and signaling pathways with greater accuracy. These application notes provide detailed protocols and supporting information for utilizing this compound in neuropeptide degradation studies, with a focus on enkephalins and Substance P.
Amastatin specifically inhibits a range of aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase N/M), and to a lesser extent, glutamyl aminopeptidase (aminopeptidase A).[1] It is important to note that it does not inhibit aminopeptidase B.[1] This selectivity allows for the targeted study of neuropeptides degraded by these particular enzymes.
Data Presentation
The inhibitory activity of this compound against various aminopeptidases is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.
| Enzyme Source | Enzyme Name | Substrate | K_i_ (nM) | IC_50_ (µg/mL) |
| Aeromonas proteolytica | Aeromonas Aminopeptidase | - | 0.26[2][3] | - |
| Cytosol | Leucine Aminopeptidase | - | 30[2][3] | - |
| Microsomal | Aminopeptidase M/N (AP-M/N) | - | 52[2][3] | - |
| Pig Kidney | Leucine Aminopeptidase | - | 1600[4] | - |
| Human Serum | Aminopeptidase A (Glutamyl AP) | - | 1100[4] | 0.54[5] |
| - | Leucyl-cystinyl Aminopeptidase | - | 20-220[5] | - |
| - | Endoplasmic Reticulum AP 1 | - | 41800[5] | - |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of this compound solutions are critical for experimental success.
Materials:
-
Amastatin hydrochloride (molecular weight: 511.0 g/mol )[5]
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Protocol:
-
Aqueous Stock Solution (for immediate use):
-
This compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.
-
To prepare a 1 mM stock solution, dissolve 0.511 mg of this compound in 1 mL of sterile water or PBS.
-
Vortex briefly to ensure complete dissolution.
-
Note: Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.
-
-
Organic Stock Solution (for long-term storage):
-
This compound is soluble in DMSO at approximately 2 mg/mL and in ethanol at approximately 1 mg/mL.
-
To prepare a 10 mM stock solution in DMSO, dissolve 5.11 mg of this compound in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to one month.[6]
-
In Vitro Neuropeptide Degradation Assay Using HPLC
This protocol provides a general framework for studying the degradation of neuropeptides like enkephalins or Substance P in the presence and absence of this compound.
Materials:
-
Neuropeptide of interest (e.g., Leu-enkephalin, Met-enkephalin, Substance P)
-
This compound stock solution
-
Enzyme source (e.g., purified aminopeptidase, brain tissue homogenate, cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)
Protocol:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes. A typical reaction might include:
-
Reaction buffer
-
Neuropeptide (final concentration typically in the µM range)
-
Enzyme source
-
This compound (or vehicle control) at a final concentration sufficient to inhibit the target aminopeptidase (e.g., 1-10 µM).[7]
-
-
Pre-incubate the enzyme source with this compound or vehicle for 10-15 minutes at the reaction temperature (e.g., 37°C) before adding the neuropeptide to initiate the reaction.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto the C18 HPLC column.
-
Elute the neuropeptide and its degradation products using a suitable mobile phase gradient.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the peptide (typically 214 or 280 nm).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact neuropeptide and its degradation products.
-
Compare the rate of degradation in the presence and absence of this compound to determine the extent of inhibition.
-
Visualization of Pathways and Workflows
Experimental Workflow for Neuropeptide Degradation Assay
Caption: Workflow for in vitro neuropeptide degradation assay.
Signaling Pathway of Enkephalin and its Modulation
Caption: Enkephalin signaling and inhibition by this compound.
Signaling Pathway of Substance P and its Modulation
Caption: Substance P signaling and inhibition by this compound.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amastatin (hydrochloride) - Immunomart [immunomart.org]
- 4. shop.bachem.com [shop.bachem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Amastatin HCl in Bone Formation: An Examination of the Evidence and Clarification of Compound Class
A review of the scientific literature reveals no direct evidence supporting the use of Amastatin HCl in bone formation or in studies involving demineralized bone matrix (DBM). this compound is a well-characterized reversible aminopeptidase inhibitor.[1][2][3] Its primary mechanism of action involves blocking the function of specific proteases, such as leucyl aminopeptidase and alanyl aminopeptidase, which are involved in the degradation of various peptides.[1][2]
The query likely stems from a confusion with a similarly named but distinct class of drugs known as Statins (e.g., Simvastatin, Lovastatin, Pravastatin). Statins are HMG-CoA reductase inhibitors, widely used to lower cholesterol, that have been extensively studied for their significant positive, or "pleiotropic," effects on bone metabolism.[4][5][6]
Given this clarification, the following Application Notes and Protocols have been developed for Statins , which are the relevant compounds for research into pharmacologically induced bone formation.
Application Notes: The Role of Statins in Osteogenesis
Statins have emerged as promising bioactive molecules for bone regeneration.[7] Their primary anabolic effect on bone is largely attributed to their ability to increase the expression of Bone Morphogenetic Protein-2 (BMP-2), a critical growth factor that promotes the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells).[3][5]
Mechanism of Action: Statins inhibit the enzyme HMG-CoA reductase, which is a rate-limiting step in the mevalonate pathway. This inhibition not only reduces cholesterol synthesis but also prevents the formation of downstream isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][8] These intermediates are crucial for the function of small G-proteins (like Rho), which can negatively regulate osteogenesis. By reducing FPP and GGPP levels, statins effectively promote osteoblast differentiation and activity.[1][9]
Key Effects on Bone Metabolism:
-
Promotes Osteogenesis: Statins stimulate the differentiation of osteoblasts and enhance the expression of osteogenic markers such as alkaline phosphatase (ALP), osteocalcin, and type I collagen.[1][7]
-
Inhibits Osteoclast Activity: Some studies suggest that statins can induce apoptosis (programmed cell death) in osteoclasts (bone-resorbing cells) and regulate signaling pathways like OPG/RANKL, thereby reducing bone resorption.[1]
-
Suppresses Osteoblast Apoptosis: Statins may protect osteoblasts from apoptosis through pathways such as the TGFβ/Smad3 signaling pathway, increasing the lifespan and bone-forming capacity of these cells.[1][8]
The successful use of statins for bone formation, particularly in vivo, often depends on the method of delivery. While systemic administration has shown some conflicting results, local application using scaffolds or carriers has proven effective at achieving therapeutic concentrations at the target site while minimizing potential side effects.[4][10]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vitro and in vivo studies on statins and bone formation.
Table 1: In Vitro Effects of Statins on Osteoblastic Cells
| Statin | Cell Type | Concentration | Observation | Reference |
| Simvastatin | Human Osteoblastic Cells (MG63) | 2.5 µM | 2.7-fold increase in BMP-2 protein production. | [11] |
| Simvastatin | Murine Neonatal Calvaria | 1 µM | Marked increase in new bone formation and osteoblast accumulation after 4-7 days. | [3][5] |
| Lovastatin, Simvastatin, Mevastatin, Fluvastatin | Bone Cells | Not Specified | Increased BMP-2 gene expression. | [11] |
Table 2: In Vivo Effects of Statins on Bone Regeneration
| Statin | Animal Model | Application | Dosage | Outcome | Reference |
| Simvastatin | Rat Calvarial Defect | Local, with DBBM | 2.2 mg/50 µl | Negative impact on bone formation at 30 days. | [12] |
| Simvastatin | Rat Calvarial Defect | Local, with DBBM | 0.5 mg/50 µl | Lower bone density at 30 days. | [12] |
| Pravastatin | Rabbit Nasal Bone Defect | Local, with Atelocollagen Sponge | 10 mg in 0.2 mL water | BMP-2 expression and osteoinductive activity similar to rhBMP-2 implants. | [2] |
| Simvastatin | Ovariectomized Rats | Oral | 1-10 mg/kg/day | 39-94% increase in trabecular bone volume. | [11] |
| Fluvastatin | Mice with DBM Implants | Intramuscular | 3.6 mg/kg per day | Significantly increased mineral deposition in induced ossicles. |
DBBM: Demineralized Bovine Bone Matrix
Visualizations: Pathways and Workflows
Below are diagrams illustrating the key signaling pathway for statin-induced osteogenesis and a general workflow for in vivo studies using a demineralized bone matrix carrier.
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation Assay
This protocol is designed to assess the effect of a statin on the differentiation of osteoblast precursor cells.
1. Cell Culture:
-
Culture mesenchymal progenitor cells (e.g., mouse KS483 or human MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in growth medium in collagen-coated multi-well plates.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Induction of Differentiation:
-
Once cells reach 80-90% confluency, switch to an osteogenic differentiation medium. This typically consists of the basal medium supplemented with ascorbic acid (e.g., 50 µg/mL) and β-glycerophosphate (e.g., 10 mM).
-
Divide cells into experimental groups. For the treatment group, add the statin (e.g., Simvastatin at 1 µM) to the differentiation medium. Include a vehicle control group (medium with the same solvent used for the statin).
3. Assay for Osteoblast Differentiation (Alkaline Phosphatase Activity):
-
After a set period (e.g., 3-7 days), measure intracellular alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.
-
Wash cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based).
-
Use a commercial ALP assay kit, which typically measures the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol, to determine ALP activity. Read absorbance at 405 nm.
-
Normalize ALP activity to total protein content in each well (measured by a BCA or Bradford assay).
4. Assay for Mineralization (Alizarin Red Staining):
-
To assess late-stage differentiation and matrix mineralization, continue the culture for 14-21 days, replacing the medium every 2-3 days.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash away excess stain and visualize the calcium deposits (stained red) under a microscope. For quantification, the stain can be extracted and measured spectrophotometrically.
Protocol 2: In Vivo Bone Regeneration Model with Demineralized Bone Matrix
This protocol describes a method to evaluate the effect of locally delivered statins with a DBM carrier in a critical-size bone defect model.
1. Preparation of Implants:
-
Prepare a sterile solution of the statin. For example, dissolve Simvastatin in a suitable solvent to achieve a final concentration for delivery (e.g., 0.5 mg or 2.2 mg in 50 µl of vehicle).[12]
-
Combine the statin solution with a pre-weighed amount of sterile demineralized bovine bone matrix (DBBM) to create a paste-like composite. Prepare control implants with DBBM and vehicle only.
2. Surgical Procedure (Rat Calvarial Defect Model):
-
Anesthetize the animal (e.g., Wistar rat) following approved institutional animal care guidelines.
-
Create a critical-size circular defect (e.g., 5 mm diameter) in the calvaria (skull) using a trephine bur under sterile saline irrigation.[12]
-
Carefully place the prepared implants into the defects. The experimental group receives the statin-DBBM composite, while control groups receive DBBM alone or an empty defect.
-
Suture the incision.
3. Post-Operative Care and Monitoring:
-
Provide post-operative analgesics and monitor the animals for signs of infection or distress.
4. Analysis:
-
At predetermined time points (e.g., 30 and 60 days), euthanize the animals.[12]
-
Excise the calvariae for analysis.
-
Radiographic Analysis: Perform X-rays or micro-computed tomography (micro-CT) scans to assess bone density, new bone volume, and defect bridging.[12]
-
Histological and Histomorphometric Analysis: Fix the specimens, decalcify (if necessary), and embed in paraffin. Section the tissue and perform staining (e.g., Hematoxylin & Eosin, Masson's Trichrome) to visualize new bone formation, cellular infiltration, and remaining DBM particles. Quantify the area of new bone formation relative to the total defect area.
Protocol 3: Preparation of Demineralized Bone Matrix (DBM)
This protocol provides a general method for preparing DBM from bone tissue for use as a scaffold.
1. Bone Preparation:
-
Harvest bone (e.g., bovine or rabbit long bones) and meticulously clean it of all soft tissues, including muscle, periosteum, and marrow.
-
Fragment the bone into particles or pieces of the desired size.
2. Delipidization (Fat Removal):
-
Wash the bone fragments extensively in sterile water.
-
Incubate the fragments in a chloroform/methanol solution to remove lipids, which can inhibit the demineralization process.
3. Demineralization:
-
Immerse the delipidized bone fragments in a sterile solution of hydrochloric acid (HCl), typically between 0.3 M and 2.0 M.[9] The acid removes the mineral component (hydroxyapatite), leaving the collagenous matrix rich in growth factors.
-
Stir the mixture at room temperature. The duration of demineralization can range from hours to days, depending on the acid concentration and particle size.[9]
-
Periodically test the fragments for compressibility to determine the endpoint of demineralization.[9]
4. Neutralization and Lypophilization:
-
Once demineralization is complete, thoroughly rinse the DBM with sterile, deionized water or a phosphate buffer solution until the pH is neutral.
-
Freeze-dry (lyophilize) the DBM to remove water while preserving its structure.
-
Sterilize the final DBM product, for example, using ethylene oxide or low-dose gamma irradiation, before use in cell culture or in vivo implantation.
References
- 1. Amastatin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Multiple Biological Functions of Dipeptidyl Peptidase-4 in Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Statin-induced bone morphogenetic protein (BMP) 2 expression during bone regeneration: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of bone anabolism regulated by statins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of statins as potential targets for bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Dipeptidyl Peptidase-4 Inhibitors on Bone Metabolism and the Possible Underlying Mechanisms [frontiersin.org]
- 10. Statin stimulates bone morphogenetic protein-2, aggrecan, and type 2 collagen gene expression and proteoglycan synthesis in rat chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Amastatin HCl solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Amastatin HCl in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous and organic solvents?
A1: The solubility of this compound can vary based on the solvent and the pH of the aqueous buffer. Below is a summary of reported solubility data.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| PBS (pH 7.2) | ~5 mg/mL | |
| Water | 5 mg/mL to 25 mg/mL | [1][2] |
| Methanol | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL to 25 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 25 mg/mL | [2] |
| Ethanol | ~1 mg/mL |
Q2: I am observing precipitation when dissolving this compound in my aqueous buffer. What are the potential causes?
A2: Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH of the Buffer: this compound is the hydrochloride salt of a peptide-like molecule. The solubility of such compounds is often pH-dependent. At a pH close to the isoelectric point of the molecule, its net charge will be zero, leading to minimal solubility.
-
Concentration: The desired concentration of your solution may exceed the solubility limit of this compound in the specific buffer system you are using.
-
Temperature: Solubility can be temperature-dependent. Attempting to dissolve the compound at a lower temperature might reduce its solubility.
-
Buffer Composition: The specific ions and other components of your buffer could interact with this compound and affect its solubility.
-
Purity of the Compound: Impurities in the this compound solid could lead to insolubility.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, it is recommended to first prepare a concentrated stock solution in an organic solvent such as methanol, DMF, or DMSO, in which this compound is more soluble.[1] This stock solution can then be diluted into your aqueous buffer to the final desired concentration. This method helps to avoid issues with dissolving the solid directly in an aqueous medium where it has lower solubility.
Q4: What is the stability of this compound in aqueous solutions, and how should I store it?
A4: Aqueous solutions of this compound are not recommended for storage for more than one day. If storage is necessary, it is advised to store the solution at -20°C for up to one month.[3] For longer-term storage, a stock solution in methanol is stable for at least one month at -20°C.[1] Before use, frozen solutions should be completely thawed and checked for any precipitation.[3]
Troubleshooting Guides
Issue: this compound is not fully dissolving in my aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Step-by-Step Troubleshooting:
-
Verify Concentration: Ensure that the concentration you are trying to achieve is within the known solubility limits for your buffer system (e.g., ~5 mg/mL for PBS). If you require a higher concentration, it is advisable to prepare a stock solution in an organic solvent first.
-
Check and Adjust pH: The solubility of amine-containing compounds like this compound can increase in slightly acidic conditions due to protonation of the amino groups. If you are using a neutral or slightly basic buffer and observing precipitation, consider using a buffer with a lower pH (e.g., pH 5-6).
-
Use of Co-solvents: If preparing a stock solution in a pure organic solvent is not desirable for your experiment, consider adding a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to your aqueous buffer to increase the solubility of this compound.
-
Mechanical Assistance:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring or vortexing. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief periods of sonication in an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.
-
-
Buffer System Evaluation: If you continue to experience issues, consider if any components of your buffer might be incompatible with this compound. Trying a different buffer system (e.g., switching from a phosphate-based buffer to a Tris-based buffer) may resolve the problem.
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in Methanol
-
Materials:
-
This compound (solid)
-
Methanol (analytical grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound solid into a pre-weighed sterile vial. For example, for 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound.
-
Add the appropriate volume of methanol to the vial. In this example, add 1 mL of methanol.
-
Cap the vial securely and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Store the stock solution at -20°C for up to one month.
-
Protocol for Determining the Aqueous Solubility of this compound
-
Materials:
-
This compound (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.2)
-
Saturating shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound solid to a known volume of the aqueous buffer in a sealed container (e.g., 10 mg in 1 mL).
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After the equilibration period, centrifuge the suspension to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the aqueous buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry with a standard curve.
-
Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.
-
References
Technical Support Center: Optimizing Amastatin HCl Concentration for Maximal Inhibition
Welcome to the technical support center for Amastatin HCl, a potent inhibitor of various aminopeptidases. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive, slow, and tight-binding inhibitor of several aminopeptidases.[1][2][3] This means it competes with the substrate for binding to the active site of the enzyme. The "slow, tight-binding" characteristic indicates that the inhibitor establishes its final, stable interaction with the enzyme over a period of time, which can range from seconds to minutes. This can result in time-dependent inhibition.
Q2: Which enzymes are inhibited by this compound?
A2: this compound has been shown to inhibit a range of metalloproteases, primarily aminopeptidases.[4] These include, but are not limited to, Aminopeptidase A, Aminopeptidase N (CD13), Leucine Aminopeptidase, and Tyrosine Aminopeptidase.[5][6] It is important to note that it is generally not effective against Arginine Aminopeptidase (Aminopeptidase B).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water, methanol, and DMSO. For aqueous stock solutions, it is recommended to prepare them fresh on the day of use. If storage is necessary, aqueous solutions can be stored at -20°C for up to one month. Methanol stock solutions are reported to be stable for at least one month at -20°C. For long-term storage, it is best to store the solid compound at -20°C. Before use, ensure any precipitate in thawed solutions is fully dissolved.
Q4: What is a typical starting concentration range for this compound in an enzyme assay?
A4: A typical starting concentration for this compound in an enzyme assay is between 1-10 µM. However, the optimal concentration is highly dependent on the specific enzyme being targeted and the experimental conditions. Due to its potent inhibitory activity against some aminopeptidases, with Ki values in the nanomolar range, you may need to use significantly lower concentrations.[3] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific enzyme and conditions.
Q5: Why is the IC50 value of this compound dependent on the pre-incubation time?
A5: The IC50 value of this compound can be dependent on the pre-incubation time due to its slow, tight-binding mechanism.[2][7] The inhibitor and enzyme require a certain amount of time to reach equilibrium. If the reaction is initiated immediately after adding the inhibitor, the apparent potency (IC50) may be lower (i.e., you will observe a higher IC50 value) than if the enzyme and inhibitor are pre-incubated together before adding the substrate. It is crucial to establish an appropriate pre-incubation time to obtain an accurate and reproducible IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition observed | 1. Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the target enzyme under your assay conditions. 2. Incorrect enzyme or substrate: Ensure you are using the correct target enzyme and a suitable substrate. 3. Degraded inhibitor: The this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider and higher concentration range of this compound. 2. Verify the identity and activity of your enzyme and substrate. 3. Prepare fresh this compound stock solutions and store them properly. |
| High variability in IC50 values between experiments | 1. Inconsistent pre-incubation time: As a slow, tight-binding inhibitor, the pre-incubation time of this compound with the enzyme is critical for reaching equilibrium.[8][9] 2. Pipetting errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in inhibitor concentrations. 3. Fluctuations in temperature or pH: Enzyme activity is sensitive to changes in temperature and pH. | 1. Standardize and strictly control the pre-incubation time for all experiments. Determine the optimal pre-incubation time by measuring inhibition at various time points. 2. Use calibrated pipettes and prepare serial dilutions carefully. 3. Ensure consistent temperature and pH control throughout the assay. Be aware that the pH of some buffers, like Tris-HCl, is temperature-dependent.[10] |
| IC50 value is much lower than expected or close to the enzyme concentration | 1. Tight-binding inhibition: This is characteristic of this compound with some enzymes.[2][3] When the inhibitor concentration is close to the enzyme concentration, the assumption that the free inhibitor concentration equals the total inhibitor concentration is no longer valid.[8][9] | 1. Use a lower enzyme concentration if possible, while still maintaining a detectable signal. 2. Use the Morrison equation or other appropriate models for tight-binding inhibitors to analyze your data and determine the Ki value. Plotting IC50 values against varying enzyme concentrations can also help determine the Ki.[8][9] |
| Progress curves (product formation over time) are non-linear even in the initial phase | 1. Slow-binding inhibition: The rate of inhibition increases over time as the enzyme and inhibitor slowly form a stable complex.[8][9] 2. Substrate depletion: At high enzyme activity or long reaction times, the substrate may be significantly consumed, leading to a decrease in the reaction rate. | 1. This is expected for a slow-binding inhibitor. You can analyze the full progress curves to determine the kinetic parameters of inhibition. 2. Monitor substrate depletion and ensure you are measuring the initial velocity. If necessary, reduce the enzyme concentration or reaction time. |
Data Presentation
Table 1: Inhibitory Potency of this compound against Various Aminopeptidases
| Enzyme | Enzyme Source | Substrate | Ki | IC50 | Assay Conditions | Reference |
| Aminopeptidase M (AP-M) | - | - | 1.9 x 10⁻⁸ M | - | - | [1] |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | - | 2.5 x 10⁻¹⁰ M | - | - | [2] |
| Cytosolic Leucine Aminopeptidase | - | - | 3.0 x 10⁻⁸ M | - | - | [2] |
| Microsomal Aminopeptidase | - | - | - | - | - | [2] |
| Aminopeptidase N | Guinea-pig striatal membrane | Tyr-Gly | 12.48 µM | - | Tris-HCl buffer | [5] |
Note: This table provides a selection of reported values. The inhibitory potency of this compound can vary significantly depending on the specific enzyme, its source, the substrate used, and the assay conditions.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound against Aminopeptidase N (Continuous Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for Aminopeptidase N using a continuous fluorometric or colorimetric assay.
Materials:
-
Purified Aminopeptidase N
-
This compound
-
Fluorogenic or chromogenic substrate for Aminopeptidase N (e.g., L-Leucine-p-nitroanilide or L-Alanine-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer to cover a wide concentration range (e.g., from 1 nM to 100 µM).
-
Prepare a working solution of Aminopeptidase N in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.
-
Prepare a working solution of the substrate in Assay Buffer. The final substrate concentration should ideally be at or below the Km value to accurately determine the potency of a competitive inhibitor.
-
-
Pre-incubation:
-
To a 96-well plate, add a fixed volume of the Aminopeptidase N working solution to each well.
-
Add an equal volume of each this compound dilution to the respective wells. Include control wells with Assay Buffer instead of inhibitor (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined pre-incubation time (e.g., 30 minutes). This step is critical for slow, tight-binding inhibitors to reach equilibrium.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate working solution to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately place the plate in a microplate reader set to the appropriate wavelength for the substrate being used.
-
Monitor the increase in fluorescence or absorbance over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation or a similar dose-response model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of competitive inhibition by this compound.
Caption: Workflow for IC50 determination of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
Amastatin HCl Degradation in Solution: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Amastatin HCl in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For long-term storage, methanol is a good option as stock solutions in methanol have been found to be stable for at least one month when stored at -20°C. It is also soluble in water, ethanol, DMSO, DMF, and PBS (pH 7.2).[1][2] The choice of solvent may depend on the specific requirements of your experiment.
Q2: How should I store my this compound solutions?
A2: For optimal stability, it is recommended to prepare aqueous solutions of this compound fresh on the day of use.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Solid this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere for long-term stability.[4]
Q3: What are the main factors that can cause this compound degradation in solution?
A3: Like many peptides, the stability of this compound in solution can be affected by several factors, including pH, temperature, and the presence of oxidizing agents.[5][6] Hydrolysis of its peptide bonds is a potential degradation pathway.[7] Exposure to light can also contribute to the degradation of some chemical compounds.[8]
Q4: Can I store my this compound solution at 4°C?
A4: While short-term storage at +4°C is suggested for the solid compound, it is generally recommended to store solutions at -20°C to minimize degradation.[3][9] For aqueous solutions, preparing them fresh is the best practice.[3]
Q5: Is this compound sensitive to freeze-thaw cycles?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms in the solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have partially evaporated during storage. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. Ensure the storage container is properly sealed to prevent solvent evaporation. 3. Consider preparing a more dilute stock solution if the problem persists. |
| Loss of inhibitory activity in my experiment. | The this compound may have degraded. | 1. Prepare a fresh solution of this compound immediately before your experiment. 2. If using a stored solution, verify the storage conditions (temperature, duration). 3. Consider the pH of your experimental buffer, as extreme pH can accelerate degradation.[10][11] 4. Use a proven analytical method like HPLC to check the integrity of your this compound stock.[5] |
| Inconsistent experimental results. | This could be due to inconsistent concentrations of active this compound. | 1. Always use freshly prepared solutions or properly stored aliquots for each experiment. 2. Ensure accurate and consistent pipetting when preparing dilutions. 3. Calibrate your pH meter regularly to ensure the correct pH of your buffers. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | 50 mg/ml | |
| Water | 5 mg/ml | |
| DMSO | 2 mg/ml | [1] |
| DMF | 10 mg/ml | [1] |
| Ethanol | 1 mg/ml | [1] |
| PBS (pH 7.2) | 5 mg/ml | [1] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Methanol Solution | -20°C | At least 1 month | |
| Aqueous Solution | -20°C | Up to 1 month | [3] |
| In solvent (general) | -80°C | 6 months | [4] |
| In solvent (general) | -20°C | 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity solvent (e.g., methanol or sterile water) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Sterilization (for aqueous solutions): If preparing an aqueous stock for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: A logical guide to troubleshooting common this compound issues.
Caption: Simplified signaling pathway showing this compound inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. iipseries.org [iipseries.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. researchgate.net [researchgate.net]
- 9. axilscientific.com [axilscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amastatin HCl in Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Amastatin HCl effectively in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive, and slow, tight-binding inhibitor of various aminopeptidases.[1][2][3] Its mechanism involves a time-dependent inhibition, meaning that the inhibitory effect increases with the duration of pre-incubation with the enzyme before the addition of the substrate.[2][4] It is known to inhibit a range of aminopeptidases, including leucine aminopeptidase, aminopeptidase M, and aminopeptidase A.[3][4]
Q2: In which solvents can I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in methanol (up to 50 mg/ml) and water (up to 5 mg/ml). A stock solution prepared in methanol is reported to be stable for at least one month when stored at -20°C. For long-term storage of the solid compound, -20°C is recommended.
Q3: What is "slow-binding inhibition" and how does it affect my enzyme assay?
Slow-binding inhibition is a mechanism where the inhibitor binds to the enzyme in a time-dependent manner, often involving a conformational change in the enzyme-inhibitor complex.[2][4] This means that the inhibition is not instantaneous upon mixing the inhibitor and the enzyme. For this compound, this necessitates a pre-incubation step where the enzyme and inhibitor are mixed and incubated together for a specific period before adding the substrate to allow for the inhibitory complex to form. The lack of an adequate pre-incubation time can lead to an underestimation of the inhibitor's potency (a higher IC50 value).
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of many aminopeptidases, it has been shown to be ineffective against other classes of proteases such as trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[3] However, like any inhibitor, the possibility of off-target effects on other metalloproteases should be considered, especially at high concentrations. It is always advisable to perform counter-screening against related enzymes to assess the selectivity of the inhibition.
Troubleshooting Guide
Problem 1: Low or No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inadequate Pre-incubation Time: Due to its slow-binding nature, this compound requires time to bind to the enzyme effectively. | Solution: Introduce a pre-incubation step. Incubate the enzyme with this compound for various durations (e.g., 15, 30, 60 minutes) before adding the substrate to determine the optimal pre-incubation time for your specific enzyme and assay conditions. |
| Incorrect Inhibitor Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect. | Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Start from a concentration well below the expected Ki or IC50 and extend to concentrations several orders of magnitude higher. |
| Inhibitor Instability: this compound solution may have degraded over time. | Solution: Prepare fresh this compound stock solutions. If using a previously prepared stock, ensure it has been stored correctly at -20°C and for no longer than the recommended period. |
| Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. | Solution: Test the activity of your enzyme stock using a known substrate and compare it to the expected activity. Always handle enzymes according to the manufacturer's instructions. |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Pre-incubation Times: Minor variations in pre-incubation timing between wells or experiments can lead to significant differences in inhibition. | Solution: Use a multichannel pipette or an automated liquid handling system to ensure consistent pre-incubation times across all samples. |
| Solubility Issues: this compound may be precipitating out of solution in the assay buffer. | Solution: Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity) or preparing the inhibitor in a buffer in which it is more soluble. |
| Pipetting Errors: Inaccurate pipetting can introduce significant variability. | Solution: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Problem 3: Non-Linear Reaction Progress Curves
| Possible Cause | Troubleshooting Step |
| Slow-Binding Kinetics: The reaction rate may decrease over time as more enzyme becomes inhibited. | Solution: This is expected for a slow-binding inhibitor. Analyze the initial rates of the reaction for determining kinetic parameters. Specialized software can also be used to fit the entire progress curve to a slow-binding inhibition model. |
| Substrate Depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate. | Solution: Reduce the enzyme concentration or the reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period. |
| Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time. | Solution: Run a control reaction without the inhibitor to check for enzyme stability over the course of the assay. If the enzyme is unstable, you may need to optimize the buffer conditions (e.g., pH, ionic strength) or shorten the assay time. |
Data Presentation
Table 1: Inhibition Constants (Ki) and IC50 Values of this compound for Various Aminopeptidases
| Enzyme | Ki | IC50 | Reference |
| Aeromonas Aminopeptidase | 0.26 nM | - | [1] |
| Cytosolic Leucine Aminopeptidase | 30 nM | - | [1] |
| Microsomal Aminopeptidase | 52 nM | - | [1] |
| Aminopeptidase M | 19 nM | - | [4] |
| Leucine Aminopeptidase (porcine kidney) | - | ~1 µM | |
| Aminopeptidase A (human serum) | - | 0.54 µg/ml | [5] |
| Aminopeptidase N | 20-200 nM | - | [5] |
| Leucyl-cystinyl Aminopeptidase | 20-220 nM | - | [5] |
| Endoplasmic Reticulum Aminopeptidase 1 | 41.8 µM | - | [5] |
Table 2: Solubility and Stability of this compound
| Solvent/Condition | Solubility | Stability | Reference |
| Methanol | 50 mg/ml | Stock solution stable for at least 1 month at -20°C | |
| Water | 5 mg/ml | Prepare fresh for best results | |
| Aqueous Buffers | Generally soluble, but may vary with pH and ionic strength | Stability is pH and temperature dependent. Avoid highly alkaline or acidic conditions for prolonged periods. | [3] |
| -20°C (solid) | - | Stable for long-term storage |
Experimental Protocols
Protocol 1: General Aminopeptidase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a generic aminopeptidase using a chromogenic or fluorogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme being tested (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH and buffer composition should be determined experimentally for each enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the aminopeptidase in assay buffer. Store on ice.
-
Substrate Stock Solution: Dissolve the chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide) in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in methanol or water.
-
-
Assay Procedure:
-
Dilute the enzyme stock solution in assay buffer to the desired working concentration. This concentration should be determined from an enzyme titration experiment to ensure the reaction proceeds linearly for the desired time.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound (at various concentrations for a dose-response curve) or vehicle control (the solvent used for the inhibitor stock).
-
Enzyme working solution.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes) to allow for the binding of this compound to the enzyme.
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a plate reader in kinetic mode for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Characterization of Slow-Binding Inhibition
This protocol is designed to determine the kinetic parameters of a slow-binding inhibitor like this compound.
-
Reagent Preparation: As described in Protocol 1.
-
Assay Procedure:
-
Set up a series of reactions in a 96-well plate, each containing the enzyme and substrate at fixed concentrations.
-
Initiate the reactions by adding this compound at various concentrations to different wells.
-
Immediately place the plate in a pre-warmed plate reader and monitor the reaction progress (absorbance or fluorescence) continuously over an extended period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
The resulting progress curves will show a biphasic pattern: an initial burst of activity followed by a slower, steady-state rate as the inhibitor binds to the enzyme.
-
Fit the progress curves to the appropriate equation for slow-binding inhibition using non-linear regression software. This will allow for the determination of the initial velocity (v₀), the steady-state velocity (vₛ), and the apparent first-order rate constant for the onset of inhibition (kₒₑₛ).
-
By plotting kₒₑₛ against the inhibitor concentration, you can determine the association (kₒₙ) and dissociation (kₒff) rate constants, and subsequently calculate the inhibition constant (Ki).
-
Visualizations
Caption: General workflow for an this compound enzyme inhibition assay.
Caption: Troubleshooting decision tree for common this compound assay problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amastatin (hydrochloride) - Labchem Catalog [labchem.com.my]
Technical Support Center: Troubleshooting Poor Enzyme Inhibition with Amastatin HCl
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with Amastatin HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
Amastatin hydrochloride is a potent, reversible, and competitive inhibitor of several aminopeptidases (APs).[1][2][3] It is characterized as a slow, tight-binding inhibitor, meaning it associates with its target enzyme relatively slowly but forms a highly stable enzyme-inhibitor complex.[1][3][4]
Its primary targets include:
-
Aminopeptidase N (Alanyl Aminopeptidase or CD13)[5]
-
Leucyl-cystinyl Aminopeptidase[5]
-
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)[5]
Critically, this compound does not inhibit Aminopeptidase B (Arginine Aminopeptidase).[1][5] It is also ineffective against serine proteases like trypsin and chymotrypsin, cysteine proteases like papain, aspartic proteases like pepsin, and other metalloproteases like thermolysin and elastase.[1][5] This specificity is crucial for designing experiments and interpreting results.
Below is a summary of the known inhibition constants for this compound against various enzymes.
Troubleshooting Guides
Q2: My this compound doesn't seem to be inhibiting my target enzyme. What are the common causes?
Failure to observe expected inhibition can stem from several factors, ranging from inhibitor preparation to the specifics of the experimental assay. A logical approach to troubleshooting is essential.
Here is a general workflow to diagnose the issue:
The following sections provide detailed guidance on each of these troubleshooting steps.
Q3: How do I ensure my this compound is properly dissolved and stored?
Incorrect preparation and storage are common sources of inhibitor inactivity. This compound is a crystalline solid that requires careful handling to maintain its potency.[5]
Solubility: Ensure you are using an appropriate solvent and not exceeding the solubility limit. Precipitates in your stock solution will lead to an inaccurate final concentration in your assay.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Methanol | 50 mg/mL | [2] |
| DMF | 10 - 25 mg/mL | [5][7] |
| DMSO | 2 - 25 mg/mL | [5][7] |
| Water | 5 - 25 mg/mL | [2][7] |
| PBS (pH 7.2) | 5 mg/mL | [5] |
| Ethanol | 1 mg/mL |[5] |
Storage and Stability:
-
Solid Form: Store the lyophilized powder at -20°C. It is stable for at least two to four years under these conditions.[5][7]
-
Stock Solutions: Prepare stock solutions in an appropriate solvent like methanol or DMSO.[2] A stock solution in methanol is stable for at least one month when stored at -20°C.[2] If you require storage, keep solutions at -20°C for up to one month.[1]
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions on the day of use.[1] If storage is necessary, aliquot and freeze at -20°C, but for no longer than one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[1]
Q4: What is the optimal concentration of this compound to use in my experiment?
The effective concentration of this compound is highly dependent on the target enzyme and the concentration of the substrate used in your assay. The recommended effective concentration range is typically 1-10 µM.[2]
Mechanism of Inhibition: this compound is a competitive inhibitor, meaning it binds to the active site of the enzyme and directly competes with the substrate.[1][3][6]
This competitive relationship means that the apparent potency of this compound will decrease as the substrate concentration increases.[8] If your assay uses a high concentration of substrate (well above the enzyme's Km), you may need a higher concentration of this compound to achieve significant inhibition.
Recommendations:
-
Perform a Dose-Response Curve: To determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), you must perform a dose-response experiment. Test a range of this compound concentrations (e.g., from 1 nM to 100 µM).
-
Consult Ki Values: The inhibitor constant (Ki) is a measure of the inhibitor's binding affinity. A lower Ki indicates a more potent inhibitor. Use the known Ki values to guide your starting concentration range.
Table 2: Enzyme Inhibition Profile of this compound
| Enzyme Target | Inhibition Constant (Ki / IC50) | Reference(s) |
|---|---|---|
| Aminopeptidase A (human serum) | IC50 = 0.54 µg/mL | [5] |
| Aminopeptidase N (AP-M) | Ki = 20 - 200 nM | [5] |
| Leucyl-cystinyl Aminopeptidase | Ki = 20 - 220 nM | [5] |
| Endoplasmic Reticulum AP 1 (ERAP1) | Ki = 41.8 µM | [5] |
| Aeromonas Aminopeptidase | Ki = 0.26 nM | [3] |
| Cytosolic Leucine Aminopeptidase | Ki = 30 nM | [3] |
| Microsomal Aminopeptidase | Ki = 52 nM |[3] |
Q5: My experimental setup might be the issue. What are the critical factors to consider in my assay?
Because this compound is a slow-binding inhibitor, certain aspects of the assay protocol are critical for observing its full inhibitory effect.[1][3]
1. Pre-incubation Time:
-
Problem: Slow-binding inhibitors do not reach equilibrium instantaneously.[9] If you add the inhibitor and substrate to the enzyme simultaneously, you may underestimate the inhibitor's potency because the substrate will begin to be turned over before the inhibitor has fully bound.
-
Solution: Pre-incubate the enzyme with this compound for a period before adding the substrate. The optimal pre-incubation time can vary but is often in the range of 15-30 minutes. This allows the stable enzyme-inhibitor complex to form.
2. Proper Controls:
-
Problem: Without proper controls, it's impossible to determine if the inhibitor is working or if another factor is affecting the assay.
-
Solution: Include the following controls in every experiment:
-
No-Enzyme Control: Contains substrate and buffer, but no enzyme. This measures the rate of non-enzymatic substrate degradation.
-
No-Inhibitor Control (Positive Control): Contains enzyme, substrate, and the inhibitor's solvent (e.g., DMSO). This measures 100% enzyme activity.
-
No-Substrate Control: Contains enzyme and inhibitor (if applicable), but no substrate. This establishes the background signal.
-
3. Substrate Concentration:
-
Problem: As a competitive inhibitor, the observed effectiveness of this compound is dependent on the substrate concentration.
-
Solution: Understand the relationship between your substrate concentration and the enzyme's Km. If possible, run your assay with the substrate concentration at or below the Km value. This will increase the apparent potency of the inhibitor.
Experimental Protocols
Protocol 1: General Aminopeptidase Activity Assay
This protocol provides a general framework for measuring aminopeptidase activity and testing inhibition by this compound. It should be adapted based on the specific enzyme and substrate being used.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified Aminopeptidase
-
This compound Stock Solution (e.g., 1 mM in DMSO)
-
Substrate Stock Solution (e.g., Leucine-p-nitroanilide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer to create a range of desired concentrations. Prepare the working solution of your substrate in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 10 µL of this compound dilution + 80 µL of enzyme solution in Assay Buffer.
-
Positive Control (100% Activity): 10 µL of Assay Buffer (with equivalent DMSO concentration) + 80 µL of enzyme solution.
-
Negative Control (No Enzyme): 10 µL of Assay Buffer + 80 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 20 minutes. This allows this compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Measure Activity: Immediately place the plate in a microplate reader set to the appropriate wavelength for your substrate (e.g., 405 nm for p-nitroanilide). Record absorbance readings kinetically over 10-30 minutes or as a single endpoint reading after a fixed time.
-
Data Analysis:
-
Subtract the background reading (Negative Control) from all other readings.
-
Calculate the rate of reaction for each well (change in absorbance per minute).
-
Normalize the activity in the Test Wells to the Positive Control (set to 100%).
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
-
References
- 1. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. agscientific.com [agscientific.com]
- 7. axilscientific.com [axilscientific.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
how to improve Amastatin HCl stability during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Amastatin HCl during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For maximum stability, this compound should be stored in its lyophilized powder form at -20°C.[1] When stored under these conditions, it can be stable for an extended period. Many peptides are hygroscopic, so it is advisable to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture uptake.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in both methanol (up to 50 mg/mL) and water (up to 5 mg/mL).[2] For optimal stability in solution, it is recommended to:
-
Prepare stock solutions in sterile, slightly acidic buffered solutions (pH 5-7).[1]
-
A stock solution in methanol has been shown to be stable for at least one month when stored at -20°C.[2]
-
For aqueous solutions, it is best to prepare them fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[1][3][4]
Q3: What are the main factors that can affect the stability of this compound in my experiments?
A3: The stability of this compound, like other peptides, can be influenced by several factors:
-
pH: The pH of the solution can significantly impact stability, with acidic conditions potentially leading to hydrolysis.[3][5]
-
Temperature: Elevated temperatures can accelerate degradation rates.[3]
-
Enzymatic Degradation: As a peptide, this compound can be susceptible to degradation by proteases present in biological samples.
-
Oxidation: Although less common for this compound's specific amino acid composition, oxidation can be a degradation pathway for peptides in general.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to aggregation and degradation.[1][3][4]
Q4: At what pH should I work with this compound solutions?
A4: While specific data for this compound is limited, a general recommendation for peptides is to work in slightly acidic, sterile buffers with a pH between 5 and 7 to enhance stability.[1][6] Since this compound contains an aspartic acid residue, highly acidic conditions (pH below 4) should be approached with caution as they can promote hydrolysis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound due to improper storage or handling. | 1. Verify Storage: Ensure the lyophilized powder has been stored at -20°C. 2. Prepare Fresh Solutions: If possible, prepare a new stock solution from the lyophilized powder immediately before your experiment. 3. Check Solution Age and Storage: If using a previously prepared stock solution, confirm it has been stored correctly (aliquoted, at -20°C or -80°C) and is within its stability window (e.g., up to one month for methanol stocks).[2] 4. Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to prevent degradation from repeated temperature changes.[1][3][4] |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable active concentrations. | 1. Standardize Solution Preparation: Always use the same procedure for preparing your this compound solutions, including the same solvent and buffer system. 2. Control Experimental pH: Ensure the pH of your experimental buffer is consistent and within the recommended range of 5-7.[1][6] 3. Minimize Time at Room Temperature: Keep this compound solutions on ice when not in immediate use during your experimental setup. |
| Precipitate Formation in Solution | Poor solubility or aggregation of the peptide. | 1. Confirm Solubility Limits: Do not exceed the recommended concentrations (50 mg/mL in methanol, 5 mg/mL in water).[2] 2. Use Appropriate Solvents: If solubility in aqueous buffers is an issue, consider preparing a concentrated stock in methanol and then diluting it into your experimental buffer. 3. Gentle Dissolution: Use sonication briefly to aid dissolution if needed, but avoid vigorous vortexing which can promote aggregation. |
Potential Degradation Pathways
Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for designing stable experimental conditions.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound over time at a given temperature and pH.
Materials:
-
This compound, lyophilized powder
-
HPLC-grade methanol
-
HPLC-grade water
-
Buffer components (e.g., sodium phosphate, sodium citrate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in a known volume of HPLC-grade methanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Preparation of Test Solutions:
-
Prepare the desired buffer solution at the target pH (e.g., 50 mM sodium phosphate, pH 7.4).
-
Spike the buffer with the this compound stock solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Incubation:
-
Divide the test solution into several aliquots in sealed vials.
-
Place the vials in a temperature-controlled environment (e.g., 25°C water bath).
-
Designate one vial as the time zero (T=0) sample and immediately analyze it by HPLC.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is a common starting point for peptide analysis.
-
Detection: UV detection at a wavelength where the peptide bond absorbs (typically 214-220 nm).
-
Quantification: Record the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Caption: Experimental workflow for assessing this compound stability.
References
- 1. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 2. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
controlling for off-target effects of Amastatin HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Amastatin HCl and controlling for its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive, slow, tight-binding inhibitor of several aminopeptidases.[1] It functions by reversibly binding to the active site of these enzymes, thus preventing the cleavage of amino acids from the N-terminus of peptide substrates. Its chemical structure, containing a unique (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl moiety, mimics the transition state of the peptide bond being hydrolyzed, leading to its potent inhibitory activity.
Q2: What are the known primary targets of this compound?
This compound is known to inhibit a range of aminopeptidases with varying potency. Its primary targets include:
-
Leucine Aminopeptidase (LAP)
-
Aminopeptidase A (glutamyl aminopeptidase)
-
Aminopeptidase N (alanyl aminopeptidase)
-
Tyrosine Aminopeptidase
-
Microsomal Aminopeptidase M
Q3: Are there known classes of proteases that this compound does not inhibit?
Yes, this compound has been shown to be selective and does not significantly inhibit several other major classes of proteases. This includes serine proteases such as trypsin and chymotrypsin, and cysteine proteases like papain. This selectivity is a key feature of this compound.
Q4: I am observing an unexpected effect in my cell-based assay after using this compound. Could this be an off-target effect?
While this compound is quite selective, it is possible that at high concentrations or in specific cellular contexts, it may have off-target effects. Unexpected results could also arise from other experimental variables. To investigate a potential off-target effect, consider the following:
-
Dose-response experiment: Determine if the unexpected effect is dose-dependent. A true off-target effect may only manifest at higher concentrations.
-
Use of a structurally unrelated inhibitor: If another well-characterized aminopeptidase inhibitor with a different chemical scaffold produces the same phenotype, it is more likely that the effect is due to the inhibition of the intended target.
-
Rescue experiment: If possible, supplement the system with a product of the inhibited enzyme's activity to see if the phenotype can be reversed.
-
Direct enzymatic assays: Perform in vitro assays with purified enzymes to confirm the inhibitory profile of this compound in your specific experimental conditions (see the detailed protocol below).
Q5: How can I be sure that the observed effect in my experiment is due to the inhibition of a specific aminopeptidase?
To attribute an observed phenotype to the inhibition of a specific aminopeptidase, a multi-faceted approach is recommended:
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target aminopeptidase. If the phenotype of the genetic knockdown matches the phenotype observed with this compound treatment, it provides strong evidence that the effect is on-target.
-
Enzyme activity assays: Directly measure the activity of the target aminopeptidase in your experimental system with and without this compound to confirm inhibition.
-
Substrate supplementation: If the downstream effects of the target enzyme are known, attempt to rescue the phenotype by adding the product of the enzymatic reaction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of target aminopeptidase activity. | Incorrect inhibitor concentration. | Verify the calculated concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Degradation of this compound. | This compound is a peptide-like molecule and can be susceptible to degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Sub-optimal assay conditions. | Ensure the pH, temperature, and buffer composition of your assay are optimal for both the enzyme and the inhibitor. | |
| Unexpected results in a cellular assay. | Off-target effects. | Perform a dose-response curve to determine the lowest effective concentration. Use the "Protocol for Assessing Off-Target Effects of this compound" below to test for inhibition of other proteases. |
| Cellular permeability issues. | Confirm that this compound is reaching its intracellular target. This can be challenging, but indirect evidence can be obtained by measuring the activity of the target enzyme in cell lysates after treatment. | |
| Compound toxicity. | At high concentrations, any compound can exhibit toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity as the cause of the unexpected phenotype. | |
| Variability between experiments. | Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and use a consistent protocol. |
| Differences in cell culture conditions. | Ensure that cell passage number, confluency, and media composition are consistent between experiments. |
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against various enzymes. It is important to note that these values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature).
| Enzyme | Class | Organism | Ki | IC50 |
| Aeromonas Aminopeptidase | Metalloprotease | Aeromonas proteolytica | 0.26 nM | |
| Leucine Aminopeptidase (cytosolic) | Metalloprotease | Porcine Kidney | 30 nM | |
| Microsomal Aminopeptidase | Metalloprotease | Porcine Kidney | 52 nM | |
| Aminopeptidase A | Metalloprotease | Human Serum | 0.54 µg/mL | |
| Aminopeptidase M | Metalloprotease | Porcine Kidney | 1.9 x 10⁻⁸ M |
Experimental Protocols
Protocol for Assessing Off-Target Effects of this compound
This protocol describes a general method for testing the inhibitory activity of this compound against a panel of proteases from different classes using commercially available fluorogenic substrates.
Materials:
-
This compound
-
Purified proteases from different classes (e.g., Trypsin, Chymotrypsin - Serine; Papain, Cathepsin B - Cysteine; Pepsin - Aspartic; Thermolysin, Matrix Metalloproteinases - Metalloproteases)
-
Corresponding fluorogenic substrates for each protease
-
Assay buffer appropriate for each enzyme
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical concentration range to test for off-target effects would be from 1 µM to 100 µM.
-
Prepare enzyme solutions: Dilute each purified protease to a working concentration in its respective pre-warmed assay buffer. The final concentration should be sufficient to give a robust signal within the linear range of the assay.
-
Prepare substrate solutions: Dilute each fluorogenic substrate to its working concentration (typically at or below the Km value) in the corresponding assay buffer.
-
Assay setup: In a 96-well black microplate, add the following to each well:
-
Test wells: this compound dilution + enzyme solution
-
Positive control wells (no inhibitor): Assay buffer + enzyme solution
-
Negative control wells (no enzyme): Assay buffer + substrate solution
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities of the test wells to the positive control.
-
Plot the percent inhibition versus the this compound concentration to determine if there is any off-target inhibition.
-
Visualizations
References
dealing with Amastatin HCl precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amastatin HCl. Our aim is to help you resolve common issues with stock solution precipitation and ensure the stability and efficacy of your experimental compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter with this compound precipitation in your stock solutions.
Q1: My this compound stock solution has formed a precipitate. What are the common causes?
A1: Precipitation of this compound in stock solutions can be triggered by several factors:
-
Improper Storage Temperature: Storing the solution at a temperature other than the recommended -20°C can reduce its stability.[1] Fluctuations in temperature, such as repeated freeze-thaw cycles, can also promote precipitation.
-
Solvent Choice and Concentration: The solubility of this compound varies significantly between different solvents.[1] Exceeding the solubility limit for a given solvent is a primary cause of precipitation.
-
pH of the Solution: The pH of aqueous solutions can significantly impact the stability and solubility of pharmaceuticals.[2][3] For peptides like Amastatin, the pH of the buffer can affect its net charge and, consequently, its solubility.
-
Solution Age and Degradation: Over time, this compound in solution can degrade, potentially leading to less soluble byproducts.[4][5][6] Hydrolysis and oxidation are common degradation pathways for pharmaceuticals in solution.[4][5][6] It is recommended to use freshly prepared solutions when possible.[7]
-
Contamination: The introduction of contaminants can alter the solution's properties and lead to precipitation.
Q2: I've observed a precipitate in my this compound solution after storing it at -20°C. What should I do?
A2: If you observe a precipitate in a solution stored at the correct temperature, it is recommended to first try to redissolve it. Before use, it is crucial to equilibrate the solution to room temperature and ensure it is free of any precipitate.[7] If the precipitate does not redissolve with gentle warming and agitation, you can try the more detailed redissolving protocol outlined below. If the precipitate persists, it may indicate degradation of the compound, and it is advisable to prepare a fresh stock solution.
Q3: Can I use a stock solution that has a visible precipitate?
A3: No, it is not recommended to use a stock solution with a visible precipitate. The presence of a precipitate indicates that the concentration of the active compound in the supernatant is lower than intended, which will lead to inaccurate experimental results.
Q4: How can I prevent my this compound stock solution from precipitating?
A4: To prevent precipitation, adhere to the following best practices:
-
Use the appropriate solvent and do not exceed the recommended concentration. Refer to the solubility data table below.
-
Store stock solutions at -20°C. [1]
-
Prepare fresh solutions when possible and avoid long-term storage of aqueous solutions. [7]
-
Minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes can help.
-
For aqueous solutions, ensure the pH of the buffer is appropriate for maintaining solubility.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent used. The following table summarizes the solubility data from various sources.
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | 2 mg/mL, 25 mg/mL |
| DMF (Dimethylformamide) | 10 mg/mL, 25 mg/mL |
| Water | 5 mg/mL, 25 mg/mL |
| Methanol | 50 mg/mL |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 5 mg/mL |
| Ethanol | 1 mg/mL |
Experimental Protocols
Protocol for Preparing this compound Stock Solutions
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO, Methanol) to the powder to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the solution to ensure complete dissolution. The solution should be clear and colorless.
-
Storage: Store the stock solution in tightly sealed vials at -20°C.[1] For long-term storage, consider aliquoting into single-use vials to minimize freeze-thaw cycles. A stock solution in methanol has been reported to be stable for at least one month at -20°C.
Protocol for Redissolving Precipitated this compound
-
Equilibrate to Room Temperature: Allow the frozen stock solution to thaw completely and equilibrate to room temperature.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) for a short period.
-
Agitation: Vortex or gently agitate the solution to aid in redissolving the precipitate.
-
Sonication: If the precipitate persists, sonicate the solution in a water bath for 5-10 minutes.
-
pH Adjustment (for aqueous solutions): If working with an aqueous buffer, a slight adjustment of the pH might aid in redissolving the peptide. Since Amastatin is a peptide, its solubility can be pH-dependent.
-
Inspection: After each step, visually inspect the solution to see if the precipitate has dissolved. The final solution should be clear.
-
Fresh Preparation: If the precipitate does not dissolve after these steps, it is recommended to discard the solution and prepare a fresh stock.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting workflow for precipitated this compound solutions.
Caption: Factors contributing to this compound precipitation.
References
- 1. axilscientific.com [axilscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. iipseries.org [iipseries.org]
- 7. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
Technical Support Center: Amastatin HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amastatin HCl. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic activity of the target aminopeptidases of this compound?
The optimal pH for aminopeptidase activity is dependent on the specific enzyme. This compound is a competitive inhibitor of several aminopeptidases, and the ideal pH for your experiment will depend on the particular enzyme you are studying. It is crucial to maintain a stable pH using a suitable buffer system, as pH fluctuations can significantly impact enzyme structure and activity.[1]
| Enzyme | Optimal pH | Notes |
| Aminopeptidase N (APN/CD13) | ~7.0 - 7.5 | Can increase to 9.0 with higher substrate concentrations.[2] |
| Aminopeptidase A (APA) | Calcium-dependent | Preferentially cleaves peptides with N-terminal acidic amino acids in the presence of Ca2+. A specific optimal pH value is not consistently reported and appears to be substrate-dependent.[3] |
| Leucyl-Cystinyl Aminopeptidase (LNPEP/IRAP) | Not definitively specified | As a member of the M1 aminopeptidase family, its optimal pH may vary. Some leucyl aminopeptidases show optimal activity at an alkaline pH of 9.5.[4] |
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Not definitively specified | Activity is generally assayed at a physiological pH of around 7.4. |
| Leucine Aminopeptidase (LAP) | Alkaline (~8.5 - 9.5) | The optimal pH can be influenced by the substrate.[5] |
Q2: How does pH affect the stability of this compound in solution?
| Condition | General Recommendation for Peptide Stability |
| pH | Avoid strongly acidic or alkaline conditions to minimize hydrolysis. |
| Storage Temperature | Store lyophilized product at -20°C.[6] For solutions, store at -20°C or -80°C in aliquots to minimize freeze-thaw cycles. |
| Solvent | Can be dissolved in water (5 mg/ml) or methanol (50 mg/ml). Solubility is also reported in DMF and DMSO. |
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound will vary depending on the specific enzyme, substrate concentration, and experimental conditions. However, a general working concentration range is 1-10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Can this compound be used in cell-based assays?
Yes, this compound can be used in cell-based assays. It has been used to study the role of aminopeptidases in various cellular processes. The appropriate concentration for cell-based assays should be determined empirically, but it is often in the micromolar range.
Troubleshooting Guides
Problem: I am not observing any inhibition of my target enzyme with this compound.
-
Verify Enzyme Activity: Ensure your enzyme is active by running a positive control without the inhibitor.
-
Check this compound Concentration: Your concentration of this compound may be too low. Perform a dose-response curve to determine the IC50 for your specific enzyme and substrate.
-
Confirm pH of Assay Buffer: The pH of your assay buffer should be optimal for the enzyme's activity. A suboptimal pH can lead to low enzyme activity, making it difficult to observe inhibition.
-
Pre-incubation: Amastatin is a slow, tight-binding inhibitor of some aminopeptidases.[7] Pre-incubating the enzyme with this compound for a period before adding the substrate may be necessary to observe maximal inhibition.
-
Solubility Issues: Ensure that this compound is fully dissolved in your assay buffer. If you observe any precipitation, consider preparing a fresh stock solution or using a different solvent for the stock.
Problem: I am seeing inconsistent results between experiments.
-
pH Stability: Ensure the pH of your buffers is consistent between experiments. Use a calibrated pH meter and prepare fresh buffers regularly.
-
Reagent Stability: Prepare fresh solutions of this compound and substrate for each experiment, or use properly stored aliquots to avoid degradation.
-
Temperature Control: Maintain a constant temperature during the assay, as enzyme kinetics are sensitive to temperature fluctuations.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate and reproducible volumes of all reagents.
Experimental Protocols
General Protocol for Aminopeptidase Activity Assay
This protocol provides a general framework for measuring aminopeptidase activity using a chromogenic substrate. This can be adapted to study the inhibitory effect of this compound at different pH values.
Materials:
-
Purified aminopeptidase
-
This compound
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer at various pH values (e.g., Tris-HCl, Phosphate buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or methanol).
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of assay buffers at the desired pH values.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer of a specific pH.
-
A fixed amount of the purified aminopeptidase.
-
Varying concentrations of this compound (for inhibition studies) or solvent control.
-
-
Pre-incubate the plate at the desired temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
To determine the effect of pH, plot the enzyme activity against the pH.
-
For inhibition studies, plot the enzyme activity against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways
Renin-Angiotensin System (RAS)
This compound inhibits Aminopeptidase A and Aminopeptidase N, which are involved in the metabolism of angiotensin peptides within the Renin-Angiotensin System (RAS).[8] By inhibiting these enzymes, this compound can modulate the levels of Angiotensin III and Angiotensin IV, thereby affecting blood pressure regulation and other physiological processes controlled by the RAS.[9][10]
Caption: Role of this compound in the Renin-Angiotensin System.
Aminopeptidase N (CD13) Signaling Pathway
Aminopeptidase N (CD13) is not only an enzyme but also a signaling molecule.[11][12] Ligation of CD13 on the surface of cells like monocytes can trigger intracellular signaling cascades involving tyrosine kinases, PI3K, and the MAPK pathway, leading to cellular responses such as calcium mobilization and cytokine production.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic properties of human aminopeptidase A. Regulation of its enzymatic activity by calcium and angiotensin IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pH-dependence of the peptidase activity of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMASTATIN HYDROCHLORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. structure.umn.edu [structure.umn.edu]
ensuring complete dissolution of Amastatin HCl for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete dissolution of Amastatin HCl for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several solvents. For a high-concentration stock solution, methanol (up to 50 mg/mL) or DMSO (up to 25 mg/mL) are recommended.[1][2] It is also soluble in water (up to 25 mg/mL) and PBS (pH 7.2, up to 5 mg/mL).[1][2][3] The choice of solvent will depend on the experimental requirements and the compatibility with your assay system.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Increase Sonication/Vortexing Time: Ensure you have vortexed or sonicated the solution for a sufficient period to facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to increase solubility. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: The solubility of this compound can be pH-dependent. For aqueous solutions, a slightly acidic pH may improve solubility. However, always consider the pH compatibility of your experimental system.
-
Use a Different Solvent: If dissolution in an aqueous buffer is problematic, consider preparing a high-concentration stock in an organic solvent like DMSO or methanol and then diluting it into your aqueous experimental medium.
Q3: I observed precipitation after diluting my this compound stock solution into my cell culture medium or buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue and can often be resolved by:
-
Lowering the Final Concentration: The final concentration of this compound in your experimental medium may be exceeding its solubility limit in that specific buffer system. Try using a lower final concentration.
-
Pre-warming the Diluent: Before adding the this compound stock solution, warm your cell culture medium or buffer to 37°C.
-
Adding the Stock Solution Dropwise: Add the stock solution to the diluent slowly, drop by drop, while gently vortexing or swirling the tube to ensure rapid and even distribution.
-
Increasing the Solvent Concentration in the Final Medium: If using an organic solvent stock (e.g., DMSO), ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) but sufficient to maintain solubility. You may need to optimize this concentration.
Q4: How should I store my this compound stock solution?
A4: Store powdered this compound at -20°C.[3] Stock solutions in organic solvents like methanol or DMSO should also be stored at -20°C and are generally stable for at least one month.[1] For aqueous solutions, it is recommended to prepare them fresh on the day of use. If storage of aqueous solutions is necessary, they can be stored at -20°C for up to one month.[4] Always equilibrate the solution to room temperature and ensure no precipitate is present before use.[4]
Solubility Data
| Solvent | Maximum Solubility | Reference |
| Methanol | 50 mg/mL | [1] |
| DMSO | 25 mg/mL | [2] |
| DMF | 25 mg/mL | [2] |
| Water | 25 mg/mL | [2] |
| PBS (pH 7.2) | 5 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound dissolution.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocols
Protocol: Aminopeptidase Inhibition Assay using this compound
This protocol describes a general procedure to determine the inhibitory activity of this compound against a generic aminopeptidase using a fluorogenic substrate.
Materials:
-
This compound
-
Aminopeptidase enzyme
-
Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of desired inhibitor concentrations.
-
Prepare Enzyme Solution: Dilute the aminopeptidase enzyme in Assay Buffer to the desired working concentration.
-
Prepare Substrate Solution: Dissolve the fluorogenic substrate in Assay Buffer to the desired working concentration.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer (for blank) or this compound dilution
-
25 µL of Enzyme Solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 25 µL of the Substrate Solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm for AMC-based substrates) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the uninhibited control (enzyme + substrate without inhibitor).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and determine the IC50 value.
-
References
- 1. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axilscientific.com [axilscientific.com]
- 3. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Optimizing Incubation Time with Amastatin HCl for Enzyme Inhibition
Welcome to the technical support center for optimizing enzyme inhibition experiments using Amastatin HCl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
This compound is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases.[1] It is known to be a "slow-binding" and "tight-binding" inhibitor, which means it binds to the enzyme slowly but forms a very stable enzyme-inhibitor complex.[1]
This compound has been shown to inhibit the following enzymes:
-
Leucine aminopeptidase
-
Alanine aminopeptidase (Aminopeptidase N)
-
Glutamyl aminopeptidase (Aminopeptidase A)
-
Tyrosine aminopeptidase
It is important to note that this compound does not inhibit all aminopeptidases. For example, it does not inhibit Arginyl aminopeptidase (Aminopeptidase B), trypsin, or pepsin.
Q2: Why is the pre-incubation time critical when using this compound?
Due to its slow-binding nature, this compound requires a pre-incubation period with the enzyme before the addition of the substrate. This pre-incubation step is crucial to allow the inhibitor to reach a binding equilibrium with the enzyme. Without an adequate pre-incubation time, the inhibitory effect of this compound will be underestimated, leading to inaccurate measurements of potency (e.g., IC50 or Ki values).
Q3: How do I determine the optimal pre-incubation time for my experiment?
The optimal pre-incubation time depends on several factors, including the specific enzyme, the concentration of the enzyme and inhibitor, and the association and dissociation rate constants of the inhibitor. There are two main approaches to determine the optimal pre-incubation time:
-
Theoretical Calculation: For slow, tight-binding inhibitors, an algebraic formula can be used to estimate the required pre-incubation time to reach a certain percentage of enzyme-inhibitor complex formation (typically 95%). This calculation requires knowledge of the inhibitor's Ki value and the enzyme and inhibitor concentrations being used.[2][3][4]
-
Empirical Determination: A more practical approach is to determine the optimal pre-incubation time experimentally. This involves incubating the enzyme and this compound for varying amounts of time before initiating the reaction by adding the substrate. The activity of the enzyme is then measured. The optimal pre-incubation time is the point at which the observed enzyme activity no longer decreases with longer pre-incubation.
Q4: What are some typical pre-incubation times used for this compound in the literature?
Reported pre-incubation times for this compound can vary depending on the experimental conditions. However, a common starting point for slow-binding inhibitors is a pre-incubation of 15 to 60 minutes . It is highly recommended to experimentally determine the optimal time for your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Observed IC50 value is higher than expected or previously reported. | Insufficient pre-incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time. Increase the pre-incubation time in your assay to ensure equilibrium is reached before adding the substrate. |
| High variability in inhibition data between experiments. | Inconsistent pre-incubation times. | Standardize the pre-incubation time across all experiments. Use a timer to ensure consistency. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and prepare master mixes for the enzyme and inhibitor to minimize pipetting variability. | |
| No inhibition observed, or very weak inhibition. | This compound is not an inhibitor for the target enzyme. | Verify from the literature that your enzyme of interest is indeed inhibited by this compound. |
| Degraded this compound solution. | Prepare fresh solutions of this compound. Store stock solutions at -20°C or as recommended by the supplier. | |
| Incorrect assay conditions (e.g., pH, temperature). | Ensure that the assay buffer and conditions are optimal for both enzyme activity and inhibitor binding. | |
| Reaction progress curves are non-linear even in the initial phase. | Substrate depletion. | If the enzyme concentration is high or the reaction time is long, the substrate may be significantly consumed, affecting the initial rate. Consider using a lower enzyme concentration or measuring the reaction for a shorter period. |
| Enzyme instability. | Check the stability of your enzyme under the assay conditions, including the pre-incubation period. Include a control with the enzyme alone to monitor for any loss of activity over time. |
Data Presentation
Table 1: Inhibition Constants (Ki and IC50) of this compound for Various Aminopeptidases
| Enzyme | Organism | Ki | IC50 | Reference |
| Aminopeptidase M (AP-M) | Porcine kidney | 19 nM | - | [1] |
| Leucine Aminopeptidase (LAP) | Bovine lens | - | - | |
| Aminopeptidase A (APA) | - | - | ~0.54 µg/ml | |
| Leucyl-cystinyl aminopeptidase | - | 20-220 nM | - | |
| Endoplasmic reticulum aminopeptidase 1 (ERAP1) | Human | 41.8 µM | - |
Note: This table is not exhaustive and values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Experimental Determination of Optimal Pre-incubation Time
This protocol outlines a general method to determine the optimal pre-incubation time for this compound with a target aminopeptidase.
Materials:
-
Purified target aminopeptidase
-
This compound stock solution
-
Appropriate enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the enzyme in assay buffer.
-
Prepare a working solution of this compound in assay buffer at a concentration that is expected to give significant inhibition (e.g., 5-10 times the expected IC50).
-
Prepare a working solution of the substrate in assay buffer.
-
-
Set up the Assay Plate:
-
Design a plate layout with multiple time points for pre-incubation (e.g., 0, 5, 10, 15, 30, 45, 60 minutes).
-
For each time point, have replicate wells for:
-
No Inhibitor Control: Enzyme + Buffer (instead of inhibitor)
-
Inhibitor Sample: Enzyme + this compound
-
-
-
Pre-incubation:
-
At time = 0, add the enzyme solution to all wells.
-
Immediately add the this compound solution or buffer to the respective wells for the 0-minute time point.
-
For subsequent time points, add the this compound solution or buffer at staggered intervals leading up to the final incubation time. For example, for a 60-minute experiment, add the inhibitor for the 5-minute time point at the 55-minute mark.
-
-
Initiate the Reaction:
-
At the end of the longest pre-incubation time (e.g., 60 minutes), add the substrate solution to all wells simultaneously to start the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the reaction progress in a microplate reader by measuring the change in absorbance or fluorescence over a set period.
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the progress curve.
-
-
Analyze the Data:
-
Calculate the percent inhibition for each pre-incubation time point using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100
-
Plot the percent inhibition as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the curve plateaus, indicating that equilibrium has been reached.
-
Visualizations
Caption: Experimental workflow for an enzyme inhibition assay with this compound.
Caption: Mechanism of competitive inhibition by this compound.
Caption: Troubleshooting decision tree for this compound inhibition experiments.
References
Validation & Comparative
A Comparative Guide to the In Vitro Inhibitory Activity of Amastatin HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibitory activity of Amastatin HCl against other common aminopeptidase inhibitors. The data presented is compiled from various scientific sources to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to this compound
This compound is a potent, competitive, and slow, tight-binding inhibitor of several aminopeptidases.[1][2] It is a naturally occurring tripeptide isolated from Streptomyces sp. and is widely used in research to study the roles of aminopeptidases in various physiological and pathological processes. Its chemical structure features a non-proteinogenic amino acid, (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, at the N-terminus, which is crucial for its inhibitory activity.
Comparative Inhibitory Activity
The inhibitory potency of this compound is often compared with other well-known aminopeptidase inhibitors such as Bestatin, Actinonin, and Puromycin. The following table summarizes the available quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of these compounds against various aminopeptidases. It is important to note that these values are compiled from different studies and may have been determined under varying experimental conditions.
| Inhibitor | Target Enzyme | Inhibitory Constant (Ki) | IC50 | Source(s) |
| This compound | Aminopeptidase M (AP-M) | 19 nM | - | [3] |
| Leucine Aminopeptidase (LAP) | - | - | [3] | |
| Aminopeptidase A (APA) | - | - | [4] | |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 µM | - | [3] |
| Aminopeptidase N (APN/CD13) | - | 5 nM | [5] | |
| Aminopeptidase B | - | 1-10 µM | [5] | |
| Actinonin | Aminopeptidase N (APN/CD13) | 170 nM | - | [6] |
| Aminopeptidase M | - | - | [7] | |
| Leucine Aminopeptidase | - | - | [7] | |
| Peptide Deformylase (PDF) | 0.28 nM | - | [7] | |
| Puromycin | Dipeptidyl-peptidase II | Reversible inhibitor | - | |
| Cytosol Alanyl Aminopeptidase | Reversible inhibitor | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro inhibition assays. Below are generalized protocols for determining the inhibitory activity of compounds against aminopeptidases using fluorometric and spectrophotometric methods.
Fluorometric Aminopeptidase Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring the activity of aminopeptidases like Aminopeptidase N (APN/CD13).
Materials:
-
Aminopeptidase Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Fluorogenic Substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-Alanine-7-amido-4-methylcoumarin)
-
Purified Aminopeptidase Enzyme or Cell Lysate containing the enzyme
-
Inhibitor Stock Solution (e.g., this compound in DMSO or water)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer. Reconstitute the enzyme and substrate according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Spectrophotometric Leucine Aminopeptidase (LAP) Assay
This protocol is based on the hydrolysis of L-leucinamide and the subsequent measurement of the decrease in absorbance at 238 nm.
Materials:
-
Tris-HCl buffer (0.5 M, pH 8.5)
-
Manganese Chloride (0.025 M) or Magnesium Chloride (0.125 M) for enzyme activation
-
L-leucinamide substrate solution (0.125 M)
-
Purified Leucine Aminopeptidase
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 238 nm
Procedure:
-
Enzyme Activation: Pre-incubate the Leucine Aminopeptidase in Tris-HCl buffer containing either MnCl2 or MgCl2 at 37°C for at least 2 hours.
-
Reaction Setup: In a UV-transparent cuvette, prepare the reaction mixture containing Tris-HCl buffer and the L-leucinamide substrate.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.
-
Reaction Initiation: Add the activated enzyme solution to the cuvette, mix quickly, and start monitoring the absorbance at 238 nm.
-
Data Measurement: Record the decrease in absorbance over time.
-
Inhibitor Testing: To determine the inhibitory activity, pre-incubate the activated enzyme with various concentrations of the inhibitor before adding the substrate.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the IC50 or Ki values by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
Visualizing Experimental and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for validating inhibitory activity and the signaling pathways affected by the inhibition of key aminopeptidases.
Caption: Workflow for determining in vitro inhibitory activity.
Caption: APN/CD13 signaling pathways inhibited by Amastatin.
Caption: Logical comparison of selected aminopeptidase inhibitors.
References
- 1. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes. | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. vu0364439.com [vu0364439.com]
- 6. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Amastatin HCl vs. Bestatin: A Comparative Guide to Aminopeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amastatin HCl and Bestatin, two widely utilized inhibitors of aminopeptidases. By presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms and relevant signaling pathways, this document serves as a practical resource for designing and interpreting experiments in cancer research, immunology, and neuroscience.
Introduction to Amastatin and Bestatin
Amastatin and Bestatin are both naturally derived, competitive, and reversible inhibitors of a broad range of aminopeptidases.[1][2] Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play critical roles in various physiological processes, including protein degradation, peptide metabolism, antigen presentation, and cell signaling.[3][4] Consequently, their inhibitors are valuable tools for studying these processes and hold therapeutic potential.
Amastatin , a tripeptide isolated from Streptomyces sp., is known for its potent, slow, tight-binding inhibition of several aminopeptidases.[1][2] It is particularly noted for its strong inhibition of Aminopeptidase A (APA).
Bestatin , a dipeptide also of microbial origin, is another well-characterized aminopeptidase inhibitor. While it also exhibits slow, tight-binding characteristics against some aminopeptidases, its inhibition of others can be rapidly reversible.[2] Bestatin is often recognized for its effective inhibition of Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP).[5]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and Bestatin are typically quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes these values for several key aminopeptidases. It is important to note that these values can vary depending on the enzyme source, substrate, and assay conditions.
| Enzyme Target | Inhibitor | Ki (M) | IC50 (µM) | Comments |
| Aminopeptidase M (AP-M) | Amastatin | 1.9 x 10⁻⁸ | 0.98 | Slow-binding inhibitor.[1][6] |
| Bestatin | 4.1 x 10⁻⁶ | - | Slow-binding inhibitor.[1] | |
| Cytosolic Leucine Aminopeptidase | Amastatin | 3.0 x 10⁻⁸ | - | Slow, tight binding.[2] |
| Bestatin | 5.8 x 10⁻¹⁰ | - | Slow, tight binding.[2] | |
| Microsomal Aminopeptidase | Amastatin | - | - | Slow, tight binding with Ki in the nanomolar range. |
| Bestatin | 1.4 x 10⁻⁶ | - | Rapidly reversible inhibition.[2] | |
| Aeromonas Aminopeptidase | Amastatin | 2.5 x 10⁻¹⁰ | - | Slow, tight binding.[2] |
| Bestatin | 1.8 x 10⁻⁸ | - | Slow, tight binding.[2] | |
| Aminopeptidase N (APN/CD13) | Amastatin | - | 50 (nM) | - |
| Bestatin | - | 100 (nM) | - |
Mechanism of Inhibition
Both Amastatin and Bestatin are competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding. Many of their interactions with aminopeptidases are further characterized as "slow, tight-binding." This two-step mechanism involves an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change that results in a more stable, tightly bound complex (EI*).
Experimental Protocols
Accurate determination of the inhibitory potency of Amastatin and Bestatin requires carefully designed enzymatic assays. Due to their slow, tight-binding nature with many aminopeptidases, a pre-incubation step of the enzyme with the inhibitor is crucial to allow the binding to reach equilibrium before the addition of the substrate.[7][8]
Colorimetric Assay for Aminopeptidase Activity
This protocol is adapted for a 96-well plate format and utilizes a p-nitroanilide (pNA) conjugated substrate. The release of pNA is monitored spectrophotometrically.
Materials:
-
Purified aminopeptidase
-
This compound or Bestatin
-
Substrate: e.g., L-Leucine-p-nitroanilide
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the aminopeptidase in Assay Buffer to the desired concentration.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in Assay Buffer.
-
Prepare serial dilutions of this compound and Bestatin in Assay Buffer.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To each well of the microplate, add the enzyme solution.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for the establishment of the enzyme-inhibitor equilibrium.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Fluorometric Assay for Aminopeptidase Activity
This protocol offers higher sensitivity and is suitable for low enzyme concentrations. It uses a fluorogenic substrate that releases a fluorescent molecule upon cleavage.
Materials:
-
Purified aminopeptidase
-
This compound or Bestatin
-
Fluorogenic Substrate: e.g., L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: As described in the colorimetric assay protocol.
-
Enzyme-Inhibitor Pre-incubation: As described in the colorimetric assay protocol.
-
Initiate the Reaction: Add the fluorogenic substrate solution to all wells.
-
Measure Fluorescence:
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis: Similar to the colorimetric assay, calculate initial velocities and determine IC50 and Ki values.
Role in Signaling Pathways
Aminopeptidases are increasingly recognized for their roles in modulating cellular signaling pathways, particularly in the contexts of cancer and immunology.[4][9] By cleaving and processing peptide hormones, cytokines, and other signaling molecules, they can either activate or inactivate downstream signaling cascades.
For instance, Aminopeptidase N (APN/CD13) is known to be involved in tumor angiogenesis and metastasis.[10] Its inhibition can disrupt these processes. In the immune system, aminopeptidases are involved in antigen processing and presentation, as well as in regulating the activity of inflammatory mediators.[11][12] The diagram below illustrates a generalized overview of the involvement of cell-surface aminopeptidases in signaling.
Conclusion
Both this compound and Bestatin are potent and versatile inhibitors of aminopeptidases, each with distinct inhibitory profiles. Amastatin generally exhibits stronger inhibition against Aminopeptidase A, while Bestatin is a highly effective inhibitor of Aminopeptidase N and Leucine Aminopeptidase. The choice between these two inhibitors will depend on the specific aminopeptidase being targeted and the experimental context. The provided data and protocols offer a solid foundation for researchers to effectively utilize these compounds in their studies of the physiological and pathological roles of aminopeptidases.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 5. vu0364439.com [vu0364439.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | The Role of Insulin Regulated Aminopeptidase in Endocytic Trafficking and Receptor Signaling in Immune Cells [frontiersin.org]
- 12. The Role of Insulin Regulated Aminopeptidase in Endocytic Trafficking and Receptor Signaling in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amastatin HCl and Arphamenine B: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent aminopeptidase inhibitors, Amastatin HCl and Arphamenine B. The following sections will delve into their respective inhibitory profiles, mechanisms of action, and the signaling pathways they influence, supported by experimental data and detailed protocols.
Introduction
This compound and Arphamenine B are microbial-derived peptide-like inhibitors of metallo-aminopeptidases, enzymes that play crucial roles in various physiological processes, including protein degradation, peptide hormone regulation, and blood pressure control.[1][2] While both are potent inhibitors, they exhibit distinct specificities for different classes of aminopeptidases, making them valuable tools for research and potential therapeutic development. Amastatin is a slow, tight-binding, competitive inhibitor of several aminopeptidases, including aminopeptidase A and leucine aminopeptidase, but it does not inhibit aminopeptidase B.[3][4][5] Conversely, Arphamenine B is known as a specific and potent inhibitor of aminopeptidase B.[6]
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potency of this compound and Arphamenine B is typically quantified by their inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. The following tables summarize the available data for each inhibitor against various aminopeptidases.
Table 1: Inhibitory Profile of this compound
| Enzyme | Organism/Tissue Source | Ki | IC50 |
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM[7] | - |
| Leucine Aminopeptidase (cytosolic) | Porcine Kidney | 30 nM[7] | - |
| Microsomal Aminopeptidase | Porcine Kidney | 52 nM[7] | - |
| Aminopeptidase A (AP-A) | Human Serum | - | 0.54 µg/mL[8] |
| Aminopeptidase N (AP-N) | - | 20-200 nM[8] | - |
| Leucyl-cystinyl Aminopeptidase | - | 20-220 nM[8] | - |
| Endoplasmic Reticulum Aminopeptidase 1 | - | 41.8 µM[8] | - |
| Aminopeptidase M (AP-M) | - | 19 nM[4] | - |
Table 2: Inhibitory Profile of Arphamenine B
| Enzyme | Organism/Tissue Source | Ki | IC50 |
| Aminopeptidase B (AP-B) | - | Potent Inhibition | - |
Note: Specific Ki and IC50 values for Arphamenine B against a broad range of aminopeptidases are not as readily available in the public domain as those for this compound. However, it is widely recognized as a highly potent and specific inhibitor of Aminopeptidase B.
Mechanism of Action and Affected Signaling Pathways
This compound and Arphamenine B exert their effects by inhibiting specific aminopeptidases involved in key signaling cascades.
This compound and the Renin-Angiotensin System
This compound is a known inhibitor of Aminopeptidase A (AP-A), a key enzyme in the Renin-Angiotensin System (RAS), which plays a critical role in blood pressure regulation. AP-A is responsible for the conversion of Angiotensin II to Angiotensin III. By inhibiting AP-A, this compound can modulate the levels of these potent vasoconstrictors.
Arphamenine B and Peptide Processing
Arphamenine B specifically inhibits Aminopeptidase B (AP-B), an enzyme that selectively removes N-terminal arginine and lysine residues from peptides.[9] This function is crucial in the final processing of various peptide hormones and neuropeptides, thereby regulating their biological activity.
Experimental Protocols
The determination of the inhibitory efficacy of compounds like this compound and Arphamenine B relies on standardized enzyme inhibition assays. Below is a detailed methodology for a typical colorimetric aminopeptidase inhibition assay.
General Aminopeptidase Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified aminopeptidase enzyme
-
Chromogenic substrate (e.g., L-Leucine-p-nitroanilide for Leucine Aminopeptidase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound or Arphamenine B stock solutions (dissolved in an appropriate solvent, e.g., water or DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the inhibitor (this compound or Arphamenine B) in the assay buffer.
-
Prepare a solution of the aminopeptidase enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare a solution of the chromogenic substrate in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the absorbance of the wells at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) using a microplate reader.
-
Take readings at regular intervals for a set period (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Conclusion
This compound and Arphamenine B are powerful and specific inhibitors of distinct classes of aminopeptidases. This compound demonstrates broad inhibitory activity against several aminopeptidases, notably Aminopeptidase A, and thus has significant implications for modulating the Renin-Angiotensin System. In contrast, Arphamenine B exhibits high specificity for Aminopeptidase B, making it a valuable tool for studying the processing of peptides with N-terminal basic residues. The choice between these inhibitors will depend on the specific aminopeptidase and biological pathway under investigation. The provided data and protocols serve as a comprehensive resource for researchers utilizing these compounds in their studies.
References
- 1. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 6. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amastatin (hydrochloride) - Labchem Catalog [labchem.com.my]
- 9. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of Amastatin HCl: A Comparative Guide to IC50 Value Assessment
For researchers and professionals in drug development, understanding the inhibitory potency of a compound is a critical step in the evaluation of its therapeutic potential. Amastatin HCl, a well-known inhibitor of various aminopeptidases, serves as a valuable tool in studying the roles of these enzymes in physiological and pathological processes. This guide provides a comparative analysis of the IC50 values of this compound and related compounds, a detailed protocol for its determination, and visualizations of the experimental workflow and a relevant signaling pathway.
Comparative Inhibitory Potency
This compound and its close analog, Bestatin (also known as Ubenimex), are competitive, slow-binding inhibitors of several aminopeptidases. Their potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies depending on the specific enzyme. The following table summarizes the inhibitory activities of Amastatin and Bestatin against various aminopeptidases, providing a basis for comparison.
| Inhibitor | Enzyme | IC50/Ki Value |
| This compound | Aminopeptidase A | - |
| Aeromonas Aminopeptidase | Ki: 0.26 nM[1] | |
| Cytosolic Leucine Aminopeptidase | Ki: 30 nM[1] | |
| Microsomal Aminopeptidase | Ki: 52 nM[1] | |
| Aminopeptidase M (AP-M) | Ki: 1.9 x 10⁻⁸ M[2] | |
| Bestatin (Ubenimex) | Aminopeptidase B | IC50: 1-10 µM[1][3] |
| Aminopeptidase N (APN/CD13) | IC50: 5 nM[1][3] | |
| Leucine Aminopeptidase | IC50: 0.01 µg/ml | |
| Cytosol Aminopeptidase | IC50: 0.5 nM[3] | |
| Zinc Aminopeptidase | IC50: 0.28 µM[3] | |
| Aminopeptidase M (AP-M) | Ki: 4.1 x 10⁻⁶ M[2] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. A smaller value for either IC50 or Ki indicates a more potent inhibitor.
Experimental Protocol for IC50 Determination of an Aminopeptidase Inhibitor
This protocol outlines a general procedure for determining the IC50 value of this compound for a specific aminopeptidase using a fluorometric or colorimetric assay. The example provided is for Leucine Aminopeptidase (LAP), but the principles can be adapted for other aminopeptidases with appropriate substrates.
Materials and Reagents:
-
Purified target aminopeptidase (e.g., Leucine Aminopeptidase)
-
This compound
-
Alternative inhibitor for comparison (e.g., Bestatin)
-
Fluorogenic or colorimetric substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for a fluorometric assay, or L-Leucine-p-nitroanilide for a colorimetric assay)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solutions
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader capable of measuring fluorescence or absorbance
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Create a series of dilutions of the this compound stock solution in assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a working solution of the target enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO for Leu-AMC).
-
Prepare a working solution of the substrate in assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Enzyme Inhibition Assay:
-
To each well of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add an equal volume of the different this compound dilutions to the wells. Include a control well with assay buffer instead of the inhibitor (for 100% enzyme activity) and a blank well with assay buffer and substrate but no enzyme (for background measurement).
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells simultaneously.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Record data at regular intervals (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration from the linear portion of the progress curves.
-
Subtract the background rate (from the blank well) from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Role of Aminopeptidase N in Cancer Progression
Aminopeptidase N (APN), also known as CD13, is a key enzyme that is often overexpressed on the surface of cancer cells and is a target of inhibitors like Bestatin. Its activity is implicated in several aspects of tumor progression, including angiogenesis, invasion, and metastasis. The following diagram illustrates a simplified view of the role of APN in cancer.
By inhibiting APN, compounds like Amastatin and Bestatin can interfere with these critical processes, highlighting their potential as anticancer agents. Further research into the specific signaling pathways modulated by the inhibition of different aminopeptidases will continue to uncover new therapeutic opportunities.
References
A Comparative Analysis of Amastatin HCl and Other Metalloprotease Inhibitors
This guide provides a detailed comparison of Amastatin HCl with other prominent metalloprotease inhibitors, including Bestatin, Actinonin, and Phosphoramidon. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance data, experimental methodologies, and visual representations of key processes.
Introduction to Metalloprotease Inhibitors
Metalloproteases are a broad family of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. They play crucial roles in various physiological processes, including protein turnover, tissue remodeling, and signal transduction. Dysregulation of metalloprotease activity is implicated in numerous pathologies, such as cancer, cardiovascular diseases, and neurodegenerative disorders, making their inhibitors valuable tools for research and potential therapeutic agents.
Amastatin is a naturally occurring, competitive, and reversible inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase A.[1][2] It is known for its slow, tight-binding inhibition mechanism.[2][3][4] This guide compares its inhibitory profile with other well-characterized metalloprotease inhibitors.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other selected metalloprotease inhibitors against various enzymes. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki | IC50 |
| Amastatin | Aminopeptidase M (AP-M) | 19 nM | |
| Leishmanial Leucine Aminopeptidase | 7.18 nM | ||
| Human Serum Aminopeptidase A | 1.1 µM | 0.54 µg/ml | |
| Pig Kidney Leucine Aminopeptidase | 1.6 µM | ||
| Endoplasmic Reticulum AP 1 | 41.8 µM | ||
| Aeromonas Aminopeptidase | 0.26 nM | ||
| Cytosolic Leucine Aminopeptidase | 30 nM | ||
| Microsomal Aminopeptidase | 52 nM | ||
| Bestatin | Aminopeptidase M (AP-M) | 4.1 µM | |
| Leishmanial Leucine Aminopeptidase | 4.375 nM | ||
| Leucine Aminopeptidase | 20 nM | ||
| Aminopeptidase B | 60 nM | ||
| Actinonin | Leishmanial Leucine Aminopeptidase | 2.7 nM | |
| Peptide Deformylase (PDF) | 0.28 nM | ||
| Meprin α | 20 nM | ||
| MMP-1 | 300 nM | ||
| MMP-3 | 1700 nM | ||
| MMP-8 | 190 nM | ||
| MMP-9 | 330 nM | ||
| Phosphoramidon | Thermolysin | 0.4 µg/mL | |
| Neutral Endopeptidase (NEP) | 2 nM | 34 nM | |
| Endothelin-Converting Enzyme (ECE) | 3.5 µM | ||
| Angiotensin-Converting Enzyme (ACE) | 78 µM |
Note: The specific assay conditions can influence Ki and IC50 values. Data is compiled from multiple sources for comparative purposes.[1][3][5][6][7][8]
Experimental Protocols
The determination of inhibitory activity for compounds like this compound typically involves enzymatic assays that measure the rate of a reaction in the presence and absence of the inhibitor. Below are generalized protocols for fluorometric and spectrophotometric assays commonly used for metalloproteases.
General Principle of Fluorometric Inhibition Assay
Fluorometric assays are highly sensitive methods for measuring enzyme activity. They utilize a substrate that is chemically modified with a fluorophore and a quencher. In its intact state, the substrate exhibits minimal fluorescence due to the proximity of the quencher to the fluorophore. Upon enzymatic cleavage of the substrate, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Key Steps:
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of the inhibitor at various concentrations.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor at different concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[4][9]
-
Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm for AMC-based substrates).[3]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
General Principle of Spectrophotometric Inhibition Assay
Spectrophotometric assays often employ a chromogenic substrate that, when cleaved by the enzyme, releases a colored product. The increase in absorbance at a specific wavelength is monitored over time, and this rate is proportional to the enzyme's activity. A common substrate for aminopeptidases is L-Leucine-p-nitroanilide, which releases the yellow-colored p-nitroaniline upon hydrolysis.
Key Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., Tricine or Sodium Phosphate buffer), a stock solution of the chromogenic substrate dissolved in a solvent like methanol or DMSO, and the enzyme and inhibitor solutions.
-
Reaction Setup: In a cuvette or 96-well plate, combine the assay buffer and the substrate solution.
-
Equilibration: Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the enzyme solution (pre-incubated with or without the inhibitor) to the cuvette/well to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at the specific wavelength for the colored product (e.g., 405 nm for p-nitroaniline) over a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The inhibitory effect is determined by comparing the rates in the presence and absence of the inhibitor.
Visualized Workflows and Pathways
The following diagrams illustrate a generic experimental workflow for screening metalloprotease inhibitors and the basic mechanism of competitive inhibition.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. content.abcam.com [content.abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Confirming Amastatin HCl Specificity in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amastatin HCl is a potent, competitive, and slow-binding inhibitor of several aminopeptidases, including Aminopeptidase A and Leucyl Aminopeptidase.[1][2] While its primary targets are known, confirming its specificity within a complex biological system is crucial to accurately interpret experimental results and anticipate potential off-target effects. This guide provides a comparative overview of modern and traditional techniques to rigorously assess the specificity of this compound and similar inhibitors.
Methods for Specificity Profiling: A Head-to-Head Comparison
Several methodologies can be employed to determine the on- and off-target effects of an inhibitor. The choice of method often depends on the desired depth of analysis, available resources, and the nature of the biological sample.
| Method | Principle | Advantages | Disadvantages | Throughput | Data Output |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active site of enzymes. Inhibition is measured by the reduction in probe labeling in the presence of the inhibitor.[3] | Profiles thousands of enzymes in their native state simultaneously. Provides a global view of inhibitor selectivity. Can identify novel off-targets.[4][5] | Requires the synthesis of a suitable activity-based probe for the enzyme class of interest. May not detect inhibitors that bind outside the active site. | High | Quantitative (Mass Spectrometry) or Semi-Quantitative (Gel-based) |
| Affinity Purification coupled with Mass Spectrometry (AP-MS) | The inhibitor is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry. | Can identify both direct and indirect binding partners. Does not require a specific chemical probe. | Can generate false positives due to non-specific binding to the matrix. May miss transient or weak interactions. Immobilization of the inhibitor might alter its binding properties. | Medium | Qualitative to Semi-Quantitative (Mass Spectrometry) |
| Competitive Binding Assays | A labeled ligand with known affinity for a target competes with the unlabeled inhibitor. The displacement of the labeled ligand is measured to determine the inhibitor's affinity.[6] | Provides a quantitative measure of binding affinity (Ki). Can be adapted to a high-throughput format. | Requires a labeled ligand for each potential target. Does not provide a global specificity profile. | High | Quantitative (IC50, Ki) |
| Enzyme Inhibition Assays (Panel Screening) | The inhibitor is tested against a panel of purified enzymes to determine its inhibitory activity (e.g., IC50) against each. | Provides direct, quantitative data on enzyme inhibition. The gold standard for confirming on-target activity. | Limited by the availability of purified enzymes. Does not account for cellular context (e.g., post-translational modifications, endogenous substrates). | Low to Medium | Quantitative (IC50, Ki) |
Alternative Aminopeptidase Inhibitors for Comparative Analysis
To contextualize the specificity of this compound, it is beneficial to compare its profile with other well-characterized aminopeptidase inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50/Ki Values | Key Characteristics |
| This compound | Aminopeptidase A, Leucyl Aminopeptidase | Ki: 3.0 x 10⁻⁸ M to 2.5 x 10⁻¹⁰ M for various aminopeptidases.[1] | Slow-binding, competitive inhibitor.[1][2] |
| Bestatin | Aminopeptidase N (CD13), Leucyl Aminopeptidase | Ki: 1.8 x 10⁻⁸ M (Aeromonas aminopeptidase), 5.8 x 10⁻¹⁰ M (Leucyl aminopeptidase).[1] | Natural, broad-spectrum competitive inhibitor.[7] Has shown immunomodulatory and antitumor activities.[8][9] |
| Actinonin | Aminopeptidase M, Aminopeptidase N, Leucine Aminopeptidase, Peptide Deformylase | Ki: 0.28 nM for Peptide Deformylase. Also inhibits various MMPs in the nM to µM range.[7][10] | Natural antibiotic with potent antitumor activities.[11][12] |
| Tosedostat (CHR-2797) | Leucine Aminopeptidase, Puromycin-sensitive Aminopeptidase, Aminopeptidase N | IC50: 100 nM (LAP), 150 nM (PuSA), 220 nM (APN).[13] | Orally bioavailable inhibitor with anti-proliferative effects.[14][15][16][17] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for assessing inhibitor specificity using a competitive ABPP approach.
Workflow Diagram:
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Methodology:
-
Proteome Preparation: Prepare lysates from cells or tissues of interest in a buffer that preserves enzyme activity. Determine protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and incubate with varying concentrations of this compound (and a vehicle control) for a specified time at 37°C.
-
Activity-Based Probe (ABP) Labeling: Add a broad-spectrum aminopeptidase ABP to each sample and incubate to allow for covalent labeling of active enzymes.
-
Reporter Tag Conjugation: If using a two-step probe, perform a click chemistry reaction to attach a reporter tag (e.g., biotin for enrichment, fluorophore for in-gel visualization).
-
Protein Enrichment (for MS-based readout): Use streptavidin beads to enrich for biotin-tagged proteins.
-
Sample Preparation for Mass Spectrometry: Elute, reduce, alkylate, and digest the enriched proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the probe-labeled peptides. A decrease in the abundance of a labeled peptide in the this compound-treated sample compared to the control indicates that this compound has engaged that target.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
This protocol outlines the steps for identifying proteins that bind to immobilized this compound.
Workflow Diagram:
References
- 1. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminopeptidase inhibitor ubenimex (bestatin) inhibits the growth of human choriocarcinoma in nude mice through its direct cytostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Tosedostat | Aminopeptidase | AChR | TargetMol [targetmol.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Amastatin HCl: A Comparative Analysis of its Impact on Cell Signaling Pathways
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Amastatin HCl's effects on key cell signaling pathways. We will delve into its mechanism of action, compare its performance with other aminopeptidase inhibitors, and provide detailed experimental data and protocols to support further investigation.
This compound is a competitive inhibitor of several aminopeptidases, including Aminopeptidase A (APA), Aminopeptidase N (APN, also known as CD13), and Leucine Aminopeptidase (LAP).[1][2] Its ability to modulate the activity of these enzymes suggests a potential role in influencing various cellular processes regulated by peptide hormones and signaling molecules. This guide will focus on its validated effects, particularly its influence on the Renin-Angiotensin System (RAS), and the inferred downstream consequences on critical cell signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
Comparative Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against specific aminopeptidases. Its performance, when compared to another widely studied aminopeptidase inhibitor, Bestatin, reveals differences in their inhibitory constants (Ki), highlighting their distinct potencies and selectivities.
| Inhibitor | Target Enzyme | Ki Value | Reference |
| This compound | Aminopeptidase M (AP-M) | 1.9 x 10⁻⁸ M | [1] |
| Bestatin | Aminopeptidase M (AP-M) | 4.1 x 10⁻⁶ M | [1] |
| This compound | Leucine Aminopeptidase (LAP) | 3.0 x 10⁻⁸ M to 2.5 x 10⁻¹⁰ M | [2] |
| Bestatin | Leucine Aminopeptidase (LAP) | 1.8 x 10⁻⁸ M and 5.8 x 10⁻¹⁰ M | [2] |
Table 1: Comparison of Inhibitory Constants (Ki) for this compound and Bestatin. This table summarizes the inhibitory potency of this compound and Bestatin against Aminopeptidase M and Leucine Aminopeptidase.
This compound and the Renin-Angiotensin System: An Indirect Influence on Cell Signaling
A primary and well-documented effect of this compound is its inhibition of Aminopeptidase A (APA).[3][4] APA is the key enzyme responsible for the conversion of Angiotensin II (Ang II) to Angiotensin III (Ang III).[5][6] By blocking this conversion, this compound effectively increases the bioavailability of Angiotensin II.[3]
Angiotensin II is the principal effector of the Renin-Angiotensin System and exerts its physiological and pathological effects primarily through the Angiotensin II Type 1 Receptor (AT1R).[5][6][7][8][9] Activation of AT1R by Angiotensin II triggers a cascade of intracellular signaling events, including the activation of the MAPK, PI3K/Akt, and NF-κB pathways.[5][8][9] Therefore, by modulating Angiotensin II levels, this compound can indirectly influence these critical signaling networks.
Below, we present diagrams illustrating the established signaling pathways activated by Angiotensin II, which are consequently influenced by the action of this compound.
Figure 1: this compound's indirect effect on the MAPK pathway.
Figure 2: this compound's indirect effect on the PI3K/Akt pathway.
Figure 3: this compound's indirect effect on the NF-kB pathway.
Comparison with Bestatin's Effects on Cell Signaling
While direct evidence for this compound's impact on these signaling pathways is limited, studies on Bestatin provide a valuable point of comparison. Research has shown that Bestatin can influence the PI3K/Akt/mTOR pathway. For instance, in K562/ADR cells, resveratrol was found to increase the anti-proliferative activity of Bestatin by downregulating P-glycoprotein expression via suppression of the PI3K/Akt/mTOR signaling pathway.[4] This was evidenced by a decrease in the phosphorylation of Akt and mTOR, while the phosphorylation of JNK and ERK1/2 was unaffected.[4] These findings suggest that different aminopeptidase inhibitors may have distinct and specific effects on intracellular signaling cascades.
Experimental Protocols
To facilitate further research into the effects of this compound on cell signaling, we provide the following detailed experimental protocols for key assays.
Western Blot Analysis of ERK and Akt Phosphorylation
This protocol is adapted from standard methods for assessing protein phosphorylation.[10][11][12][13][14][15][16][17][18][19]
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., vascular smooth muscle cells, endothelial cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat cells with this compound at various concentrations for different time points. A positive control of Angiotensin II stimulation should be included.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies for total ERK1/2 and total Akt as loading controls.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels.
Figure 4: Western Blot experimental workflow.
Immunofluorescence Assay for NF-κB p65 Nuclear Translocation
This protocol is based on standard immunofluorescence techniques to visualize protein localization.[20][21]
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and a positive control (e.g., TNF-α or Angiotensin II) as described above.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Figure 5: Immunofluorescence experimental workflow.
Conclusion
This compound is a potent inhibitor of several aminopeptidases, with a particularly well-established role in blocking the conversion of Angiotensin II to Angiotensin III. This action provides a strong rationale for its indirect influence on major cell signaling pathways, including the MAPK, PI3K/Akt, and NF-κB cascades, which are known to be activated by Angiotensin II. While direct quantitative data on this compound's effects on these pathways is currently limited, the provided comparative data with Bestatin and the detailed experimental protocols offer a solid foundation for researchers to further investigate and validate these potential signaling modulations. Future studies focusing on the direct impact of this compound on the phosphorylation status of key signaling proteins will be crucial for a complete understanding of its cellular effects and for unlocking its full therapeutic potential.
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Resveratrol Increases Anti-Proliferative Activity of Bestatin Through Downregulating P-Glycoprotein Expression Via Inhibiting PI3K/Akt/mTOR Pathway in K562/ADR Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Angiotensin II-induced Akt activation is mediated by metabolites of arachidonic acid generated by CaMKII-stimulated Ca2(+)-dependent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin II activates NF-κB through AT1A receptor recruitment of β-arrestin in cultured rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Amastatin HCl and Bestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent aminopeptidase inhibitors, Amastatin HCl and Bestatin. While both molecules target similar enzyme families, the available research reveals distinct in vivo applications and a significant disparity in the depth of investigation into their anti-cancer properties. This document summarizes key experimental findings, details relevant protocols, and visualizes the primary signaling pathways influenced by each inhibitor.
At a Glance: Key Differences in In Vivo Research Focus
Current in vivo research predominantly investigates Bestatin (also known as Ubenimex) for its anti-tumor and immunomodulatory activities. In contrast, in vivo studies on This compound have largely centered on its role within the renin-angiotensin system, with limited exploration of its potential as an anti-cancer agent.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory profiles and in vivo anti-tumor efficacy data available for this compound and Bestatin.
Table 1: Comparative In Vitro Inhibitory Activity
| Inhibitor | Target Aminopeptidase | Inhibitory Constant (K_i) / IC_50 |
| This compound | Aeromonas Aminopeptidase | K_i: 0.26 nM[1] |
| Cytosolic Leucine Aminopeptidase | K_i: 30 nM[1] | |
| Microsomal Aminopeptidase | K_i: 52 nM[1] | |
| Bestatin | Cytosol Aminopeptidase | IC_50: 0.5 nM |
| Aminopeptidase N | IC_50: 5 nM | |
| Zinc Aminopeptidase | IC_50: 0.28 µM | |
| Aminopeptidase B | IC_50: 1–10 µM |
Table 2: Summary of In Vivo Anti-Tumor Efficacy of Bestatin
| Cancer Model | Animal Model | Dosing and Administration | Key Findings |
| Human Hepatocellular Carcinoma (BEL-7402 xenograft) | Athymic mice | 121, 242, and 363 mg/kg (as part of a combination), orally, daily for 10 days | Dose-dependent tumor growth inhibition of 73.0%, 88.1%, and 94.5%, respectively.[2] |
| Human Fibrosarcoma (HT1080 xenograft) | Nude mice | Data presented graphically in combination with TRAIL | Significant inhibition of tumor growth compared to control.[3] |
| Breast Cancer Stem Cells | In vivo studies mentioned | Not specified | Inhibits tumorigenesis of breast cancer stem cells. |
| Malignant Melanoma | Not specified | Not specified | Inhibition of aminopeptidase N by Bestatin is linked to the inhibition of metastasis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo xenograft studies, similar to those used to evaluate the efficacy of aminopeptidase inhibitors.
General Protocol for a Human Cancer Xenograft Mouse Model
This protocol outlines the fundamental steps for establishing a xenograft model to test the in vivo efficacy of anti-cancer compounds like Bestatin.
-
Cell Culture: Human cancer cell lines (e.g., BEL-7402 hepatocellular carcinoma, HT1080 fibrosarcoma) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Immunodeficient mice, such as athymic nude or NOD/SCID mice, are typically used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
For subcutaneous models, inject a specific number of cells (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of the mouse. The cell suspension may be mixed with an extracellular matrix solution (e.g., Matrigel) to enhance tumor formation.[5]
-
For orthotopic models, cells are implanted into the corresponding organ of the mouse to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Randomize mice into control and treatment groups.
-
Administer the test compound (e.g., Bestatin) and vehicle control according to the specified dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
-
Data Analysis: Compare tumor growth inhibition, survival rates, and other relevant endpoints between the treatment and control groups to determine the in vivo efficacy of the compound.
This is a generalized protocol. Specific details such as cell numbers, administration volumes, and treatment schedules should be optimized for each cancer model and therapeutic agent.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways influenced by this compound and Bestatin, based on current research.
This compound: Modulation of the Renin-Angiotensin System
This compound primarily acts as an inhibitor of aminopeptidase A, which is involved in the conversion of Angiotensin II to Angiotensin III. This action has significant implications for blood pressure regulation and fluid balance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment [mdpi.com]
- 4. Betanin inhibits PI3K/AKT/mTOR/S6 signaling pathway, cell growth and death in osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Amastatin HCl: A Comparative Guide to its Aminopeptidase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Amastatin HCl is a potent, competitive, and reversible inhibitor of several aminopeptidases. Understanding its cross-reactivity profile is crucial for its application in research and as a potential therapeutic agent. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of aminopeptidases, supported by quantitative data and detailed experimental protocols.
Inhibitory Potency of this compound Across Various Aminopeptidases
The inhibitory activity of this compound varies significantly across different aminopeptidases. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature. Lower values indicate higher potency.
| Aminopeptidase | Common Name(s) | Enzyme Commission (EC) Number | Inhibition Constant (Kᵢ) | IC₅₀ |
| Aeromonas Aminopeptidase | - | 3.4.11.10 | 0.26 nM[1] | - |
| Cytosolic Leucine Aminopeptidase | Leucine Aminopeptidase (LAP) | 3.4.11.1 | 30 nM[1] | - |
| Microsomal Aminopeptidase | - | 3.4.11.2 | 52 nM[1] | - |
| Aminopeptidase M | Aminopeptidase N (AP-N), CD13 | 3.4.11.2 | 19 nM[2] | - |
| Alanyl Aminopeptidase | Aminopeptidase N (AP-N), CD13 | 3.4.11.2 | 20 - 200 nM | - |
| Leucyl/Cystinyl Aminopeptidase | Oxytocinase, P-LAP, IRAP | 3.4.11.3 | 20 - 220 nM | - |
| Glutamyl Aminopeptidase | Aminopeptidase A (AP-A) | 3.4.11.7 | - | 0.54 µg/mL |
| Human Serum Aminopeptidase A | Aminopeptidase A (AP-A) | 3.4.11.7 | 1.1 µM[3] | - |
| Pig Kidney Leucine Aminopeptidase | Leucine Aminopeptidase (LAP) | 3.4.11.1 | 1.6 µM[3] | - |
| Arginyl Aminopeptidase | Aminopeptidase B (AP-B) | 3.4.11.6 | Not Inhibited | - |
Experimental Protocols
Determination of Inhibitory Potency (Kᵢ and IC₅₀) of this compound against Aminopeptidases
This protocol outlines a general procedure for determining the inhibitory constants of this compound against a panel of aminopeptidases using a chromogenic substrate.
Materials:
-
Purified aminopeptidase enzymes (e.g., Aminopeptidase N, Leucine Aminopeptidase)
-
This compound stock solution (in appropriate buffer, e.g., water or DMSO)
-
Chromogenic substrate stock solution (e.g., L-Alanine-p-nitroanilide for Aminopeptidase N, L-Leucine-p-nitroanilide for Leucine Aminopeptidase)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the aminopeptidase in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Prepare a series of dilutions of this compound in assay buffer. The concentration range should typically span at least three orders of magnitude around the expected Kᵢ or IC₅₀ value.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
This compound dilution (or buffer for control wells)
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline product released by the enzyme has a yellow color.
-
-
Data Analysis:
-
For IC₅₀ Determination:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
-
For Kᵢ Determination (Competitive Inhibition):
-
Repeat the assay with multiple concentrations of the substrate in the presence of different fixed concentrations of this compound.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration. Alternatively, non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can be used to directly calculate the Kᵢ.
-
-
Visualizing Experimental Workflow and Biological Context
To better illustrate the processes involved in assessing cross-reactivity and the biological relevance of aminopeptidase inhibition, the following diagrams are provided.
Caption: Workflow for assessing this compound cross-reactivity.
Caption: Inhibition of a signaling pathway by this compound.
References
A Comparative Guide to Amastatin HCl Inhibition of Aminopeptidases
For researchers and professionals in drug development, understanding the quantitative aspects of enzyme inhibition is critical for lead compound selection and optimization. This guide provides a comparative analysis of Amastatin HCl, a well-established aminopeptidase inhibitor, with other common inhibitors. The data presented is intended to facilitate the objective assessment of its performance based on key inhibitory constants.
Quantitative Comparison of Aminopeptidase Inhibitors
The inhibitory potency of this compound and other selected aminopeptidase inhibitors is summarized in the table below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their efficacy against various aminopeptidases. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Ki | IC50 |
| This compound | Aeromonas Aminopeptidase | 0.26 nM[1] | |
| Cytosolic Leucine Aminopeptidase | 30 nM[1] | ||
| Microsomal Aminopeptidase (Aminopeptidase N) | 52 nM[1], 19 nM[2] | ||
| Aminopeptidase A | 0.54 µg/ml[3] | ||
| Bestatin | Aminopeptidase N (AP-M) | 4.1 µM[2] | 5 nM[4] |
| Dipeptidase (from mouse ascites tumor cells) | 2.7 nM[5] | ||
| Leucine Aminopeptidase (Trypanosoma cruzi) | 0.35 µM[6] | ||
| Arphamenine A | Aminopeptidase B | ||
| Leucine Aminopeptidase (Trypanosoma cruzi) | 15.75 µM[6] |
Mechanism of Action: Competitive Inhibition
This compound acts as a competitive inhibitor.[1][3] This means it reversibly binds to the active site of the enzyme, the same site where the natural substrate would bind. This competition increases the apparent Michaelis constant (Km) of the enzyme for its substrate, but does not affect the maximum reaction velocity (Vmax). The inhibitor's effectiveness is dependent on its concentration relative to the substrate's concentration.
Experimental Protocols
The determination of inhibitory constants such as Ki and IC50 is performed through enzyme activity assays. Below is a generalized protocol for assessing the activity of an aminopeptidase and the inhibitory effect of a compound like this compound.
Objective: To determine the kinetic parameters of aminopeptidase inhibition by this compound.
Materials:
-
Purified aminopeptidase enzyme
-
This compound and other inhibitors of interest
-
Chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide for a colorimetric assay or Leucine-7-amido-4-methylcoumarin for a fluorometric assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aminopeptidase in assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.
-
Prepare a stock solution of this compound and other inhibitors in a suitable solvent and create a dilution series.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the inhibitor at various concentrations to the designated wells. Include a control group with no inhibitor.
-
Add the enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405 nm for L-Leucine-p-nitroanilide).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot the reaction velocities against the substrate concentrations to determine Km and Vmax in the absence and presence of the inhibitor.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amastatin - Wikipedia [en.wikipedia.org]
- 4. vu0364439.com [vu0364439.com]
- 5. Inhibition by bestatin of a mouse ascites tumor dipeptidase. Reversal by certain substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Potentiation of Bioactive Peptides by Amastatin HCl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amastatin HCl's ability to potentiate bioactive peptides by preventing their enzymatic degradation. It includes experimental data, detailed protocols, and visual representations of key concepts to aid in the design and interpretation of research in this area.
Introduction: The Challenge of Bioactive Peptide Stability
Bioactive peptides are short chains of amino acids, typically 2-20 residues long, that can exert a variety of physiological effects, including antihypertensive, antioxidant, antimicrobial, and opioid-like activities.[1][2] Their therapeutic potential is often limited by their rapid degradation by peptidases in biological systems.[3][4] This degradation reduces their bioavailability and duration of action, necessitating strategies to protect them from enzymatic cleavage.
This compound: A Potent Inhibitor of Aminopeptidases
This compound is a competitive and reversible inhibitor of several aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides.[5] It was originally isolated from Streptomyces sp. ME 98-M3.[5] By inhibiting these enzymes, this compound effectively shields bioactive peptides from degradation, thereby potentiating their biological effects.[6]
Mechanism of Action:
This compound acts as a slow, tight-binding competitive inhibitor of various aminopeptidases.[7][8] It specifically targets enzymes like leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), and to a lesser extent, glutamyl aminopeptidase (aminopeptidase A).[5] It is important to note that it does not inhibit arginyl aminopeptidase (aminopeptidase B), trypsin, papain, chymotrypsin, elastase, pepsin, or thermolysin.[5][9] This specificity allows for targeted inhibition of peptide degradation pathways. The inhibition of these aminopeptidases prevents the cleavage of N-terminal amino acids from bioactive peptides, thus preserving their structure and function.
Comparison with Alternatives for Peptide Potentiation
While this compound is a potent tool, other strategies exist to enhance the stability of bioactive peptides. These can be broadly categorized into the use of other enzyme inhibitors and chemical modifications of the peptides themselves.
| Strategy | Target/Mechanism | Key Advantages | Key Disadvantages |
| This compound | Competitive inhibitor of various aminopeptidases (leucyl, alanyl, etc.).[5] | High potency (Ki in the nanomolar range for some enzymes)[7]; well-characterized. | Specificity is not absolute; may not inhibit all relevant peptidases. |
| Bestatin | Competitive inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and aminopeptidase B.[8][10] | Well-studied, particularly in the context of enkephalin degradation.[11] | Different specificity profile compared to Amastatin; may not be as effective for all peptides. |
| Chemical Modifications | - D-amino acid substitution: Makes peptides resistant to proteases that recognize L-amino acids. - Cyclization: Reduces susceptibility to exopeptidases. - N- and C-terminal modification (e.g., methylation): Blocks the action of amino- and carboxypeptidases.[12] | Can provide high resistance to a broad range of peptidases. | May alter the peptide's bioactivity or receptor binding affinity; can be costly to synthesize. |
| Formulation Strategies | Encapsulation in nanoparticles or liposomes to protect from enzymatic degradation.[13] | Can improve bioavailability and provide controlled release. | Complex formulation development; potential for immunogenicity. |
Experimental Data: Potentiation of Bioactive Peptides by this compound
The following table summarizes quantitative data from studies demonstrating the inhibitory effect of this compound on various aminopeptidases, which is the basis for its potentiation of bioactive peptides.
| Enzyme | This compound Ki (Inhibition Constant) | Bioactive Peptides Potentiated (Examples) | Reference |
| Aeromonas Aminopeptidase | 0.26 nM | General N-terminal protected peptides | [7] |
| Cytosolic Leucine Aminopeptidase | 30 nM | Leucine-containing peptides | [7] |
| Microsomal Aminopeptidase | 52 nM | Various neuropeptides | [7] |
| Aminopeptidase M (AP-M) | 19 nM | General N-terminal protected peptides | [8] |
| Aminopeptidase A (APA) | Inhibits conversion of Angiotensin II to Angiotensin III | Angiotensin II | [10] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of this compound against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase
-
This compound stock solution
-
Fluorogenic or chromogenic peptide substrate specific for the enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the peptide substrate to all wells.
-
Monitor the fluorescence or absorbance at regular intervals using a microplate reader to measure the rate of substrate hydrolysis.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.
Peptide Stability Assay in Biological Matrices
Objective: To assess the ability of this compound to protect a bioactive peptide from degradation in a complex biological sample (e.g., serum, plasma, or tissue homogenate).
Materials:
-
Bioactive peptide of interest
-
This compound
-
Biological matrix (e.g., rat serum)
-
Quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of the bioactive peptide in the biological matrix.
-
Divide the solution into two groups: one with a specific concentration of this compound and a control group without the inhibitor.
-
Incubate both groups at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each group and immediately add it to the quenching solution to stop the enzymatic reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using HPLC or LC-MS/MS to quantify the remaining concentration of the intact bioactive peptide.
-
Plot the peptide concentration as a function of time for both the treated and control groups to determine the degradation rate and the protective effect of this compound.
Visualizations
Caption: Signaling pathway of a bioactive peptide and its potentiation by this compound.
Caption: Workflow for a peptide stability assay with this compound.
Caption: Logical relationship of this compound in potentiating bioactive peptides.
References
- 1. termedia.pl [termedia.pl]
- 2. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Amastatin - Wikipedia [en.wikipedia.org]
- 6. cphi-online.com [cphi-online.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amastatin hydrochloride | Aminopeptidase inhibitor | Hello Bio [hellobio.com]
- 10. Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Slow-Binding Kinetics of Amastatin and Bestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the slow-binding kinetics of two prominent aminopeptidase inhibitors, Amastatin and Bestatin. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to Amastatin and Bestatin
Amastatin and Bestatin are naturally occurring, competitive, and reversible inhibitors of various aminopeptidases. Their ability to exhibit slow-binding kinetics makes them valuable tools in enzymology and drug discovery. Slow-binding inhibition is characterized by a time-dependent increase in enzyme inhibition, where the final steady-state of inhibition is not achieved instantaneously. This behavior often suggests a conformational change in the enzyme-inhibitor complex after the initial binding event.
Quantitative Comparison of Inhibition Constants
The inhibitory potency of Amastatin and Bestatin is typically quantified by their inhibition constant (K_i_). A lower K_i_ value indicates a higher affinity of the inhibitor for the enzyme. The following table summarizes the reported K_i_ values for Amastatin and Bestatin against various aminopeptidases.
| Inhibitor | Enzyme | K_i_ (M) | Binding Kinetics | Reference |
| Amastatin | Aminopeptidase M | 1.9 x 10⁻⁸ | Slow-binding | [1][2] |
| Aeromonas Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding | [3][4] | |
| Cytosolic Leucine Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding | [3][4] | |
| Microsomal Aminopeptidase | 3.0 x 10⁻⁸ - 2.5 x 10⁻¹⁰ | Slow, Tight-binding | [3][4] | |
| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ | Slow-binding | [1][2] |
| Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ | Slow, Tight-binding | [3][4] | |
| Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ | Slow, Tight-binding | [3][4] | |
| Microsomal Aminopeptidase | 1.4 x 10⁻⁶ | Rapidly reversible | [3][4] |
Note: The association (k_on_) and dissociation (k_off_) rate constants for Amastatin and Bestatin were not explicitly available in the reviewed literature abstracts. The K_i_ values for the slow, tight-binding interactions were determined from the rate constants.
Mechanism of Slow-Binding Inhibition
Slow-binding inhibition often follows a two-step mechanism. Initially, the enzyme (E) and inhibitor (I) rapidly form an initial encounter complex (EI). This is followed by a slower conformational change, leading to a more tightly bound enzyme-inhibitor complex (EI*).
Caption: Mechanism of two-step slow-binding inhibition.
Key Differences in Kinetic Behavior
Based on the available data, the following key differences in the slow-binding kinetics of Amastatin and Bestatin can be highlighted:
-
Potency against Aminopeptidase M: Amastatin is a significantly more potent inhibitor of Aminopeptidase M (K_i_ = 1.9 x 10⁻⁸ M) compared to Bestatin (K_i_ = 4.1 x 10⁻⁶ M), with both exhibiting slow-binding characteristics.[1][2]
-
Interaction with Microsomal Aminopeptidase: A notable distinction is their interaction with microsomal aminopeptidase. Amastatin demonstrates slow, tight-binding inhibition, whereas Bestatin binds in a rapidly reversible manner.[3][4] This suggests different binding modes or induced conformational changes for the two inhibitors with this particular enzyme.
-
Broad-Spectrum Inhibition: Both inhibitors act on a range of aminopeptidases. Amastatin consistently displays slow, tight-binding across the tested enzymes.[3][4] Bestatin also shows slow, tight-binding with Aeromonas and cytosolic leucine aminopeptidases, indicating a time-dependent increase in its inhibitory effect.[3][4]
Experimental Protocols for Determining Slow-Binding Kinetics
The determination of kinetic parameters for slow-binding inhibitors requires specific experimental designs to accurately measure the time-dependent inhibition. A general workflow for such an analysis is outlined below.
General Experimental Workflow
Caption: General workflow for slow-binding kinetic analysis.
Detailed Methodologies
1. Materials and Reagents:
-
Purified enzyme of interest (e.g., Aminopeptidase M)
-
Amastatin and Bestatin stock solutions
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer at optimal pH and temperature for the enzyme
2. Instrumentation:
-
Spectrophotometer or fluorometer capable of kinetic measurements
3. Assay Procedure (Progress Curve Analysis):
-
Enzyme and Inhibitor Pre-incubation: In a temperature-controlled cuvette, the enzyme is pre-incubated with various concentrations of the inhibitor (Amastatin or Bestatin) for different time intervals. This allows for the time-dependent binding to occur before the reaction is initiated.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a known concentration of the substrate.
-
Data Acquisition: The change in absorbance or fluorescence is monitored continuously over time to generate a progress curve (product formation versus time).
-
Control Reactions: Control experiments are performed in the absence of the inhibitor to determine the uninhibited reaction rate.
4. Data Analysis:
-
The progress curves obtained at different inhibitor concentrations and pre-incubation times are fitted to non-linear regression models that describe slow-binding inhibition.
-
From these fits, the individual rate constants (k_on_ and k_off_) and the overall inhibition constant (K_i_) can be determined.
Conclusion
Both Amastatin and Bestatin are valuable slow-binding inhibitors of aminopeptidases, but they exhibit important differences in their potency and kinetic behavior with specific enzymes. Amastatin generally appears to be a more potent and consistent slow, tight-binding inhibitor across different aminopeptidases. In contrast, Bestatin's binding kinetics can vary from slow, tight-binding to rapidly reversible depending on the enzyme target. These distinctions are critical for researchers designing experiments that rely on the specific kinetic properties of these inhibitors for applications such as in vivo target validation or the study of enzyme mechanisms. The choice between Amastatin and Bestatin should be guided by the specific aminopeptidase being investigated and the desired kinetic profile of inhibition.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Amastatin HCl: A Comparative Review of its Aminopeptidase Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
Amastatin HCl is a potent, slow, tight-binding, and competitive inhibitor of several aminopeptidases. This guide provides a comparative analysis of this compound's inhibitory activity against various aminopeptidases, with a particular focus on comparisons with other well-characterized inhibitors such as Bestatin. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Inhibitory Activity
The inhibitory potency of this compound is often compared to Bestatin, another widely studied aminopeptidase inhibitor. The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of Amastatin and Bestatin against various aminopeptidases, providing a quantitative comparison of their efficacy.
Table 1: Comparative Inhibition Constants (Ki) of Amastatin and Bestatin
| Enzyme | Inhibitor | Ki (M) | Source |
| Aminopeptidase M (AP-M) | Amastatin | 1.9 x 10⁻⁸ | [1] |
| Bestatin | 4.1 x 10⁻⁶ | [1] | |
| Aeromonas Aminopeptidase | Amastatin | 2.5 x 10⁻¹⁰ | [2] |
| Bestatin | 1.8 x 10⁻⁸ | [2] | |
| Cytosolic Leucine Aminopeptidase | Amastatin | 3.0 x 10⁻⁸ | [2] |
| Bestatin | 5.8 x 10⁻¹⁰ | [2] | |
| Microsomal Aminopeptidase | Bestatin | 1.4 x 10⁻⁶ | [2] |
| Leishmanial Leucine Aminopeptidase (LdLAP) | Amastatin | 7.18 x 10⁻⁹ | |
| Bestatin | 4.375 x 10⁻⁹ | ||
| Actinonin | 2.7 x 10⁻⁹ |
Table 2: Comparative 50% Inhibitory Concentrations (IC50)
| Target | Inhibitor | IC50 (µM) | Source |
| Aminopeptidase N | Bestatin | 5 | [3] |
| ES-2 Tumor Cell Viability | LYP3 (Bestatin derivative) | 3.66 | |
| Bestatin | > 50 | ||
| HL-60 Tumor Cell Viability | LYP3 (Bestatin derivative) | 3.02 | |
| Bestatin | > 50 |
Experimental Protocols
The determination of inhibitory constants is crucial for comparing the potency of enzyme inhibitors. Below are representative experimental protocols for determining Ki and IC50 values for aminopeptidase inhibitors.
Determination of Ki for Leishmanial Leucine Aminopeptidase (LdLAP)
A continuous kinetic method is employed to determine the aminopeptidase activity using a chromogenic substrate.
-
Enzyme and Substrate: Recombinant LdLAP and Leu-p-nitroanilide (Leu-pNA) as the substrate.
-
Assay Buffer: 50 mM Tris-HCl pH 9.0, 4 mM CoCl₂.
-
Procedure:
-
Recombinant TcLAP in the enzymatic activity buffer is mixed with varying concentrations of the inhibitor (e.g., KBE009, a Bestatin derivative, in the range of 6.25–200 µM).
-
The mixture is pre-incubated for 30 minutes at 50 °C.
-
The reaction is initiated by adding the substrate, Leu-pNA (75 µM).
-
The increase in absorbance at 405 nm, due to the release of p-nitroaniline, is monitored every 15 seconds for 5 minutes using a spectrophotometer.
-
-
Data Analysis: The mode of inhibition is determined using double-reciprocal plots (Lineweaver-Burk plots). The Ki value is calculated from these plots.
General Protocol for IC50 Determination in Cell Viability Assays
This protocol outlines a common method for assessing the cytotoxic effects of an inhibitor on cancer cell lines.
-
Cell Lines: Adherent tumor cell lines (e.g., ES-2, HL-60).
-
Reagents: MTT solution, DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the inhibitor (e.g., Bestatin and its derivatives).
-
After a specified incubation period (e.g., 24-72 hours), MTT solution is added to each well.
-
Following another incubation period, the formazan crystals formed are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the resulting dose-response curve.
Visualizing Mechanisms and Workflows
Angiotensin II Degradation Pathway and Inhibition
Amastatin and Bestatin are known to inhibit aminopeptidases involved in the renin-angiotensin system, a critical pathway for blood pressure regulation. Amastatin primarily inhibits Aminopeptidase A, which converts Angiotensin II to Angiotensin III, while Bestatin inhibits Aminopeptidase B, which is involved in the degradation of Angiotensin III.
References
- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vu0364439.com [vu0364439.com]
Safety Operating Guide
Navigating the Disposal of Amastatin HCl: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Amastatin HCl are paramount to ensuring a safe and compliant laboratory environment. While this compound is not universally classified as a hazardous substance, differing classifications from suppliers warrant a cautious and informed approach to its disposal.[1] This guide provides essential, step-by-step procedural information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes gloves, eye protection, and a lab coat.[2] In case of accidental contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[1][3] For spills, it is recommended to have a spill kit available. For minor spills, absorb the material with an inert substance, collect it in a sealed container for disposal, and clean the area.[1]
Comparative Disposal Recommendations
Different suppliers provide varying recommendations for the disposal of this compound. The following table summarizes these differing guidelines to aid in making an informed decision based on the most stringent and safety-conscious practices.
| Supplier/Source Recommendation | Key Disposal Guidelines | Regulatory Compliance |
| Cayman Chemical | Smaller quantities may be disposed of with household waste. | Disposal must be made according to official regulations. |
| Sigma-Aldrich | Dispose of waste in accordance with national and local regulations. Do not mix with other waste and leave in original containers. | Adherence to national and local waste disposal regulations is mandatory. |
| Santa Cruz Biotechnology | Treat as a hazardous, potentially cytotoxic substance.[1] Waste should be incinerated in properly labeled, sealed, and robust containers.[1] | Follow OSHA 29 CFR 1910.1200 guidelines for hazardous substances.[1] |
Given the conflicting information, it is best practice to adopt the most conservative approach and treat this compound as a potentially hazardous chemical waste.
Step-by-Step Disposal Protocol
The following procedure is a recommended course of action for the disposal of this compound in a laboratory setting, prioritizing safety and regulatory compliance.
-
Segregation: Do not mix this compound waste with other chemical waste streams. Keep it in its original, clearly labeled container.
-
Containerization: Ensure the waste container is securely sealed, properly labeled as "this compound waste," and free from external contamination.[1][3] For sharps contaminated with this compound, use a designated sharps container.[1]
-
Waste Collection: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. This ensures that the final disposal method, whether incineration or another process, complies with all relevant national and local regulations.
While some sources suggest that small quantities may be disposed of with household waste, this is not a recommended practice in a professional laboratory setting due to the potential for misinterpretation of "small quantities" and the varying regulatory landscape.
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols for Deactivation
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound prior to disposal. One general source mentions the neutralization of hydrochloric acid with sodium bicarbonate, but this is not specific to this compound.[4] In the absence of validated deactivation procedures, chemical alteration of the waste is not recommended. The most prudent course of action is to dispose of the unaltered chemical waste through a certified hazardous waste management service.
References
Essential Safety and Logistics for Handling Amastatin HCl
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Amastatin HCl, a competitive inhibitor of several aminopeptidases. Adherence to these guidelines is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. Although some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols due to its potential for irritation and the limited toxicological data available.[1][2][3][4] One SDS, however, does classify it as a hazardous substance, noting potential health damage upon ingestion and limited evidence of carcinogenic effects.[2]
Recommended Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a significant splash risk.[5] | Protects eyes from dust particles and splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex).[2][3] It is advisable to double-glove.[2] | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[2][3] |
| Body Protection | Laboratory coat. An impervious gown is recommended for handling larger quantities or when there is a risk of splashing.[2][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be worn if dust is generated and engineering controls (e.g., fume hood) are not available or insufficient.[4] | Prevents inhalation of fine particles. |
Operational Plan: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is often -20°C for long-term stability.[8][9]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[2][3] For significant quantities, it is recommended to treat it as cytotoxic waste, which requires incineration in properly labeled, leak-proof containers.[2] Smaller quantities may potentially be disposed of with household waste, but this should be confirmed with local environmental health and safety offices.[1] Contaminated labware and PPE should be disposed of as chemical waste.
Quantitative Data: Inhibitory Potency
This compound is a potent inhibitor of several aminopeptidases. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various enzymes.
| Enzyme | Organism/Source | Kᵢ Value | IC₅₀ Value |
| Aminopeptidase A (Glutamyl Aminopeptidase) | Human Serum | 0.54 µg/ml[8] | |
| Aminopeptidase N (Alanyl Aminopeptidase) | 20-200 nM[8] | ||
| Leucyl-Cystinyl Aminopeptidase | 20-220 nM[8] | ||
| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | 41.8 µM[8] | ||
| Aeromonas Aminopeptidase | Aeromonas proteolytica | 0.26 nM[10] | |
| Cytosolic Leucine Aminopeptidase | 30 nM[10] | ||
| Microsomal Aminopeptidase | 52 nM[10] |
Experimental Protocols and Visualizations
To ensure procedural clarity and safety, detailed experimental workflows and pathway diagrams are provided below.
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 511.0 g/mol ) for use in in vitro assays.
-
Preparation and PPE: Before starting, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Don all required PPE as detailed in the table above.
-
Weighing: Carefully weigh out 5.11 mg of this compound powder using an analytical balance. Use a spatula to handle the powder and avoid generating dust.
-
Solubilization: Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, nuclease-free water or a suitable buffer (e.g., DMSO, acetic acid) to the tube.[3][9]
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Solutions should be stable for at least one month when stored properly.
-
Waste Disposal: Dispose of all contaminated materials, including weigh boats, pipette tips, and gloves, in the designated chemical waste container.
-
Decontamination: Clean the work area thoroughly with an appropriate cleaning agent.
Visualizations
The following diagrams illustrate the experimental workflow for handling this compound and its effect on a key signaling pathway.
The provided diagrams and protocols offer a comprehensive guide for the safe and effective use of this compound in a laboratory setting. By understanding its inhibitory actions and adhering to strict safety measures, researchers can confidently incorporate this compound into their experimental designs.
References
- 1. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminopeptidase N/CD13 is directly linked to signal transduction pathways in monocytes. | Semantic Scholar [semanticscholar.org]
- 3. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, angiotensin III, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma and Kidney Angiotensin Peptides: Importance of the Aminopeptidase A/Angiotensin III Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
